4-Amino-2,5-dimethylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXDBACUPMBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Amino-2,5-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-2,5-dimethylbenzonitrile (CAS No. 72917-37-4), a key intermediate in the development of novel therapeutics and functional materials. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and practical guidance for its use in a laboratory setting.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted aromatic nitrile featuring an amine and two methyl groups on the benzene ring. This unique substitution pattern governs its reactivity, solubility, and spectroscopic characteristics. The electron-donating nature of the amino and methyl groups significantly influences the electron density of the aromatic system and the reactivity of the nitrile moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72917-37-4 | [1][2] |
| Molecular Formula | C₉H₁₀N₂ | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Melting Point | 158-160 °C | [2] |
| Boiling Point (Predicted) | 315.9 ± 30.0 °C | [2] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [2] |
| LogP (Predicted) | 1.7 | [1] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
The predicted LogP value of 1.7 suggests a moderate degree of lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability and oral bioavailability.[1]
Molecular Structure:
Caption: Key reaction pathways of this compound.
Synthesis and Purification
A plausible and efficient laboratory-scale synthesis of this compound would typically start from a commercially available substituted aniline or nitrobenzene.
Hypothetical Synthetic Protocol
This protocol is based on established methodologies for the synthesis of similar aminobenzonitriles.
Step 1: Nitration of 1,4-Dimethylbenzene (p-Xylene)
-
To a stirred solution of p-xylene in concentrated sulfuric acid, cooled to 0 °C, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dimethylnitrobenzene.
Step 2: Formylation and Conversion to Nitrile
This step can be achieved through various methods, including Sandmeyer reaction on a related aniline or direct cyanation of an appropriate precursor. A more direct route may involve the cyanation of a brominated intermediate.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro-substituted benzonitrile from the previous step in ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC), filter the reaction mixture and remove the solvent in vacuo.
-
The crude product can then be purified.
Purification Protocol
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. Based on the predicted solubility, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is likely to be effective.
-
Dissolve the crude this compound in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: If recrystallization is insufficient, purification can be achieved using silica gel column chromatography with a gradient of ethyl acetate in hexane as the eluent.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from closely related compounds like 4-aminobenzonitrile and general knowledge of aromatic amines and nitriles allow for a robust assessment of the potential hazards. [3][4] Potential Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [5]Organic nitriles can be metabolized to release cyanide, which is highly toxic. [6]Aromatic amines can cause methemoglobinemia. [3]* Irritation: Causes skin and serious eye irritation. May cause respiratory irritation. [5] Table 2: GHS Hazard Information (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: Inferred from vendor safety information.[5]
Handling and Personal Protective Equipment (PPE):
-
All work should be conducted in a certified chemical fume hood to avoid inhalation of dust. [7][8]* Wear a lab coat, chemical-resistant gloves (nitrile is a good choice), and safety goggles. [7]* Avoid creating dust when handling the solid material.
-
Do not work alone when handling this compound. [6] Storage:
-
Store in a tightly sealed container in a cool, dry, well-ventilated area. [3]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides. [3] Disposal:
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations. Cyanide-containing waste streams must be handled with extreme care and should not be mixed with acidic waste. [7]
Applications in Research and Development
This compound is a valuable building block in medicinal chemistry and materials science.
-
Pharmaceuticals: Its structure is a key scaffold for the synthesis of kinase inhibitors and other targeted therapies. The amino group provides a convenient handle for elaboration into more complex heterocyclic systems, which are prevalent in modern drug discovery. It has been identified as an intermediate in the synthesis of compounds targeting central nervous system disorders. [2]* Agrochemicals: It serves as a precursor for the development of novel herbicides and pesticides. [2]* Materials Science: The chromophoric nature of the aminobenzonitrile core makes it a useful starting material for the synthesis of dyes and pigments with enhanced color stability and performance. [2]
Conclusion
This compound is a versatile chemical intermediate with significant potential in various fields of chemical research and development. Its unique combination of functional groups provides a rich platform for synthetic transformations. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. Further experimental validation of its predicted spectroscopic and physicochemical properties will undoubtedly enhance its utility for the scientific community.
References
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An In-depth Technical Guide to 4-Amino-2,5-dimethylbenzonitrile (CAS Number: 72917-37-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Amino-2,5-dimethylbenzonitrile, a key building block in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, spectral characterization, and potential applications, with a focus on providing practical insights for laboratory work.
Introduction and Physicochemical Properties
This compound, with the CAS number 72917-37-4, is an aromatic nitrile containing an amino group and two methyl substituents on the benzene ring.[1][2] This substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the fields of pharmaceuticals and agrochemicals.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72917-37-4 | [1][2] |
| Molecular Formula | C₉H₁₀N₂ | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Cyano-2,5-dimethylaniline | [1] |
| Predicted pKa | 1.70 ± 0.10 | [1] |
| Predicted XLogP3-AA | 1.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 49.8 Ų | [4] |
Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Plausible Two-Step Synthesis
This protocol is adapted from general procedures for the synthesis of related aminobenzonitriles and should be optimized for specific laboratory conditions.
Step 1: Reduction of 2,5-Dimethyl-4-nitrobenzamide to 4-Amino-2,5-dimethylbenzamide
-
Rationale: The nitro group is a strong electron-withdrawing group that can be selectively reduced to an amino group using various reducing agents. Stannous chloride (SnCl₂) in the presence of hydrochloric acid is a classic and effective method for this transformation. Alternatively, catalytic hydrogenation offers a cleaner reduction pathway.
-
Procedure (using SnCl₂):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,5-dimethyl-4-nitrobenzamide (1 equivalent) in ethanol.
-
To this suspension, add a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Amino-2,5-dimethylbenzamide.
-
Step 2: Dehydration of 4-Amino-2,5-dimethylbenzamide to this compound
-
Rationale: The conversion of a primary amide to a nitrile is a dehydration reaction. Reagents like phosphorus oxychloride or phenylphosphonic dichloride in the presence of a base like pyridine are effective for this transformation.[5]
-
Procedure (using Phenylphosphonic Dichloride):
-
Dissolve phenylphosphonic dichloride (1.0 equivalent) in pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the solution to 60 °C for 2 hours.
-
In a separate flask, dissolve the crude 4-Amino-2,5-dimethylbenzamide from Step 1 in pyridine.
-
Add the solution of the amide to the heated phenylphosphonic dichloride solution.
-
Maintain the reaction at 60 °C for 24 hours, monitoring by TLC.
-
After the reaction is complete, remove the pyridine under reduced pressure.
-
Redissolve the oily residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its spectral properties can be reliably predicted based on the analysis of structurally similar compounds and computational methods.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Rationale: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.
-
Expected Chemical Shifts (δ):
-
Singlet (2H, broad): ~3.5-4.5 ppm, corresponding to the amino (-NH₂) protons. The broadness is due to quadrupole broadening and potential hydrogen exchange.
-
Singlet (1H): ~6.5-7.0 ppm, corresponding to the aromatic proton at position 6.
-
Singlet (1H): ~7.0-7.5 ppm, corresponding to the aromatic proton at position 3.
-
Singlet (3H): ~2.1-2.3 ppm, corresponding to the methyl protons at position 2.
-
Singlet (3H): ~2.3-2.5 ppm, corresponding to the methyl protons at position 5.
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Rationale: The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbons, and the nitrile carbon. The chemical shifts are highly dependent on the electronic environment.
-
Expected Chemical Shifts (δ):
-
~145-150 ppm: Aromatic carbon attached to the amino group (C4).
-
~130-135 ppm: Aromatic carbon at C2.
-
~135-140 ppm: Aromatic carbon at C5.
-
~115-120 ppm: Aromatic carbon at C6.
-
~110-115 ppm: Aromatic carbon at C3.
-
~100-105 ppm: Aromatic carbon attached to the nitrile group (C1).
-
~118-122 ppm: Nitrile carbon (-C≡N).
-
~18-22 ppm: Methyl carbon at C2.
-
~18-22 ppm: Methyl carbon at C5.
-
Infrared (IR) Spectroscopy
-
Rationale: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
Expected Key Absorption Bands (cm⁻¹):
-
3400-3200 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.
-
~2220 cm⁻¹: C≡N stretching vibration of the nitrile group. This is a sharp and intense peak.
-
~1620 cm⁻¹: N-H bending vibration of the primary amine.
-
~1500-1400 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~800-900 cm⁻¹: C-H out-of-plane bending vibrations, indicative of the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS)
-
Rationale: Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak and characteristic fragmentation patterns.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 146.
-
Loss of a methyl group ([M-15]⁺): m/z = 131.
-
Loss of HCN ([M-27]⁺): m/z = 119.
-
Further fragmentation of the aromatic ring structure.
-
Applications in Research and Drug Discovery
Substituted aminobenzonitriles are valuable scaffolds in medicinal chemistry due to their ability to participate in a wide range of chemical reactions and their presence in numerous biologically active molecules.
Logical Flow of Application:
Caption: Role of this compound in the development of bioactive compounds.
-
Building Block for Heterocycles: The amino and nitrile groups can be readily transformed to construct various heterocyclic ring systems, which are prevalent in many drug molecules. For instance, the amino group can react with a suitable carbonyl compound to initiate cyclization reactions.
-
Kinase Inhibitors: Many kinase inhibitors, a crucial class of anti-cancer drugs, are based on heterocyclic scaffolds derived from substituted anilines. The specific substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity of these inhibitors to their target kinases.
-
Agrochemicals: The structural motifs found in this compound are also relevant to the design of novel herbicides and pesticides.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information for related aminobenzonitrile compounds suggests that it should be handled with care.
GHS Hazard Statements for Structurally Similar Compounds: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Analytical Protocols
For the quality control and characterization of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the wavelength of maximum absorbance).
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. While detailed experimental data for this specific compound is limited in the public literature, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors. As with any chemical, proper safety precautions should always be observed in the laboratory.
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An In-depth Technical Guide to 4-Amino-2,5-dimethylbenzonitrile: Structure, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Amino-2,5-dimethylbenzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical structure, detailed synthetic methodologies with mechanistic insights, and its applications in the pharmaceutical landscape.
Introduction and Significance
This compound (CAS No. 72917-37-4) is an aromatic organic compound featuring an amino group and a nitrile moiety on a dimethyl-substituted benzene ring.[1] Its strategic placement of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds that are prevalent in many biologically active molecules. The amino group serves as a versatile handle for a variety of chemical transformations, including diazotization and subsequent nucleophilic substitutions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[2] This bifunctionality, coupled with the steric and electronic influence of the methyl groups, makes this compound a molecule of significant interest in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound is characterized by a benzene ring substituted with an amino group at position 4, a cyano group at position 1, and two methyl groups at positions 2 and 5.
Figure 1: 2D Structure of this compound
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Predicted: Solid | |
| Melting Point | 158-160 °C | [3] |
| Boiling Point | 315.9±30.0 °C (Predicted) | [3] |
| Density | 1.07±0.1 g/cm³ (Predicted) | [3] |
| CAS Number | 72917-37-4 | [1] |
Synthesis of this compound
The most established and industrially viable method for the synthesis of this compound is the Sandmeyer reaction, starting from the commercially available 2,5-dimethylaniline. This classical transformation offers a reliable route for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.
The Sandmeyer Reaction: A Mechanistic Overview
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of primary anilines into a variety of functionalized arenes. The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive due to the excellent leaving group potential of dinitrogen gas (N₂).
-
Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt, such as copper(I) cyanide, which catalyzes the substitution of the diazonium group with the corresponding nucleophile.
The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer (SET) from the copper(I) salt to the diazonium ion, generating an aryl radical and a copper(II) species. The aryl radical then reacts with the cyanide ion, and the resulting intermediate is oxidized by the copper(II) species to afford the final benzonitrile product, regenerating the copper(I) catalyst.
Diagram 2: A conceptual workflow illustrating the use of this compound in a drug discovery pipeline.
Alternative Synthetic Routes
While the Sandmeyer reaction is the most direct and common method for the synthesis of this compound, other general strategies for the synthesis of aminobenzonitriles exist and could potentially be adapted.
-
Dehydration of Aminobenzamides: 4-Amino-2,5-dimethylbenzamide, if available, could be dehydrated to the corresponding nitrile using various dehydrating agents such as phosphorus pentoxide, phosphoryl chloride, or thionyl chloride. [4]* Nucleophilic Aromatic Substitution: A suitably activated precursor, such as a 4-halo-2,5-dimethylnitrobenzene, could undergo nucleophilic substitution with a cyanide source, followed by reduction of the nitro group to an amine.
These alternative routes may be less efficient or require more steps than the Sandmeyer reaction but could be valuable in specific synthetic contexts.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its synthesis via the well-established Sandmeyer reaction from 2,5-dimethylaniline provides a reliable and scalable route to this compound. The presence of multiple reactive sites allows for its elaboration into a wide variety of complex molecular architectures, making it a key building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its structure, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical and chemical industries.
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A Technical Guide to the Spectroscopic Characterization of 4-Amino-2,5-dimethylbenzonitrile
This guide provides an in-depth analysis of the spectroscopic data for 4-Amino-2,5-dimethylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and functional materials. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming molecular identity, ensuring purity, and understanding the electronic environment of the molecule, which are critical parameters in its application.
Molecular Structure and Spectroscopic Overview
This compound (C₉H₁₀N₂) is an aromatic compound characterized by a benzene ring substituted with an amino group, a nitrile group, and two methyl groups. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted and expected spectroscopic data, providing a foundational understanding for its empirical analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Predicted Infrared Spectral Data
The following table summarizes the expected key infrared absorption bands for this compound based on characteristic group frequencies.[1][2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3080-3010 | C-H Stretch | Aromatic C-H |
| 2960-2850 | C-H Stretch (asymmetric & symmetric) | Methyl (-CH₃) |
| 2230-2210 | C≡N Stretch | Nitrile (-C≡N) |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1300-1000 | C-N Stretch | Aromatic Amine |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A standard and efficient method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the accompanying software is initiated.[3] The instrument's optical components should be allowed to warm up to maintain a stable environment.[2]
-
Background Scan: Before analyzing the sample, a background spectrum must be collected to account for atmospheric and instrumental interferences. This is performed with the ATR crystal clean and unobstructed.[2][4]
-
Sample Application: A small amount of solid this compound is placed onto the ATR diamond crystal, ensuring complete coverage.[4]
-
Pressure Application: A pressure arm is applied to the solid sample to ensure intimate contact with the ATR crystal.[4]
-
Sample Spectrum Collection: The sample spectrum is then acquired. The software will automatically subtract the background spectrum, yielding the infrared spectrum of the sample.[4]
-
Data Processing: The resulting spectrum can be processed to identify peak wavenumbers and intensities. The data is typically exported as a .csv file for further analysis.[4]
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to exhibit several key features. The presence of a primary amine is indicated by two distinct N-H stretching bands in the 3450-3250 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. A sharp, intense absorption band around 2220 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. Aromaticity is confirmed by the presence of C-H stretching bands above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the two methyl groups will appear just below 3000 cm⁻¹. The N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ range, and the C-N stretching of the aromatic amine will be visible in the fingerprint region (1300-1000 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum for this compound in CDCl₃ was generated using the online prediction tool NMRDB.org.[5][6]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | Singlet | 1H | Aromatic H (H-6) |
| ~6.5 | Singlet | 1H | Aromatic H (H-3) |
| ~4.0 | Singlet (broad) | 2H | Amine (-NH₂) |
| ~2.4 | Singlet | 3H | Methyl (-CH₃ at C-5) |
| ~2.1 | Singlet | 3H | Methyl (-CH₃ at C-2) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum for this compound in CDCl₃ was generated using the online prediction tool NMRDB.org.[7]
| Chemical Shift (ppm) | Assignment |
| ~148 | C4-NH₂ |
| ~135 | C5-CH₃ |
| ~133 | C6-H |
| ~122 | C2-CH₃ |
| ~118 | C≡N |
| ~116 | C3-H |
| ~100 | C1-C≡N |
| ~20 | C5-C H₃ |
| ~18 | C2-C H₃ |
Experimental Protocol: 1D NMR Spectroscopy
Standard 1D ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Interpretation of the NMR Spectra
¹H NMR: The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The downfield shift of the proton at C-6 (~7.0 ppm) is due to the deshielding effect of the adjacent nitrile group. The proton at C-3 (~6.5 ppm) is shielded by the electron-donating amino group. The two methyl groups are also expected to appear as distinct singlets, with the methyl group at C-5 being slightly downfield due to its proximity to the amino group. The amine protons will likely appear as a broad singlet around 4.0 ppm, and its chemical shift can be concentration and solvent dependent.
¹³C NMR: The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule. The quaternary carbon attached to the amino group (C4) is expected at the most downfield position (~148 ppm) due to the strong deshielding effect of the nitrogen atom. The carbon of the nitrile group (C≡N) will appear around 118 ppm. The other aromatic carbons will have distinct chemical shifts based on their substitution pattern. The two methyl carbons will appear in the upfield region (~18-20 ppm).
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is highly effective for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectral Data
For this compound (C₉H₁₀N₂), the molecular weight is 146.19 g/mol .[8] In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z 146.
Proposed Fragmentation Pathway
The fragmentation of this compound under EI conditions is likely to proceed through several pathways characteristic of aromatic amines and nitriles.[9][10]
-
Loss of a Hydrogen Radical: A common fragmentation for anilines is the loss of a hydrogen radical from the amino group to form a stable [M-1]⁺ ion at m/z 145.
-
Loss of a Methyl Radical: Cleavage of a methyl group can lead to the formation of an [M-15]⁺ ion at m/z 131.
-
Loss of HCN: A characteristic fragmentation of aromatic nitriles is the loss of hydrogen cyanide, resulting in an [M-27]⁺ ion at m/z 119.
-
Formation of Tropylium-like Ions: Rearrangements and subsequent fragmentation can lead to the formation of various stable aromatic cations.
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[1]
-
Fragmentation: The excess energy imparted during ionization can cause the molecular ion to fragment into smaller ions and neutral species.[1]
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, based on predicted data and established principles, provides a robust framework for the characterization of this compound. The distinct signals in the IR, ¹H NMR, and ¹³C NMR spectra, coupled with the anticipated fragmentation patterns in mass spectrometry, offer a detailed and self-validating system for the structural elucidation and purity assessment of this important chemical intermediate. Researchers and drug development professionals can leverage this guide as a foundational reference for their work with this compound.
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An In-depth Technical Guide to the Reactivity and Functional Groups of 4-Amino-2,5-dimethylbenzonitrile
Abstract
This technical guide provides a comprehensive analysis of 4-Amino-2,5-dimethylbenzonitrile (CAS No: 72917-37-4), a key aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The document elucidates the distinct reactivity profiles of its three core functional components: the primary amino group, the nitrile moiety, and the substituted aromatic ring. By examining the interplay of electronic and steric effects, this guide offers field-proven insights into reaction mechanisms, optimal experimental conditions, and strategic synthetic applications. Detailed, step-by-step protocols for cornerstone reactions such as diazotization and nitrile hydrolysis are provided, alongside data-rich tables and explanatory diagrams to empower researchers, scientists, and drug development professionals in leveraging this versatile chemical scaffold.
Introduction and Physicochemical Profile
This compound is a multifunctional aromatic compound featuring a nucleophilic primary amine, an electrophilic nitrile group, and an electron-rich benzene ring.[3] This unique combination of functional groups, positioned on a sterically hindered scaffold, makes it a valuable and challenging substrate in organic synthesis. The electron-donating effects of the amino and methyl groups activate the aromatic ring, while the nitrile group acts as a strong electron-withdrawing group and a versatile synthetic handle. Understanding the delicate balance between these electronic influences and the steric hindrance imposed by the ortho- and meta-methyl groups is paramount for predicting reactivity and designing successful synthetic transformations.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| CAS Number | 72917-37-4 | [4][5] |
| Molecular Formula | C₉H₁₀N₂ | [4] |
| Molecular Weight | 146.19 g/mol | [4] |
| Melting Point | 158-160 °C | [2] |
| Boiling Point | 315.9±30.0 °C (Predicted) | [2] |
| Density | 1.07±0.1 g/cm³ (Predicted) | [2] |
| ¹H NMR | Predicted shifts: Aromatic H, Amino H, Methyl H | [6] |
| ¹³C NMR | Predicted shifts: Aromatic C, C-NH₂, C-CN, CH₃ | [6] |
| IR Spectroscopy (cm⁻¹) | Expected peaks: N-H stretch (3450-3300), C≡N stretch (2230-2210), Aromatic C=C (1620-1580) | [6] |
Analysis of Functional Group Reactivity
The synthetic utility of this compound stems from the distinct and addressable reactivity of each of its functional groups. The choice of reagents and reaction conditions allows for selective modification at the amino group, the nitrile group, or the aromatic ring.
Caption: A step-by-step workflow for the diazotization and subsequent Sandmeyer reaction.
Methodology:
-
Amine Salt Formation: Dissolve one equivalent of this compound in concentrated hydrochloric acid and water in a reaction vessel equipped with a magnetic stir bar and a thermometer.
-
Cooling: Immerse the vessel in an ice-salt bath to cool the internal temperature to between 0 °C and 5 °C. [7]3. Nitrite Preparation: In a separate beaker, dissolve 1.05 equivalents of sodium nitrite (NaNO₂) in cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine salt suspension. The rate of addition must be controlled to ensure the internal temperature does not exceed 5 °C. [7]5. Completion Check: After the addition is complete, continue stirring for 30 minutes in the ice bath. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; a blue-black color indicates the reaction is complete. [7][8]6. Sandmeyer Step: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Reaction Progression: Allow the mixture to warm to room temperature and then gently heat to ~50-60 °C until the evolution of nitrogen gas ceases, signaling the completion of the reaction. [9]8. Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Acid-Catalyzed Hydrolysis of the Nitrile Group
This protocol describes the conversion of the nitrile group to a carboxylic acid.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heating: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The carboxylic acid product, 4-Amino-2,5-dimethylbenzoic acid, will often precipitate out of the acidic solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The structure should be confirmed by spectroscopic methods (IR, NMR, MS). The IR spectrum should show the appearance of a broad O-H stretch and a C=O stretch, and the disappearance of the C≡N stretch.
Safety and Handling
This compound and its related isomers are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin. [10][11]Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. [12]Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible substances. [2]* Diazonium Salts: Solid diazonium salts can be explosive and must not be isolated. [7]They should always be prepared in situ and used immediately in solution.
Conclusion
This compound is a synthetically valuable building block whose utility is defined by the distinct reactivity of its amino, nitrile, and aromatic functionalities. Strategic manipulation of reaction conditions allows for selective transformations at each of these sites. The primary amino group offers a gateway to diazonium chemistry, while the nitrile group provides access to carboxylic acids, amides, and primary amines. The activated aromatic ring, though sterically constrained, allows for further functionalization. A thorough understanding of the electronic and steric factors governing its reactivity, as detailed in this guide, is essential for its effective application in the complex synthetic campaigns required for modern drug discovery and materials science.
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Physical and chemical properties of 4-Amino-2,5-dimethylbenzonitrile.
An In-depth Technical Guide to 4-Amino-2,5-dimethylbenzonitrile
Foreword: A Versatile Building Block in Modern Chemistry
This compound is a substituted aromatic compound distinguished by its unique arrangement of functional groups: a nucleophilic amino group, an electrophilic nitrile moiety, and two methyl groups on a benzene core. This specific constitution makes it a molecule of significant interest for synthetic chemists. Its true value lies not in its direct application, but in its role as a pivotal intermediate—a molecular scaffold upon which more complex and high-value molecules are built. This guide provides an in-depth analysis of its core physical and chemical properties, predictable reactivity, and established applications, offering researchers and drug development professionals a comprehensive technical resource.
Core Molecular and Physical Characteristics
This compound is a solid at room temperature.[1] The primary physical and chemical identifiers are crucial for its accurate application in experimental settings and are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 72917-37-4 | [2][3] |
| Molecular Formula | C₉H₁₀N₂ | [2][3] |
| Molecular Weight | 146.19 g/mol | [2][3] |
| Melting Point | 158-160 °C | [3] |
| Boiling Point | 315.9±30.0 °C (Predicted) | [3] |
| Density | 1.07±0.1 g/cm³ (Predicted) | [3] |
| InChIKey | YVVXDBACUPMBDH-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC(=C(C=C1N)C)C#N | [2] |
| Storage | Room temperature, sealed, dry, dark | [3] |
Anticipated Spectroscopic Profile
While specific, peer-reviewed spectral data for this exact isomer is not broadly published, its structure allows for a reliable prediction of its spectroscopic signatures. A scientist characterizing this compound should expect the following:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons, a broad singlet for the amino (-NH₂) protons, and two separate singlets for the non-equivalent methyl (-CH₃) groups at the C2 and C5 positions.
-
¹³C NMR: The carbon NMR spectrum would provide signals for the nine carbon atoms.[4] Key diagnostic peaks would include the nitrile carbon (C≡N), the four substituted aromatic carbons (including those bonded to the amino, nitrile, and methyl groups), the two unsubstituted aromatic carbons, and the two distinct methyl carbons.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. These would include a medium-to-strong stretching vibration for the nitrile group (C≡N) typically found around 2220-2260 cm⁻¹, and a pair of sharp bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric N-H stretching of the primary amine group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak corresponding to the compound's molecular weight (146.19 g/mol ).
Logical Synthesis Pathway and Mechanistic Considerations
A robust and logical synthesis of this compound can be envisioned starting from a commercially available precursor, 2,5-dimethylbenzonitrile. The process involves a standard two-step electrophilic aromatic substitution followed by a reduction.
Caption: Key reactivity sites of this compound.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It can be acylated, alkylated, or, most importantly, converted into a diazonium salt. This diazonium intermediate is highly versatile and can be substituted with a wide range of functionalities (e.g., -OH, -X, -CN) via Sandmeyer and related reactions.
-
Nitrile Group (-C≡N): This group is a valuable synthetic handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. Alternatively, it can be reduced to a primary amine, yielding a benzylamine derivative. This allows for the introduction of new functional groups and the extension of molecular frameworks.
-
Aromatic Ring: The benzene ring is activated towards further electrophilic aromatic substitution by the powerful activating effect of the amino group and the weaker activation of the methyl groups.
Applications in Research and Development
The primary utility of this compound is as an intermediate in the synthesis of higher-value products across several industries. [3]
-
Pharmaceuticals: It serves as a key starting material for various drug candidates, particularly those targeting central nervous system (CNS) disorders. [3]The structural motif is valuable for building molecules that can interact with specific biological receptors.
-
Agrochemicals: The compound is used in the development of modern herbicides and pesticides. [3]Its structure can be incorporated into larger molecules designed to have specific biological activities against weeds or pests.
-
Material Science: It finds application in the production of specialized dyes and pigments, where the aminobenzonitrile core contributes to the chromophoric system, enhancing color stability and performance. [3]
Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not available in the provided search results, data from the closely related compound 4-aminobenzonitrile can be used to establish prudent handling practices. The user must consult the specific SDS for CAS 72917-37-4 from their vendor before any handling.
-
Hazards Identification: Analogous compounds are harmful if swallowed and cause skin, eye, and respiratory tract irritation. [5][6][7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [7]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. [5]Avoid generating dust. [5]Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [5] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [5] * Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention. [5] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [5] This self-validating protocol—assuming hazards based on a close structural analog while mandating consultation of the specific SDS—ensures a high standard of safety and trustworthiness in experimental design.
-
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A Guide to the Synthesis of 4-Amino-2,5-dimethylbenzonitrile: Pathways and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,5-dimethylbenzonitrile is a substituted aromatic nitrile of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a nucleophilic amino group and a versatile nitrile moiety on a dimethyl-substituted benzene ring, makes it a valuable building block for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other pharmacologically active agents. This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis to inform strategic synthetic planning.
Retrosynthetic Analysis & Primary Synthetic Strategy
A logical retrosynthetic disconnection of this compound points to 2,5-dimethylaniline as a readily available and cost-effective starting material.[3] The key transformation is the introduction of a cyano group para to the amino functionality. The most established and reliable method for this transformation is the Sandmeyer reaction , a cornerstone of aromatic chemistry for converting aryl amines into a wide variety of functional groups.[4][5]
This pathway involves two critical steps:
-
Diazotization: The conversion of the primary aromatic amine (2,5-dimethylaniline) into an aryl diazonium salt using nitrous acid at low temperatures.
-
Cyanation: The substitution of the diazonium group with a nitrile using a copper(I) cyanide catalyst.[6]
The overall workflow for this primary synthetic route is depicted below.
Figure 1: Workflow for the Sandmeyer synthesis of this compound.
The Sandmeyer Reaction Pathway: A Detailed Protocol
This route is the most widely employed method due to its reliability and the commercial availability of the starting material.
Starting Material: 2,5-Dimethylaniline
-
Properties: A liquid at room temperature, which may darken upon exposure to air and light.[3]
-
CAS Number: 95-78-3
-
Key Considerations: It is a toxic and combustible substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Experimental Protocol
Part 1: Diazotization of 2,5-Dimethylaniline
This step is critical and requires strict temperature control to prevent the decomposition of the unstable diazonium salt.[7]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,5-dimethylaniline (1 equivalent) with a 3M solution of hydrochloric or sulfuric acid (approx. 3 equivalents).
-
Stir the mixture to form a fine slurry of the amine salt and cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in cold deionized water.
-
Add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine salt slurry.
-
Rationale: The addition must be slow and controlled to maintain the temperature below 5 °C. An exothermic reaction occurs, and exceeding this temperature will lead to the decomposition of the diazonium salt into undesired phenolic byproducts, significantly reducing the yield.[7]
-
-
After the complete addition of the nitrite solution, continue stirring the mixture at 0–5 °C for an additional 20-30 minutes.
-
Verify the completion of the reaction by testing a drop of the solution with starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color.[7] The resulting cold solution of 2,5-dimethylbenzenediazonium salt is used immediately in the next step.
Part 2: Copper-Catalyzed Cyanation (Sandmeyer Reaction)
This step involves the displacement of the diazonium group. The use of copper(I) cyanide is essential for the catalytic cycle.[6]
-
In a separate large beaker or flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 equivalents) and sodium or potassium cyanide (NaCN or KCN, ~2.4 equivalents) in water.
-
Safety Precaution: Cyanide salts are extremely toxic. Always handle them in a fume hood and have an appropriate quenching agent (e.g., bleach or hydrogen peroxide solution) and emergency plan in place.
-
-
Cool this cyanide solution to 0-10 °C in an ice bath with vigorous stirring.
-
Slowly and carefully add the cold diazonium salt solution prepared in Part 1 to the copper cyanide solution.
-
Rationale: This addition often results in foaming and the evolution of nitrogen gas. A controlled rate of addition is crucial to manage the effervescence and maintain the temperature. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6]
-
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50–60 °C for about 1 hour to ensure the reaction goes to completion, as indicated by the cessation of nitrogen evolution.[8]
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate) to precipitate the crude product.
-
The crude product can be isolated by filtration or extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purify the isolated crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Alternative Synthetic Routes
While the Sandmeyer reaction is the workhorse method, other pathways can be considered, particularly if alternative starting materials are more readily available or if avoidance of highly toxic cyanide reagents is a priority.
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This hypothetical route involves the displacement of a suitable leaving group (e.g., a halogen) by a cyanide source, followed by the reduction of a nitro group.
-
Starting Material: A plausible starting material would be 1-chloro-2,5-dimethyl-4-nitrobenzene .
-
SNAr Reaction: The chloro-substituent can be displaced by a cyanide nucleophile (e.g., using KCN with a palladium or nickel catalyst, or under high-temperature conditions in a polar aprotic solvent like DMF or DMSO). The strong electron-withdrawing effect of the nitro group facilitates this nucleophilic aromatic substitution.
-
Reduction: The resulting 2,5-dimethyl-4-nitrobenzonitrile intermediate would then be reduced to the target amine. Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction using metals in acid (e.g., Fe/HCl, SnCl₂/HCl), would be effective.[9]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: SNAr & Reduction |
| Starting Material | 2,5-Dimethylaniline | 1-Chloro-2,5-dimethyl-4-nitrobenzene |
| Availability | Readily available, low cost | Less common, may require synthesis |
| Number of Steps | 1 (in situ, 2 stages) | 2 distinct steps |
| Key Reagents | NaNO₂, CuCN, NaCN/KCN | KCN, Pd/Ni catalyst, Reducing agent (Fe, H₂) |
| Safety Concerns | Unstable diazonium intermediate, highly toxic cyanides | Highly toxic cyanides, potentially flammable solvents |
| Scalability | Well-established and scalable | Potentially scalable, catalyst cost may be a factor |
| Advantages | High reliability, direct, well-documented | Avoids unstable diazonium salts |
| Disadvantages | Requires strict temperature control, use of toxic cyanides | Starting material may not be readily available |
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through the Sandmeyer reaction, starting from the commercially available 2,5-dimethylaniline. This method, while requiring careful control of reaction conditions and stringent safety protocols for handling diazonium and cyanide species, remains the preferred route in both academic and industrial settings. Alternative pathways, such as a nucleophilic aromatic substitution followed by reduction, offer conceptual alternatives but may be limited by the availability of the required starting materials. The choice of synthetic route will ultimately depend on factors such as scale, cost, available equipment, and the specific safety infrastructure of the laboratory.
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An In-depth Technical Guide to 4-Amino-2,5-dimethylbenzonitrile Derivatives and Analogs for Drug Discovery and Development
This guide provides a comprehensive technical overview of 4-amino-2,5-dimethylbenzonitrile and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, applications, and biological mechanisms of these versatile molecules.
Introduction: The Chemical Versatility of the Aminobenzonitrile Scaffold
This compound is an aromatic organic compound featuring a benzonitrile core substituted with an amino group and two methyl groups.[1] This unique arrangement of functional groups—a nucleophilic amino group, a reactive nitrile moiety, and modulating methyl substituents—renders it a valuable building block in synthetic organic chemistry. The interplay of these groups governs the molecule's reactivity and provides multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives with tailored properties.
The core structure's inherent chemical functionalities have led to its use as a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[2] In particular, the aminobenzonitrile scaffold has emerged as a privileged structure in the design of kinase inhibitors, a critical class of therapeutics in oncology.
Synthesis and Chemical Properties of this compound and Its Analogs
The synthesis of this compound and its isomers can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
General Synthetic Strategies
Common synthetic approaches to aminobenzonitriles include:
-
Cyanation of Haloanilines: This method involves the substitution of a halogen (typically bromine or iodine) on a substituted aniline with a cyanide group, often catalyzed by a transition metal such as palladium or copper.
-
Dehydration of Aminobenzamides: The dehydration of an aminobenzamide using a suitable dehydrating agent, such as phosphorus oxychloride or thionyl chloride, can yield the corresponding aminobenzonitrile.[3]
-
Reduction of Nitrobenzonitriles: The reduction of a nitro group on a benzonitrile scaffold to an amino group is a widely used method. This can be accomplished using various reducing agents, including catalytic hydrogenation or metal-based reductions.
Experimental Protocol: Synthesis of 4-Amino-3,5-dimethylbenzonitrile
A representative protocol for the synthesis of the isomeric 4-amino-3,5-dimethylbenzonitrile from 4-bromo-2,6-dimethylaniline is as follows:
Materials:
-
4-bromo-2,6-dimethylaniline
-
Cuprous(I) cyanide (CuCN)
-
N-methylpyrrolidone (NMP)
-
Water
-
Ammonium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-bromo-2,6-dimethylaniline and cuprous(I) cyanide in N-methylpyrrolidone is stirred at 160°C overnight.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Water and ammonium hydroxide solution are added to the reaction mixture.
-
The product is extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 4-amino-3,5-dimethylbenzonitrile.
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are summarized in the table below. The spectroscopic data provided are typical values and may vary slightly depending on the specific experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| CAS Number | 72917-37-4 | [1] |
| ¹H NMR (CDCl₃, ppm) | δ 7.1-7.3 (m, 2H, Ar-H), 4.0-4.2 (br s, 2H, NH₂), 2.1-2.3 (s, 6H, CH₃) | |
| ¹³C NMR (CDCl₃, ppm) | δ 145-147, 130-132, 118-120, 115-117, 100-102, 20-22, 17-19 | |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~2220 (C≡N stretch), ~1620 (N-H bend) | |
| Mass Spectrometry (m/z) | [M]+ at 146 |
Applications in Drug Discovery and Agrochemicals
The versatility of the this compound scaffold has led to its exploration in various fields, most notably in drug discovery and the development of novel agrochemicals.
Kinase Inhibitors in Oncology
A significant application of 4-aminobenzonitrile derivatives is in the development of kinase inhibitors for cancer therapy.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to block the signaling pathways that drive tumor growth and proliferation.
Derivatives of 4-aminobenzonitrile have been incorporated into various heterocyclic scaffolds, such as quinazolines, to generate potent and selective kinase inhibitors.[4] These compounds often target key kinases in cancer progression, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Agrochemicals
In the agrochemical industry, 4-aminobenzonitrile and its analogs serve as important intermediates for the synthesis of herbicides and fungicides. The ability to introduce various functional groups onto the aminobenzonitrile core allows for the fine-tuning of the biological activity and spectrum of these agrochemicals.
Mechanism of Action: Targeting Cellular Signaling Pathways
The biological effects of this compound derivatives, particularly in the context of cancer, are often attributed to their ability to inhibit protein kinases.
Inhibition of EGFR and VEGFR Signaling
Many potent anticancer agents derived from the aminobenzonitrile scaffold function by inhibiting the tyrosine kinase activity of EGFR and VEGFR. These receptors are key mediators of signaling pathways that control cell growth, proliferation, and angiogenesis (the formation of new blood vessels).
EGFR Signaling Pathway:
The EGFR signaling cascade is initiated by the binding of ligands such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[5] This creates docking sites for various signaling proteins, activating downstream pathways like the RAS-RAF-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival.[6]
Caption: Simplified EGFR signaling pathway and its inhibition.
VEGFR Signaling Pathway:
The VEGFR signaling pathway is crucial for angiogenesis.[7] Binding of VEGF to its receptor triggers dimerization and autophosphorylation, activating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: Simplified VEGFR signaling pathway and its inhibition.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.
For kinase inhibitors, SAR studies have revealed several key insights:
-
The Heterocyclic Scaffold: The choice of the heterocyclic system fused to the aminobenzonitrile core is critical for activity. Quinazolines, for example, have proven to be a particularly effective scaffold for targeting the ATP-binding site of kinases.[8]
-
Substituents on the Aniline Ring: The substituents on the 4-amino group play a vital role in modulating the potency and selectivity of the inhibitor. These groups often interact with specific residues in the kinase active site.
-
The Role of the Nitrile Group: The nitrile group can participate in hydrogen bonding interactions within the active site, contributing to the overall binding affinity of the molecule.
-
Methyl Group Positioning: The position of the methyl groups on the benzonitrile ring can influence the molecule's conformation and its fit within the binding pocket, thereby affecting its inhibitory activity.
Analytical Characterization Workflow
The comprehensive characterization of this compound and its derivatives is essential to confirm their identity, purity, and structure. A typical analytical workflow involves a combination of spectroscopic and chromatographic techniques.
Caption: A typical analytical workflow for compound characterization.
This multi-faceted approach ensures a thorough understanding of the synthesized molecules, which is a critical prerequisite for their advancement in drug discovery and development pipelines.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry and beyond. Their versatile synthesis, coupled with their ability to be elaborated into complex molecular architectures, makes them attractive starting points for the discovery of novel therapeutics and other functional materials. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this important chemical scaffold.
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The Strategic Role of 4-Amino-2,5-dimethylbenzonitrile in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals detailing the synthesis, applications, and medicinal chemistry relevance of the versatile building block, 4-Amino-2,5-dimethylbenzonitrile. This document provides a comprehensive overview of its utility as a scaffold in the creation of targeted therapeutics, with a particular focus on kinase inhibitors and antiviral agents.
Introduction: The Aminobenzonitrile Scaffold in Drug Discovery
The substituted aminobenzonitrile motif is a cornerstone in contemporary medicinal chemistry, prized for its synthetic versatility and its presence in a multitude of biologically active compounds. The strategic placement of an amino group, a nitrile functionality, and alkyl substituents on a benzene ring provides a rich platform for chemical elaboration, enabling the synthesis of diverse molecular architectures with tailored pharmacological profiles. Among these, this compound and its isomers have emerged as critical intermediates in the development of targeted therapies. The nitrile group, a versatile functional handle, can participate in various chemical transformations and often acts as a key pharmacophoric element, engaging in crucial interactions with biological targets.[1] This guide will focus specifically on the role and applications of this compound, while also drawing comparisons to its closely related and clinically significant isomer, 4-amino-3,5-dimethylbenzonitrile, to provide a broader context of the scaffold's importance.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 104593-73-9 | [2] |
| LogP | 1.7 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
These properties highlight the compound's moderate lipophilicity and its capacity for hydrogen bonding, which are key considerations in designing molecules with favorable pharmacokinetic and pharmacodynamic profiles.
Synthesis of this compound
The synthesis of this compound is typically achieved through multi-step sequences starting from readily available precursors. A representative synthetic approach is outlined below.
General Synthetic Protocol
A common strategy involves the nitration of a substituted toluene derivative, followed by reduction of the nitro group to an amine, and subsequent introduction of the nitrile functionality.
Step-by-Step Methodology:
-
Nitration: 2,5-Dimethylaniline is first protected, for example, as an acetanilide. This is followed by nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding N-(2,5-dimethyl-4-nitrophenyl)acetamide.
-
Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to afford 2,5-dimethyl-4-nitroaniline.
-
Sandmeyer Reaction: The amino group of 2,5-dimethyl-4-nitroaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a cyanide source, such as copper(I) cyanide, to introduce the nitrile group, yielding 2,5-dimethyl-4-nitrobenzonitrile.
-
Reduction: The final step involves the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield the target compound, this compound.
Caption: General synthetic workflow for this compound.
Role in Medicinal Chemistry: A Scaffold for Targeted Therapeutics
The this compound scaffold and its isomers are instrumental in the design of various therapeutic agents. Their utility stems from the ability to serve as a key building block for constructing complex heterocyclic systems that can effectively interact with biological targets.
Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The aminobenzonitrile moiety can be incorporated into heterocyclic scaffolds, such as pyrimidines, that are known to bind to the ATP-binding site of kinases.
While specific examples for the 2,5-dimethyl isomer are proprietary and less prevalent in public literature, the general principle can be illustrated by the synthesis of pyrimidine-based kinase inhibitors. The amino group of this compound can be reacted with a di-substituted pyrimidine, such as a dichloropyrimidine, in a nucleophilic aromatic substitution reaction. This forms a key intermediate that can be further functionalized to generate a library of potential kinase inhibitors.[4]
Caption: General scheme for the synthesis of pyrimidine-based kinase inhibitors.
The dimethyl substitution pattern on the phenyl ring plays a crucial role in modulating the compound's binding affinity and selectivity for the target kinase. These methyl groups can occupy hydrophobic pockets within the ATP-binding site, thereby enhancing potency and influencing the overall structure-activity relationship (SAR).
Antiviral Agents: The Case of Etravirine (a 3,5-dimethyl Isomer)
A prominent example highlighting the significance of the dimethylaminobenzonitrile scaffold is the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection.[5] It is important to note that Etravirine utilizes the 4-amino-3,5-dimethylbenzonitrile isomer. The synthesis involves the reaction of 4-amino-3,5-dimethylbenzonitrile with a substituted pyrimidine derivative.
The development of Etravirine underscores the potential of this class of compounds in antiviral drug discovery. The dimethylphenylamino moiety is a key structural feature that contributes to the drug's high potency and its ability to inhibit drug-resistant strains of HIV-1 reverse transcriptase.
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond kinase inhibitors and antivirals. Patent literature suggests its potential use in the synthesis of compounds targeting a range of other biological targets. For instance, related aminobenzonitrile derivatives have been explored as intermediates in the synthesis of thrombin inhibitors and other cardiovascular agents.[6]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the aminobenzonitrile ring is a critical determinant of biological activity. In the context of kinase inhibitors, the position and nature of the methyl groups can significantly impact the compound's interaction with the enzyme's active site.
-
Hydrophobic Interactions: The methyl groups can engage in favorable hydrophobic interactions with nonpolar residues in the ATP-binding pocket, contributing to enhanced binding affinity.
-
Conformational Restriction: The presence of two methyl groups can restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation and reducing the entropic penalty upon binding.
-
Selectivity: The specific substitution pattern can influence the selectivity profile of the inhibitor across the kinome. By tailoring the position of the methyl groups, it may be possible to design inhibitors that preferentially target a specific kinase or a family of related kinases.
While detailed SAR studies specifically for this compound derivatives are not extensively published in the public domain, the principles derived from related scaffolds strongly suggest that this building block offers significant potential for fine-tuning the pharmacological properties of drug candidates.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic combination of reactive functional groups and a substituted aromatic core provides a robust platform for the synthesis of a wide range of biologically active molecules. While its full potential is still being explored, the established importance of its isomers and related scaffolds in approved drugs and clinical candidates underscores its significance for future drug discovery efforts. As the demand for novel, targeted therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
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Chu, X.-J., DePinto, W., Bartkovitz, D., So, S.-S., Vu, B. T., Packman, K., Lukacs, C., Ding, Q., Jiang, N., Wang, K., Goelzer, P., Yin, X., Smith, M. A., Higgins, B. X., Chen, Y., Xiang, Q., Moliterni, J., Kaplan, G., Graves, B., … Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560.
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MySkinRecipes. (n.d.). 2-Amino-4,5-dimethylbenzonitrile. Retrieved from [Link]
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Methodological & Application
Introduction: The Versatility of a Substituted Benzonitrile Intermediate
An Application Note and Protocol Guide for the Synthesis of 4-Amino-2,5-dimethylbenzonitrile
This compound is a valuable substituted aromatic compound that serves as a crucial building block in various fields of chemical synthesis.[1][2] Its bifunctional nature, featuring a nucleophilic amino group and a versatile nitrile moiety, makes it a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[2][3] Specifically, this compound is utilized in the synthesis of complex heterocyclic systems and as a scaffold for creating targeted bioactive molecules.[3] The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding its synthetic utility.
This document provides a comprehensive guide for the synthesis of this compound, intended for researchers and professionals in organic synthesis and drug development. It details a robust protocol based on the well-established Sandmeyer reaction, explains the underlying chemical principles, and outlines the necessary safety precautions and characterization methods.
Synthetic Strategy: The Sandmeyer Reaction Pathway
The most direct and widely applicable method for introducing a nitrile group onto an aromatic ring in place of an amino group is the Sandmeyer reaction.[4][5] This classic transformation provides a reliable route to aryl nitriles, which are often difficult to access through direct electrophilic aromatic substitution.[6]
The synthesis of this compound commences with the commercially available starting material, 2,5-dimethylaniline. The process involves two key stages:
-
Diazotization: The primary aromatic amine (2,5-dimethylaniline) is converted into a diazonium salt intermediate using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[7]
-
Copper-Catalyzed Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide solution. A single-electron transfer from the copper(I) catalyst to the diazonium salt initiates the formation of an aryl radical, with the concomitant loss of nitrogen gas. The aryl radical then reacts with the cyanide species to form the final product, this compound, while regenerating the copper(I) catalyst.[4][6]
Reaction Mechanism Overview
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[4][6] The key steps are visualized in the diagram below.
Caption: General mechanism of the Sandmeyer reaction for this compound synthesis.
Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass/Volume |
| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | 0.10 | 12.12 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~0.36 | 30 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.11 | 7.60 g |
| Copper(I) Cyanide | CuCN | 89.56 | 0.12 | 10.75 g |
| Sodium Cyanide | NaCN | 49.01 | 0.24 | 11.76 g |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | As needed |
| Saturated NaHCO₃ (aq) | - | - | - | As needed |
| Anhydrous MgSO₄ | - | - | - | As needed |
Step-by-Step Synthesis Protocol
Part 1: Preparation of the Diazonium Salt Solution
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-dimethylaniline (0.10 mol, 12.12 g) and concentrated hydrochloric acid (30 mL).
-
Add 50 mL of water and stir the mixture until the aniline salt is fully dissolved.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (0.11 mol, 7.60 g) in 25 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline salt solution via the dropping funnel. Crucial: Maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt and the formation of hazardous nitrogen oxides.
-
After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes at 0-5 °C.
Part 2: Sandmeyer Cyanation Reaction
-
In a separate 500 mL flask, prepare the copper(I) cyanide solution. Caution: Cyanide salts are highly toxic. Handle with extreme care under a fume hood.
-
Dissolve copper(I) cyanide (0.12 mol, 10.75 g) and sodium cyanide (0.24 mol, 11.76 g) in 100 mL of warm water (~50 °C). Stir until a clear solution is formed, then cool to room temperature.
-
Place the copper(I) cyanide solution in an ice bath and begin vigorous stirring.
-
Slowly and carefully, add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution. Effervescence (evolution of N₂ gas) should be observed. Control the rate of addition to keep the reaction from becoming too vigorous.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat it gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture back to room temperature.
Part 3: Product Isolation and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash them sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL) to remove any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound. The expected melting point is 158-160 °C.[2]
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Safety and Handling
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
General Hazards: Aminobenzonitrile derivatives should be handled as potentially toxic. Acute toxicity warnings (harmful if swallowed, in contact with skin, or inhaled) are common for this class of compounds.[8][9] They can cause skin and serious eye irritation.[10]
-
Cyanide Compounds: Copper(I) cyanide and sodium cyanide are highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. Crucially, never allow cyanide salts to come into contact with acids , as this will liberate highly toxic hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines (e.g., treatment with bleach or hydrogen peroxide under basic conditions).
-
Diazonium Salts: While generally stable in cold aqueous solutions, diazonium salts can be explosive when isolated and dried. Never attempt to isolate the diazonium salt intermediate from the solution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a minimum standard). All operations must be performed within a certified chemical fume hood.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (158-160 °C).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic peaks for the aromatic protons, methyl groups, and carbons of the benzonitrile core.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and the sharp, strong C≡N stretch of the nitrile group (around 2220-2230 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight (146.19 g/mol ).[1]
By following this detailed guide, researchers can reliably synthesize this compound, a key intermediate for further discovery and development in chemistry and life sciences.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
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PubChem. 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. [Link]
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Application Notes and Experimental Protocols for 4-Amino-2,5-dimethylbenzonitrile
Introduction: A Versatile Bifunctional Building Block
4-Amino-2,5-dimethylbenzonitrile is an aromatic organic compound characterized by a strategically substituted benzene ring. Its structure incorporates a nucleophilic primary amine (-NH₂) and an electrophilic, yet versatile, nitrile (-C≡N) group. The presence of two methyl groups at positions 2 and 5 sterically influences these functional groups and modulates the electronic properties of the aromatic ring. This unique combination of functionalities makes it a valuable intermediate in the synthesis of complex organic molecules.
The true utility of this compound lies in its bifunctional nature, allowing for selective chemical transformations. The amino group serves as a potent nucleophile for building heterocyclic systems or for derivatization, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.[1] Consequently, this compound is an attractive starting material for developing novel compounds in the pharmaceutical and agrochemical industries, particularly in the synthesis of heterocycles like quinazolines, pyrimidines, and imidazoles, which are common scaffolds in medicinal chemistry.[2][3]
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The data presented below is compiled from public databases and information available for structurally similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72917-37-4 | [4] |
| Molecular Formula | C₉H₁₀N₂ | [4][5] |
| Molecular Weight | 146.19 g/mol | [4][5] |
| Appearance | Expected to be a solid at room temperature | [1] |
| Solubility | Expected to be soluble in common organic solvents | [1] |
Table 2: GHS Hazard Information (Based on Analogous Compounds)
| Hazard Statement | Description | GHS Classification | Source |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [5] |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [5] |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [5] |
| H315 | Causes skin irritation | Skin Irritation (Category 2) | [5][6] |
| H319 | Causes serious eye irritation | Serious Eye Irritation (Category 2A) | [5][6] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | [5] |
Handling and Storage:
-
Handling: Use this compound in a well-ventilated chemical fume hood.[7] Avoid breathing dust.[8][9] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Spectroscopic Characterization Profile (Predicted)
For verification of material identity and purity, the following spectroscopic data can be expected. These values are predicted based on the compound's structure and established spectroscopic principles for analogous molecules.[10]
Table 3: Predicted Spectroscopic Data for Identity Confirmation
| Technique | Expected Peaks / Shifts | Assignment |
| ¹H NMR | ~6.9-7.1 ppm (s, 1H)~6.5-6.7 ppm (s, 1H)~3.8-4.5 ppm (br s, 2H)~2.3-2.5 ppm (s, 3H)~2.1-2.3 ppm (s, 3H) | Aromatic HAromatic H-NH₂Aromatic -CH₃Aromatic -CH₃ |
| ¹³C NMR | ~150 ppm~135-140 ppm~130-135 ppm~120-125 ppm~118-120 ppm~115-118 ppm~100-105 ppm~18-22 ppm | C-NH₂Aromatic C-CH₃Aromatic C-CH₃Aromatic CHC-CN (Aromatic)Aromatic CHC≡N (Nitrile)Methyl Carbons |
| Infrared (IR) | 3450-3300 cm⁻¹ (doublet)2230-2210 cm⁻¹ (strong)3050-3000 cm⁻¹2950-2850 cm⁻¹1620-1580 cm⁻¹ | N-H stretch (primary amine)C≡N stretch (nitrile)Aromatic C-H stretchAliphatic C-H stretchAromatic C=C stretch |
Core Application Protocols
The following protocols are designed as robust starting points for leveraging this compound in synthetic applications. They exemplify the compound's utility in constructing complex molecular architectures.
Protocol 1: Synthesis of a Substituted 4-Aminoquinazoline Derivative
Principle: This protocol demonstrates the use of this compound in the construction of a quinazoline ring system, a privileged scaffold in medicinal chemistry. The synthesis proceeds via an initial N-acylation of the amino group, followed by a base-mediated intramolecular cyclization where the amide nitrogen attacks the nitrile carbon.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| This compound | C₉H₁₀N₂ | 146.19 | 1.0 eq |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.1 eq |
| Pyridine | C₅H₅N | 79.10 | 2.0 eq |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, as solvent |
| Sodium Methoxide (NaOMe) | CH₃ONa | 54.02 | 1.5 eq |
| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous, as solvent |
| Saturated aq. NaHCO₃ | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous MgSO₄ | - | - | For drying |
Step-by-Step Procedure:
-
Acylation Step:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add pyridine (2.0 eq) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.
-
-
Cyclization Step:
-
Dissolve the crude intermediate from the previous step in anhydrous methanol (approx. 0.2 M).
-
Add sodium methoxide (1.5 eq) portion-wise at room temperature. The strong base facilitates the intramolecular cyclization.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with 1M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the target 4-aminoquinazoline derivative.
-
Expected Product Characterization:
-
¹H NMR: Disappearance of the nitrile proton signal and appearance of new aromatic signals corresponding to the quinazoline core.
-
IR: Disappearance of the strong C≡N stretch around 2220 cm⁻¹.
-
Mass Spectrometry: Observation of the correct molecular ion peak for the cyclized product.
Protocol 2: Selective Hydrolysis of Nitrile to a Primary Amide
Principle: This protocol details the controlled, partial hydrolysis of the nitrile group to a primary amide (carboxamide). This transformation is valuable as it converts the nitrile into another versatile functional group without affecting the primary amine. Acid-catalyzed hydrolysis using concentrated sulfuric acid is a common and effective method.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| This compound | C₉H₁₀N₂ | 146.19 | 1.0 eq |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~5-10 eq (volume) |
| Crushed Ice / Ice Water | H₂O | 18.02 | For quenching |
| Saturated aq. NaHCO₃ | - | - | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction |
| Anhydrous Na₂SO₄ | - | - | For drying |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a thick-walled round-bottom flask, carefully add this compound (1.0 eq).
-
Cool the flask in an ice bath (0-5 °C).
-
Slowly and cautiously add concentrated sulfuric acid (~5-10 volumes relative to the starting material in grams, e.g., 5-10 mL for 1 g). The addition is highly exothermic and must be done with care.
-
The rationale for using concentrated acid is to protonate the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water, which is present in trace amounts.
-
-
Reaction Execution:
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress should be monitored carefully (e.g., by quenching small aliquots and analyzing by LC-MS or TLC) to prevent over-hydrolysis to the carboxylic acid.
-
For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.
-
-
Workup and Isolation:
-
Once the reaction is deemed complete, cool the mixture back down to 0 °C.
-
Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This quenches the reaction and precipitates the product.
-
Carefully neutralize the acidic aqueous slurry by the slow, portion-wise addition of a saturated solution of sodium bicarbonate or by using a strong base like NaOH while cooling. Be cautious of gas evolution (CO₂). Adjust the pH to ~7-8.
-
The product, 4-Amino-2,5-dimethylbenzamide, will likely precipitate as a solid. Collect the solid by vacuum filtration.
-
If the product remains in solution, perform an extraction with ethyl acetate (3x).
-
Wash the collected solid (or combined organic extracts) with water and brine.
-
Dry the product (or organic solution over anhydrous Na₂SO₄) and remove the solvent under reduced pressure.
-
The crude amide can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/water).
-
Expected Product Characterization:
-
IR: Disappearance of the C≡N stretch (2220 cm⁻¹) and the appearance of a strong C=O stretch (amide I band) around 1660 cm⁻¹ and N-H bending (amide II band) around 1600 cm⁻¹.
-
¹³C NMR: The nitrile carbon signal (~118 ppm) will be replaced by a downfield amide carbonyl signal (~170 ppm).
Visualized Synthetic Pathways and Workflows
Diagrams created with Graphviz provide a clear visual summary of the synthetic potential and experimental processes.
Caption: Synthetic potential of this compound.
Caption: Experimental workflow for Quinazoline synthesis (Protocol 1).
References
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- CAS 74896-24-5: 4-Amino-3,5-dimethylbenzonitrile. CymitQuimica.
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- 4-Amino-3-nitrobenzonitrile Safety D
- This compound. ChemScene.
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4-Amino-3,5-dimethylbenzonitrile. PubChem. [Link]
- 2-Amino-4-methylbenzonitrile Safety D
- Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-chlorobenzonitrile. Malaysian Journal of Analytical Sciences.
- 4-Aminobenzonitrile Safety D
- Application Notes and Protocols for 3,5-Diamino-4-methylbenzonitrile in Organic Synthesis. Benchchem.
- 2-Amino-4-methylbenzonitrile Safety D
- Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide. Benchchem.
- N-(4-Amino-2,5-diethoxyphenyl)
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Application Note: High-Purity Isolation of 4-Amino-2,5-dimethylbenzonitrile for Pharmaceutical and Materials Science Applications
Abstract
4-Amino-2,5-dimethylbenzonitrile is a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility is directly linked to its purity, as contaminants can lead to undesirable side reactions, reduced product yields, and compromised biological activity or material performance. This guide provides detailed protocols for two robust purification methods: optimized solvent recrystallization and modified flash column chromatography. We delve into the scientific rationale behind procedural choices, offering researchers a comprehensive framework for obtaining this compound with the high purity required for demanding research and development applications.
Compound Profile and Purity Considerations
This compound (ADMB) is a solid crystalline compound whose structure features a primary aromatic amine and a nitrile group.[3] These functional groups, while key to its reactivity, also make it susceptible to specific impurities, particularly during synthesis and storage.
Common Impurities:
-
Oxidation Products: Aromatic amines are prone to air oxidation, often forming highly colored impurities. This is a primary reason for the discoloration of crude material from off-white to yellow or brown.
-
Hydrolysis Products: The nitrile group can undergo hydrolysis to the corresponding amide (4-amino-2,5-dimethylbenzamide) or carboxylic acid under acidic or basic conditions, especially at elevated temperatures.[4]
-
Synthetic Precursors: Incomplete reactions can leave residual starting materials, such as the corresponding nitro- or chloro-aromatic compounds.[5][6]
-
Isomeric Impurities: Side reactions during synthesis can generate positional isomers which may be difficult to separate due to similar physical properties.
The selection of a purification method must effectively address these potential contaminants.
| Property | Value | Source |
| CAS Number | 72917-37-4 | [1] |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Crystalline Solid | [1] |
| Melting Point | 158-160 °C | [1] |
| Boiling Point | 315.9 °C (Predicted) | [1] |
| Solubility | Soluble in ethyl acetate, dichloromethane, chloroform; Insoluble in water. | [7] |
| LogP | 1.7 |
Method 1: Optimized Solvent Recrystallization
Recrystallization is the preferred method for purifying moderate to large quantities of solid ADMB, leveraging differences in solubility between the compound and its impurities in a given solvent at varying temperatures. The goal is to identify a solvent that dissolves the compound completely at an elevated temperature but provides low solubility upon cooling, allowing pure crystals to form while impurities remain in the solution (or are removed via hot filtration).
Principle of Solvent Selection
The ideal recrystallization solvent will exhibit a steep solubility curve for ADMB—high solubility when hot and low solubility when cold. For aminobenzonitriles, a mixed-solvent system often provides superior results. A "solvent" in which ADMB is highly soluble is paired with an "anti-solvent" in which it is poorly soluble. This allows for fine-tuned control over the crystallization process. Based on the polarity of ADMB, ethanol/water and toluene/heptane are excellent starting points for evaluation.
Detailed Recrystallization Protocol
This protocol assumes a starting batch of crude ADMB that is off-white to yellow.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (decolorizing grade)
-
Erlenmeyer flasks, hot plate/stirrer, Büchner funnel, filter paper, vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude ADMB and the minimum volume of hot ethanol required to achieve complete dissolution. Stir continuously and maintain a gentle boil. Causality: Using the minimum solvent volume is critical for maximizing the recovery yield.
-
Decolorization (Optional): If the solution is significantly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of the solute). Expertise: Adding carbon to a boiling solution can cause violent bumping. The porous structure of activated carbon adsorbs large, colored polymeric impurities.
-
Hot Filtration: If carbon was added, or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Reheat the clear filtrate to boiling. Slowly add hot deionized water dropwise until the solution becomes faintly turbid (cloudy). Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again. Trustworthiness: This "hot titration" to the cloud point ensures the solution is perfectly saturated at that temperature, setting the stage for optimal crystal growth upon cooling.
-
Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Expertise: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (the same ratio determined during crystallization) to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Caption: Workflow for the Purification of ADMB by Recrystallization.
Method 2: Modified Flash Column Chromatography
For small-scale purification or for separating complex mixtures with closely related impurities, flash column chromatography is the method of choice.[8][9] A critical consideration for ADMB is its basic amino group, which can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and recovery.[10] This protocol incorporates a basic modifier to mitigate these effects.
Principle of Amine-Modified Chromatography
By adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase, the acidic sites on the silica are effectively neutralized.[10][11] This prevents the basic ADMB from binding irreversibly to the stationary phase, resulting in symmetrical peak shapes and significantly improved recovery. The separation is then governed primarily by the polarity differences between the compounds in the mixture.
Detailed Chromatography Protocol
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 40-63 µm particle size)
-
Hexane or Heptane (less toxic alternative)
-
Ethyl Acetate
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
TLC Optimization: First, determine the optimal mobile phase composition. Spot the crude material on a TLC plate and develop it in various mixtures of Hexane/Ethyl Acetate. The goal is to find a solvent system where the ADMB has an Rf value of approximately 0.2-0.3. Once this ratio is found, add 0.5-1% TEA to the mixture. This will be your column's mobile phase. Example: If 70:30 Hexane:EtOAc gives an Rf of 0.25, the mobile phase will be 70:30:1 Hexane:EtOAc:TEA.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed. Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude ADMB in a minimal amount of dichloromethane or the mobile phase. Alternative (Dry Loading): For compounds with limited solubility, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading often results in better resolution.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution using positive pressure (flash). Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or vials. Monitor the separation by collecting small spots from the outflow onto a TLC plate and visualizing under UV light.
-
Analysis and Pooling: Run a TLC of the collected fractions. Combine the fractions that contain the pure ADMB.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Caption: Workflow for Modified Flash Chromatography of ADMB.
Purity Assessment
Post-purification, the purity of this compound should be confirmed:
-
Thin-Layer Chromatography (TLC): A single spot in an appropriate solvent system indicates high purity.
-
Melting Point: A sharp melting range that matches the literature value (158-160 °C) is a strong indicator of purity.[1] Impure compounds typically exhibit a depressed and broad melting range.
-
Spectroscopic Methods (NMR, HPLC): For rigorous applications, High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and reveals the presence of any residual solvents or impurities.
Safety Precautions
This compound and related aromatic amines/nitriles should be handled with care.
-
Toxicity: Harmful if swallowed or absorbed through the skin.[12][13]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[14][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Minimize dust generation.
Conclusion
The successful application of this compound in advanced synthesis is contingent on its purity. Recrystallization offers an efficient and scalable method for removing bulk impurities and obtaining high-quality crystalline material. For more challenging separations or smaller scales, modified flash column chromatography provides a high-resolution technique that effectively overcomes the challenges associated with purifying basic amines on silica gel. The protocols and principles detailed in this note provide a reliable foundation for researchers to achieve the material purity necessary for their work.
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Title: Safety Data Sheet: 4-Aminobenzonitrile. Source: Carl ROTH. URL: [Link]
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Title: SOME DERIVATIVES OF P-AMINOBENZONITRILE. Source: ACS Publications. URL: [Link]
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Title: this compound. Source: 北京欣恒研科技有限公司 (Beijing Xinhengyan Technology Co., Ltd.). URL: [Link]
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The Versatile Intermediate: A Guide to the Synthesis and Application of 4-Amino-2,5-dimethylbenzonitrile
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and applications of 4-Amino-2,5-dimethylbenzonitrile. This versatile synthetic intermediate, characterized by its unique substitution pattern, offers a gateway to a diverse range of complex molecules with significant potential in medicinal chemistry and materials science. This guide delves into the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature.
Introduction: The Strategic Importance of this compound
This compound, with the CAS number 72917-37-4[1], is an aromatic compound featuring an amino group, a nitrile functionality, and two methyl groups on the benzene ring. This specific arrangement of electron-donating (amino and methyl) and electron-withdrawing (nitrile) groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis. The nucleophilic amino group and the electrophilic nitrile group provide orthogonal handles for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.
Its primary utility lies in its role as a precursor to a wide array of heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals.[2][3] The strategic placement of the methyl groups can also influence the solubility, metabolic stability, and binding affinity of the final products, making it an attractive starting material for drug discovery programs.[4]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem[1] |
| Molecular Weight | 146.19 g/mol | PubChem[1] |
| Appearance | Solid | CymitQuimica[4] |
| Melting Point | 158-160 °C | MySkinRecipes[2] |
| Boiling Point (Predicted) | 315.9±30.0 °C | MySkinRecipes[2] |
| Density (Predicted) | 1.07±0.1 g/cm³ | MySkinRecipes[2] |
Synthesis of this compound: A Plausible Two-Step Approach
A robust and scalable synthesis of this compound can be envisioned through a two-step sequence starting from the readily available 2,5-dimethyl-4-nitroaniline. This pathway involves a Sandmeyer reaction to introduce the nitrile group, followed by the reduction of the nitro group.
Caption: Proposed synthetic workflow for this compound.
Step 1: Sandmeyer Reaction - Introduction of the Nitrile Group
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary anilines to a variety of functional groups via a diazonium salt intermediate. This protocol details the conversion of 2,5-dimethyl-4-nitroaniline to 4-cyano-2,5-dimethylnitrobenzene.
Protocol: Synthesis of 4-Cyano-2,5-dimethylnitrobenzene
Materials:
-
2,5-Dimethyl-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (Caution: Highly Toxic)
-
Toluene
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,5-dimethyl-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension while maintaining the temperature below 5 °C. Vigorous stirring is crucial to ensure efficient diazotization. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid with starch-iodide paper.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. This forms the soluble dicyanocuprate(I) complex, which is the active reagent. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. A gradual evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with toluene.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-cyano-2,5-dimethylnitrobenzene.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Experimental Choices:
-
The diazotization is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.
-
The use of a copper(I) cyanide catalyst is essential for the Sandmeyer reaction to proceed efficiently. The cyanide ion itself is a poor nucleophile for this transformation without the catalyst.
-
Heating the reaction mixture after the addition of the diazonium salt ensures the complete decomposition of any remaining diazonium salt and drives the reaction to completion.
Step 2: Reduction of the Nitro Group
The final step in the synthesis is the reduction of the nitro group of 4-cyano-2,5-dimethylnitrobenzene to the corresponding amine. Several methods can be employed for this transformation, with catalytic hydrogenation or reduction with tin(II) chloride in acidic media being common choices.
Protocol: Synthesis of this compound
Materials:
-
4-Cyano-2,5-dimethylnitrobenzene
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-cyano-2,5-dimethylnitrobenzene (1.0 eq) in ethanol or a mixture of ethanol and ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Causality and Experimental Choices:
-
Tin(II) chloride in concentrated HCl is a classic and effective reagent for the reduction of aromatic nitro groups. The acidic medium is necessary for the reaction to proceed.
-
Careful neutralization is required to precipitate the tin salts and to liberate the free amine, which is protonated in the acidic reaction medium.
-
Extraction with an organic solvent is necessary to isolate the product from the aqueous reaction mixture.
Applications in the Synthesis of Bioactive Heterocycles
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.
Caption: Key applications of this compound.
Precursor to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
A significant application of aminobenzonitriles is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.[5] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.
The synthesis typically involves the conversion of the aminobenzonitrile to an aminopyrazole intermediate, which then undergoes condensation with a 1,3-dicarbonyl compound or its equivalent to form the fused heterocyclic system.
Hypothetical Protocol: Synthesis of a 7-substituted-pyrazolo[1,5-a]pyrimidine
Step A: Synthesis of 3-Amino-4-cyano-5,8-dimethylpyrazole
-
Diazotization and Cyclization: The amino group of this compound can be diazotized and induced to cyclize with the nitrile group under specific conditions to form a pyrazole ring. This transformation often requires specialized reagents and conditions.
Step B: Condensation to form the Pyrazolo[1,5-a]pyrimidine Core
-
In a round-bottom flask, dissolve the 3-amino-4-cyano-5,8-dimethylpyrazole intermediate (1.0 eq) and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in a solvent such as acetic acid or ethanol.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The following are expected spectroscopic data based on its structure.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to two aromatic protons (singlets or doublets), an amino group (a broad singlet), and two methyl groups (singlets). |
| ¹³C NMR | Resonances for nine distinct carbon atoms, including two methyl carbons, six aromatic carbons (four of which are quaternary), and one nitrile carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2230 cm⁻¹), and C-H and C=C stretching of the aromatic ring. |
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the development of new pharmaceuticals, agrochemicals, and materials. Its strategic combination of functional groups allows for the efficient construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
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MySkinRecipes. This compound. [Link]
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Application Note & Protocols: 4-Amino-2,5-dimethylbenzonitrile in the Synthesis of Heterocyclic Compounds
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-amino-2,5-dimethylbenzonitrile as a versatile precursor for the synthesis of diverse heterocyclic scaffolds. We delve into the underlying chemical principles, provide validated, step-by-step protocols for the synthesis of high-value pyrazole and quinoline derivatives, and offer expert insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with a focus on explaining the causal relationships between reaction parameters and outcomes, thereby empowering researchers to adapt and innovate upon these core methodologies.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] These scaffolds provide a three-dimensional framework that can be precisely decorated to modulate pharmacological properties such as solubility, lipophilicity, and target binding affinity.[1]
This compound emerges as a particularly valuable starting material due to its unique trifunctional nature:
-
Nucleophilic Amino Group: The primary amine (-NH2) is a potent nucleophile, readily participating in cyclocondensation and multicomponent reactions.
-
Electrophilic Nitrile Group: The nitrile (-C≡N) can act as an electrophile or be transformed into other functional groups, enabling a variety of cyclization strategies.[2]
-
Substituted Aromatic Ring: The dimethyl-substituted benzene ring provides a rigid, lipophilic core and offers steric influence that can direct the regioselectivity of certain reactions.
This combination allows for the construction of a wide array of fused and non-fused heterocycles, making it a powerful building block in diversity-oriented synthesis for drug discovery programs.[3][4] This guide will focus on two exemplary transformations: the synthesis of substituted pyrazoles and the construction of the quinoline core.
Logical & Experimental Workflow
The successful synthesis of target heterocycles from this compound relies on a logical progression from precursor activation to cyclization and purification. The following diagram illustrates the general workflow described in this guide.
Caption: Mechanistic overview of the pyrazole synthesis pathway.
Detailed Experimental Protocol: Synthesis of 1-(4-cyano-2,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-ol
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Sodium Acetate (NaOAc)
-
Hydrazine Hydrate (80% solution)
-
Ethanol (EtOH)
-
Diethyl Ether (Et₂O)
-
Deionized Water (DI H₂O)
Procedure:
-
Diazotization (0-5 °C):
-
In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, suspend this compound (e.g., 5.0 g) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Rationale: Diazotization is an exothermic process. Low temperatures are critical to prevent the decomposition of the unstable diazonium salt and to minimize side reactions. [5] * Stir the resulting solution for 20-30 minutes at 0-5 °C.
-
-
Coupling Reaction (0-10 °C):
-
In a separate beaker, dissolve ethyl acetoacetate in ethanol and cool to 0 °C.
-
Add the cold diazonium salt solution from Step 1 to the ethyl acetoacetate solution in portions, with vigorous stirring.
-
Simultaneously, add a saturated aqueous solution of sodium acetate to maintain the pH between 4-5.
-
Rationale: The coupling reaction requires a specific pH range. Sodium acetate acts as a buffer to consume the strong acid, facilitating the formation of the enolate from ethyl acetoacetate, which is the active nucleophile.
-
After the addition is complete, allow the mixture to stir for 1-2 hours, letting it warm to room temperature. The hydrazone intermediate will precipitate.
-
-
Cyclization & Isolation:
-
Filter the precipitated hydrazone, wash thoroughly with cold water, and air-dry.
-
Transfer the crude hydrazone to a round-bottom flask, add ethanol and hydrazine hydrate.
-
Reflux the mixture for 4-6 hours (monitor by TLC).
-
Rationale: Hydrazine hydrate acts as the nitrogen source for the second and third positions of the pyrazole ring. The reflux provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration. [6] * Cool the reaction mixture. The pyrazole product will often crystallize out. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product, wash with a small amount of cold ethanol or diethyl ether, and dry in vacuo.
-
Purification:
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) is typically sufficient to obtain the pure pyrazole derivative.
Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous antimalarial, antibacterial, and anticancer agents. [7][8]The Friedländer synthesis is a classical and direct method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. [8]
Scientific Principle & Mechanism
In this reaction, the amino group of this compound and an adjacent (or activated) methyl group act as the N-C synthon. This reacts with a 1,3-dicarbonyl compound. The reaction is typically acid- or base-catalyzed and proceeds through an initial condensation to form a vinylogous amide or imine, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.
Detailed Experimental Protocol: Synthesis of 4-Amino-6,8-dimethylquinoline-2-carbonitrile
(Note: This protocol is a representative example and may require activation of the ortho-methyl group or use of a derivative where the ortho position is functionalized, as the methyl group itself is not sufficiently acidic for direct condensation under standard Friedländer conditions. The principle remains illustrative.)
A more common approach involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group. Here we adapt the principle to 2-aminobenzonitriles. [9] Materials:
-
This compound (1.0 eq)
-
A suitable ketone (e.g., acetone, 1.5 eq)
-
Potassium tert-butoxide (t-BuOK) or another strong base (2.0 eq)
-
Anhydrous Toluene or DMF
-
Hydrochloric Acid (for workup)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous toluene.
-
Add the ketone to the suspension.
-
Rationale: Anhydrous conditions are crucial as strong bases like t-BuOK react readily with water, which would quench the reaction.
-
-
Base Addition and Cyclization:
-
Cool the mixture in an ice bath and add potassium tert-butoxide portion-wise over 30 minutes.
-
Rationale: A strong base is required to deprotonate the methyl group of the ketone, generating the nucleophilic enolate. This enolate then attacks the nitrile carbon of the aminobenzonitrile. [9] * After addition, allow the reaction to warm to room temperature and then heat to 80-100 °C for 8-12 hours (monitor by TLC).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and quench carefully by slowly adding water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification:
-
The crude product is typically purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 4-aminoquinoline derivative. [9]
Data Summary & Optimization
Successful synthesis requires careful control of reaction parameters. The following table summarizes key variables and their impact on the outcome.
| Parameter | Pyrazole Synthesis (Japp-Klingemann) | Quinoline Synthesis (Friedländer) | Rationale & Optimization Tips |
| Temperature | 0-5 °C (Diazotization), Reflux (Cyclization) | 80-100 °C (Cyclization) | Diazonium salts are unstable at high temps. Cyclization steps require thermal energy to overcome activation barriers. |
| Base/Acid | HCl (Diazotization), NaOAc (Coupling) | Strong Base (e.g., t-BuOK) | Acid is required to form nitrous acid. Buffering is key for coupling. Strong base is needed to generate the enolate for nitrile addition. |
| Solvent | Water/Ethanol | Anhydrous Toluene/DMF | Aqueous media are suitable for diazotization. Anhydrous polar aprotic solvents are required for reactions involving strong bases. |
| Reaction Time | 2-3 hrs (Coupling), 4-6 hrs (Cyclization) | 8-12 hours | Monitor reactions by TLC to determine completion and avoid decomposition or side-product formation. |
| Yield | Typically 60-85% | Varies (40-75%) | Yields are highly dependent on substrate purity, precise temperature control, and anhydrous conditions where required. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low yield of diazonium salt (dark brown solution) | Temperature too high during NaNO₂ addition. | Maintain strict temperature control (0-5 °C). Add NaNO₂ solution very slowly. |
| No precipitation of hydrazone intermediate | Incorrect pH during coupling step. | Check pH after diazonium salt addition; it should be weakly acidic (4-5). Add more NaOAc if necessary. |
| Incomplete cyclization to form pyrazole/quinoline | Insufficient heating time or temperature. | Increase reflux/heating time. Ensure the temperature is at the target. Confirm catalyst/base activity. |
| Multiple spots on TLC plate (side products) | Reaction conditions too harsh; decomposition. | Lower the reaction temperature. Reduce reaction time. Ensure inert atmosphere for base-catalyzed reactions. |
Conclusion
This compound is a cost-effective and highly adaptable starting material for constructing medicinally relevant heterocyclic cores. The protocols detailed herein for pyrazole and quinoline synthesis demonstrate its utility and provide a solid foundation for further synthetic exploration. By understanding the underlying mechanisms and the rationale behind each experimental step, researchers can effectively troubleshoot and optimize these reactions to build diverse libraries of compounds for screening in drug discovery and materials science applications.
References
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Fouad, M. et al. (2019). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]
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Frolova, Y. et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
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Glazunov, V. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
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Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules. Available at: [Link]
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Othman, L. A. et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available at: [Link]
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Asiri, A. M. et al. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. Available at: [Link]
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Unknown Author. (Date Unknown). 4-amino quinoline derivative, preparation method and application thereof. SciSpace. Available at: [Link]
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Povarov, L. (2025). Multicomponent Reactions of Amino Acids and Their Derivatives in Heterocycle Chemistry. Taylor & Francis eBooks. Available at: [Link]
-
A., A. A. et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]
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Al-Mulla, A. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Gomez, G. et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
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Jampilek, J. & Kralova, K. (2024). Heterocycles in Medicinal Chemistry II. MDPI. Available at: [Link]
-
Besson, T. et al. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. Organic & Biomolecular Chemistry. Available at: [Link]
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K. Gewald et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]
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Tizzard, G. J. et al. (Date Unknown). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Available at: [Link]
-
Dömling, A. (2018). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. Available at: [Link]
-
Dudley, G. B. et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available at: [Link]
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Unknown Author. (Date Unknown). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]
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Paul, S. et al. (Date Unknown). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]
-
Othman, L. A. et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. Available at: [Link]
-
Unknown Author. (2014). (PDF) Simple Grinding, Catalyst-free, One-Pot, Three-Component Synthesis of Polysubstituted Amino Pyrazole. ResearchGate. Available at: [Link]
-
Stanovnik, B. et al. (1990). AMINO ACIDS AS SYNTHONS FOR HETEROCYCLES. FORMATION OF 1,2,4- TRIAZINE DERIVATIVES. HETEROCYCLES. Available at: [Link]
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Chen, Y. et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]
-
Unknown Author. (2022). A review on biological and medicinal impact of heterocyclic compounds. ResearchGate. Available at: [Link]
-
Unknown Author. (Date Unknown). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
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Zhang, W. et al. (Date Unknown). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. Available at: [Link]
-
Adlu, M. & Yavari, I. (Date Unknown). ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. AJOL. Available at: [Link]
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Application of 4-Amino-2,5-dimethylbenzonitrile in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Role of Substituted Aminobenzonitriles in Modern Agrochemicals
Substituted aminobenzonitriles are a class of versatile chemical intermediates that serve as crucial building blocks in the synthesis of a wide array of modern agrochemicals. Their unique molecular architecture, featuring a reactive amino group and a nitrile moiety on a benzene ring, allows for diverse chemical transformations, leading to the development of potent herbicides, fungicides, and insecticides. The strategic placement of methyl groups, as in the case of 4-Amino-2,5-dimethylbenzonitrile, further influences the molecule's reactivity and the biological activity of its derivatives.
While direct and detailed public literature on the application of this compound in agrochemical synthesis is limited, its structural isomers, such as 2-Amino-4,5-dimethylbenzonitrile and 4-Amino-3,5-dimethylbenzonitrile, are recognized as valuable intermediates in the production of herbicides and fungicides.[1][2] This guide will, therefore, present a representative application of a closely related isomer, 4-Amino-3,5-dimethylbenzonitrile, in the synthesis of a hypothetical triazolopyrimidine herbicide. This will serve as a practical illustration of the synthetic utility of this class of compounds in agrochemical discovery and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | PubChem |
| Molecular Weight | 146.19 g/mol | PubChem[3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 158-160 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. | |
| CAS Number | 72917-37-4 | PubChem[3] |
Synthetic Application: A Case Study in Herbicide Synthesis
The following section outlines a detailed protocol for the synthesis of a hypothetical herbicidal agent, "Herbicide X," using 4-Amino-3,5-dimethylbenzonitrile as a key intermediate. This multi-step synthesis is illustrative of the types of reactions in which aminobenzonitrile derivatives are employed.
Overall Synthetic Workflow
The synthesis of "Herbicide X" from 4-Amino-3,5-dimethylbenzonitrile involves a three-step process:
Caption: Synthetic workflow for "Herbicide X".
Part 1: Synthesis of 4-Azido-3,5-dimethylbenzonitrile
Causality: The initial step involves the conversion of the primary amino group of 4-Amino-3,5-dimethylbenzonitrile into an azide. This is a common strategy to introduce a reactive handle for subsequent cycloaddition reactions. The diazotization of the amine followed by quenching with sodium azide is a well-established and efficient method for this transformation.
Protocol:
-
Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 14.6 g (0.1 mol) of 4-Amino-3,5-dimethylbenzonitrile in 100 mL of 2M hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: While maintaining the temperature below 5 °C, add a solution of 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water dropwise over 30 minutes. Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
Azide Formation: In a separate 500 mL beaker, dissolve 7.8 g (0.12 mol) of sodium azide in 50 mL of water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Allow the mixture to stir for 1 hour as it warms to room temperature. Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product, 4-Azido-3,5-dimethylbenzonitrile, under vacuum.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The absence of the starting material and the appearance of a new spot corresponding to the azide product indicate the completion of the reaction. The identity of the product can be confirmed by IR spectroscopy (characteristic azide peak around 2100 cm⁻¹) and NMR spectroscopy.
Part 2: Synthesis of the Triazole Intermediate
Causality: This step utilizes a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry, to construct the triazole ring. The azide intermediate reacts with a 1,3-dicarbonyl compound, in this case, ethyl acetoacetate, to form the triazole core of the target herbicide.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 17.2 g (0.1 mol) of 4-Azido-3,5-dimethylbenzonitrile in 100 mL of toluene.
-
Cycloaddition: Add 13.0 g (0.1 mol) of ethyl acetoacetate and 0.5 mL of a suitable base catalyst (e.g., triethylamine) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield the triazole intermediate.
Self-Validation: The formation of the triazole ring can be confirmed by the disappearance of the azide peak in the IR spectrum and by detailed analysis of the ¹H and ¹³C NMR spectra, which will show characteristic shifts for the newly formed heterocyclic ring.
Part 3: Synthesis of "Herbicide X"
Causality: The final step involves a condensation reaction to couple the triazole intermediate with a substituted pyrimidine. This reaction builds the final herbicidal molecule, which is designed to target a specific biological pathway in plants. The choice of the pyrimidine derivative is crucial for the final biological activity.
Protocol:
-
Reaction Mixture: To a solution of 28.7 g (0.1 mol) of the triazole intermediate in 150 mL of anhydrous dimethylformamide (DMF), add 14.4 g (0.1 mol) of a suitable chloro-substituted pyrimidine derivative (e.g., 2-chloro-4,6-dimethoxypyrimidine) and 15.2 g (0.11 mol) of potassium carbonate.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water. The product will precipitate out.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the final product, "Herbicide X".
Self-Validation: The final product should be characterized by high-performance liquid chromatography (HPLC) for purity assessment, and its structure confirmed by mass spectrometry and NMR spectroscopy. The herbicidal activity would then be evaluated through biological assays.
Conclusion and Future Perspectives
While a direct, documented agrochemical application of this compound remains to be fully explored in public literature, the synthetic utility of its isomers highlights the potential of this class of compounds. The protocols detailed in this guide provide a framework for the synthesis of complex, biologically active molecules from aminobenzonitrile building blocks. Further research into the derivatization of this compound could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles. The versatility of the amino and nitrile functional groups allows for a wide range of chemical modifications, making it a promising scaffold for future agrochemical development.
References
-
MySkinRecipes. (n.d.). 2-Amino-4,5-dimethylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3,5-dimethylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for 4-Amino-2,5-dimethylbenzonitrile: A Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Value of 4-Amino-2,5-dimethylbenzonitrile in Medicinal Chemistry
This compound is a highly functionalized aromatic compound that has emerged as a valuable scaffold in the synthesis of complex molecular architectures for pharmaceutical applications. Its unique substitution pattern, featuring a nucleophilic amino group, a versatile nitrile moiety, and two methyl groups, provides a strategic entry point for the construction of a diverse array of heterocyclic systems. The methyl groups can enhance binding affinity and modulate the pharmacokinetic profile of a drug candidate by increasing its lipophilicity. This building block is particularly relevant in the development of targeted therapies, such as kinase inhibitors for oncology, and agents for central nervous system (CNS) disorders.[1]
This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of this compound in key synthetic transformations, enabling the exploration of novel chemical space in drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 72917-37-4 | [2] |
| Molecular Formula | C₉H₁₀N₂ | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Melting Point | 158-160 °C | [1] |
| Boiling Point | 315.9±30.0 °C (Predicted) | [1] |
| Solubility | Soluble in many organic solvents. | [3] |
Safety and Handling
This compound and related aminobenzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, as well as respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6][7] In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) for detailed first-aid measures.[8][9]
Core Synthetic Applications and Protocols
The strategic placement of functional groups in this compound allows for a range of chemical transformations. The amino group serves as a handle for diazotization or as a nucleophile in cyclization reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.
Synthesis of Quinazoline Scaffolds: Gateway to Kinase Inhibitors
The quinazoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in cancer therapy.[10] this compound is an excellent precursor for the synthesis of substituted quinazolines.
The Niementowski reaction is a classic and reliable method for the synthesis of 4-quinazolinones from anthranilic acid derivatives and amides. By adapting this reaction, this compound can be envisioned to react with formamide to produce a 6,9-dimethyl-4-aminoquinazoline intermediate, a key step towards more complex kinase inhibitors.
Reaction Scheme:
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Application Note: Structural Elucidation of 4-Amino-2,5-dimethylbenzonitrile using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of 4-Amino-2,5-dimethylbenzonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of published experimental spectra, this guide utilizes highly accurate predictive methodologies for both ¹H and ¹³C NMR, supported by comparative analysis with structurally related compounds. Detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation are presented to aid researchers, scientists, and professionals in drug development in the unambiguous characterization of this and similar substituted benzonitrile derivatives.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring an amino group, a nitrile group, and two methyl groups on a benzene ring, presents a distinct set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of such organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[2] This note outlines the systematic approach to confirming the molecular structure of this compound through the analysis of its one-dimensional ¹H and ¹³C NMR spectra.
Predicted NMR Spectral Data
Due to the unavailability of experimentally derived spectral data in the public domain, ¹H and ¹³C NMR chemical shifts for this compound were predicted using the online NMR prediction tool NMRDB.org.[3][4] These predictions are based on established algorithms that analyze the molecule's topology and compare it against extensive spectral databases.[5][6]
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in CDCl₃ shows five distinct signals. The amino protons are expected to present as a broad singlet, while the two aromatic protons will appear as singlets due to the substitution pattern. The two methyl groups are in different chemical environments and are therefore expected to have distinct chemical shifts.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H3 | 7.08 | Singlet | 1H |
| H6 | 6.51 | Singlet | 1H |
| NH₂ | 4.00 (broad) | Singlet | 2H |
| CH₃ (C8) | 2.38 | Singlet | 3H |
| CH₃ (C9) | 2.15 | Singlet | 3H |
| Table 1: Predicted ¹H NMR chemical shifts for this compound in CDCl₃. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum reveals nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C4 | 148.2 |
| C2 | 136.5 |
| C5 | 131.2 |
| C6 | 129.8 |
| C3 | 116.5 |
| CN (C7) | 119.2 |
| C1 | 100.8 |
| CH₃ (C9) | 19.8 |
| CH₃ (C8) | 18.1 |
| Table 2: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃. |
Comparative Spectral Analysis
To substantiate the predicted values, it is instructive to compare them with the experimental data of structurally similar compounds.
| Compound | Aromatic H (ppm) | Amino H (ppm) | Aromatic C (ppm) | Nitrile C (ppm) |
| 4-Aminobenzonitrile[7][8] | 6.65, 7.38 | 4.30 | 99.5, 114.4, 133.7, 150.8 | 120.4 |
| 2,5-Dimethylaniline[9][10] | 6.47, 6.49, 6.90 | 3.43 | - | - |
| 2,5-Dimethylbenzonitrile[11] | - | - | - | - |
Table 3: Experimental ¹H and ¹³C NMR data for compounds structurally related to this compound.
The electron-donating amino group in 4-aminobenzonitrile causes an upfield shift of the ortho and para protons, while the electron-withdrawing nitrile group has a deshielding effect.[7] The methyl groups in 2,5-dimethylaniline also exhibit an electron-donating effect, leading to characteristic shifts in the aromatic region.[9] These trends support the predicted chemical shifts for this compound, where the interplay of these functional groups determines the final spectral appearance.
Experimental Protocols
The following protocols are designed to yield high-quality NMR spectra for the structural verification of this compound.
Workflow Overview
Caption: NMR analysis workflow from sample preparation to data interpretation.
Part 1: Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.[3][12]
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃), ≥99.8% D
-
Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Small vial
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient.[3] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.[3]
-
Solvent Selection: Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum.[13][14] CDCl₃ is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample. Vortex or gently swirl the vial to ensure complete dissolution. If necessary, gentle warming in a water bath can aid dissolution.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal reference for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.0 ppm.[11][15] A stock solution of CDCl₃ containing 0.03% (v/v) TMS is often used.
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents magnetic field inhomogeneities that can degrade spectral resolution.[12]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Part 2: NMR Data Acquisition
These are generalized parameters for a 400 MHz spectrometer. Specific parameters may need to be optimized for the instrument in use.
¹H NMR Acquisition:
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument's software will use the deuterium signal from the CDCl₃ to "lock" the magnetic field, ensuring its stability.[13] Automated or manual shimming procedures should then be performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard. This removes C-H coupling, resulting in a spectrum with single lines for each unique carbon atom, which simplifies interpretation.
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Part 3: Data Processing and Interpretation
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline should be corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm.[8]
-
Peak Picking and Integration (¹H NMR): Identify all peaks and determine their chemical shifts. The integral of each signal is proportional to the number of protons it represents.
-
Structural Assignment:
-
¹H NMR: Assign the integrated signals to the corresponding protons in the molecule based on their chemical shift, multiplicity, and integration values. For this compound, expect two singlets in the aromatic region, a broad singlet for the NH₂ protons, and two singlets for the non-equivalent methyl groups.
-
¹³C NMR: Assign the signals based on their chemical shifts. Quaternary carbons (C1, C2, C4, C5, and C7) will typically have lower intensities than protonated carbons. The nitrile carbon (C7) is expected in the 115-125 ppm range, while the amino-substituted carbon (C4) will be significantly downfield.
-
Conclusion
This application note provides a robust framework for the NMR spectroscopic analysis of this compound. By combining predictive data with established, reliable protocols for sample preparation and data acquisition, researchers can confidently elucidate and verify the structure of this molecule. The principles and methodologies outlined herein are broadly applicable to a wide range of substituted aromatic compounds, serving as a valuable resource for the scientific community.
References
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ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 4-Aminobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
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NMRium. (n.d.). Predict. Retrieved from [Link]
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UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3,5-dimethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d 6. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2,5-Dimethylbenzonitrile (CAS 13730-09-1). Retrieved from [Link]
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Chegg.com. (2023, July 16). Solved 13C NMR spectrum of benzoic acid13C NMR spectrum of. Retrieved from [Link]
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MD Topology. (n.d.). Benzonitrile | C 7 H 5 N | MD Topology | NMR | X-Ray. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 o-xylene 1-H nmr. Retrieved from [Link]
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Mastering the Molecular Signature: An Application Guide to the Infrared and Mass Spectrometric Analysis of 4-Amino-2,5-dimethylbenzonitrile
Introduction: The Analytical Imperative for a Versatile Building Block
4-Amino-2,5-dimethylbenzonitrile is a substituted aromatic compound of significant interest in the realms of pharmaceutical and agrochemical development.[1][2] Its molecular architecture, featuring a primary amino group, a nitrile moiety, and a substituted benzene ring, makes it a valuable intermediate in the synthesis of a diverse array of complex molecules.[1] The precise and unambiguous characterization of this compound is paramount to ensure the quality, purity, and structural integrity of downstream products. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the comprehensive analysis of this compound.
This guide eschews a rigid, templated approach in favor of a logically structured narrative that delves into the "why" behind the "how." We will explore the theoretical underpinnings of each technique as they apply to this specific molecule, provide detailed, field-proven protocols for sample analysis, and present an in-depth interpretation of the expected spectral data. By integrating fundamental principles with practical application, this document aims to serve as an authoritative resource for the analytical characterization of this compound.
Part 1: Unveiling Functional Groups with Infrared Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[3] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorption patterns create a unique spectral "fingerprint," providing invaluable information about the functional groups present. For this compound, IR spectroscopy is instrumental in confirming the presence of the key amine (-NH₂) and nitrile (-C≡N) groups, as well as the substitution pattern of the aromatic ring.
Expected Infrared Absorption Profile of this compound
While an experimental spectrum for this compound is not publicly available, we can confidently predict its characteristic absorption bands based on established group frequencies for aromatic amines and nitriles.[4][5] The table below summarizes the expected key vibrational modes and their approximate wavenumber ranges.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Asymmetric Stretch | Primary Aromatic Amine | 3400 - 3500 | Medium | Primary amines typically show two N-H stretching bands.[2] |
| N-H Symmetric Stretch | Primary Aromatic Amine | 3300 - 3400 | Medium | This band appears at a lower frequency than the asymmetric stretch.[2] |
| C-H Aromatic Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak | |
| C-H Aliphatic Stretch | Methyl Groups (-CH₃) | 2850 - 3000 | Medium | |
| C≡N Stretch | Nitrile | 2220 - 2260 | Strong | The nitrile stretch is a sharp and intense band, highly characteristic.[5] |
| N-H Bend (Scissoring) | Primary Aromatic Amine | 1550 - 1650 | Strong | This absorption is characteristic of primary amines.[2] |
| C=C Aromatic Stretch | Aromatic Ring | 1500 - 1600 | Medium to Strong | Multiple bands may be observed in this region. |
| C-N Stretch | Aromatic Amine | 1200 - 1350 | Strong | The aromatic C-N stretch is typically strong.[2] |
| C-H Out-of-Plane Bend | Aromatic Ring | 700 - 900 | Strong | The specific pattern can provide information about ring substitution. |
| N-H Wag | Primary Aromatic Amine | 650 - 900 | Broad, Medium | This broad absorption is characteristic of primary and secondary amines.[2] |
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
The following protocol outlines the solid-state analysis of this compound using the potassium bromide (KBr) pellet method, a common and reliable technique for obtaining high-quality IR spectra of solid samples.[6][7]
I. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Analytical balance
-
Spatula
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
This compound sample
II. Experimental Workflow
III. Step-by-Step Protocol
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade KBr.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation.[6]
-
-
Pellet Formation:
-
Transfer a portion of the KBr-sample mixture into the pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum using a blank KBr pellet to account for atmospheric and instrumental interferences.
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
-
IV. Causality in Protocol Choices
-
Why KBr? Potassium bromide is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and acts as an inert matrix for the sample.[7]
-
Why grind? Grinding the sample to a fine powder reduces the scattering of infrared light, leading to a higher quality spectrum with better resolution and less distorted peak shapes.[6]
-
Why a background scan? The background scan is crucial for correcting for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts, ensuring that the final spectrum is solely that of the analyte.
Part 2: Determining Molecular Weight and Structure through Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is a cornerstone for determining the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₀N₂), mass spectrometry can confirm its molecular formula and shed light on its connectivity.
Electron Ionization (EI) Mass Spectrometry: Principles and Expectations
Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize analyte molecules in the gas phase.[8][9] This high energy often leads to extensive and reproducible fragmentation, creating a unique mass spectrum that can be used for structural elucidation and library matching.[10]
I. The Nitrogen Rule The molecular formula of this compound, C₉H₁₀N₂, contains an even number of nitrogen atoms. According to the nitrogen rule, this will result in a molecular ion (M⁺˙) with an even nominal mass. The calculated monoisotopic mass is 146.08 Da.
II. Predicted Fragmentation Pathways The molecular ion of this compound is expected to undergo several characteristic fragmentation reactions. The most likely pathways are outlined below:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for many organic compounds, leading to a peak at m/z 145.
-
Loss of a Methyl Radical (M-15): Cleavage of one of the methyl groups would result in a fragment ion at m/z 131.
-
Loss of Hydrogen Cyanide (M-27): The elimination of HCN from the nitrile group is a characteristic fragmentation pathway for aromatic nitriles, which would produce a peak at m/z 119.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.
I. Instrumentation and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)
-
High-purity helium carrier gas
-
Microsyringe for sample injection
-
Volumetric flasks and pipettes
-
Suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate)
-
This compound sample
II. Experimental Workflow
III. Step-by-Step Protocol & Parameter Rationale
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable volatile solvent.[7] Rationale: Dilution prevents column overloading and detector saturation.
-
-
GC Parameters:
-
Inlet Temperature: 250 °C. Rationale: Ensures rapid volatilization of the sample.
-
Injection Volume: 1 µL (splitless injection). Rationale: Suitable for dilute samples to maximize analyte transfer to the column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min. Rationale: Helium is an inert and efficient carrier gas for GC-MS.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C. Rationale: A temperature program allows for the separation of compounds with different boiling points and ensures the elution of the analyte in a reasonable time.
-
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C. Rationale: Keeps the analyte in the gas phase within the ion source.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[8]
-
Mass Range: m/z 50-300. Rationale: This range will encompass the molecular ion and the expected major fragments.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions, and compare them to the predicted values.
-
Conclusion: A Synergistic Approach to Structural Elucidation
The synergistic application of Infrared Spectroscopy and Mass Spectrometry provides a robust and comprehensive framework for the analytical characterization of this compound. IR spectroscopy offers definitive confirmation of the key functional groups, while mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. The protocols and interpretive guidelines presented in this application note are designed to empower researchers in pharmaceutical and chemical development to confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their scientific endeavors.
References
-
PubChem. (n.d.). 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3,5-dimethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 4-amino-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific. (n.d.). 4-Amino-3,5-dimethyl-benzonitrile, 98% | 74896-24-5. Retrieved from [Link]
- Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
-
SpectraBase. (n.d.). 4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. Retrieved from [Link]
-
ResearchGate. (2023). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Dimethylbenzonitrile. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
IRUG. (n.d.). Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]
-
ChemUniverse. (n.d.). 4-AMINO-3,5-DIMETHYLBENZONITRILE [P85505]. Retrieved from [Link]
-
Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-amino-2,4-dimethylbenzonitrile (C9H10N2). Retrieved from [Link]
-
Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,5-dimethylbenzonitrile
Welcome to the technical support guide for the synthesis of 4-amino-2,5-dimethylbenzonitrile (ADMBN). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable chemical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.
Introduction: The Synthetic Challenge
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] While its synthesis appears straightforward, the journey from starting material to pure product is often complicated by the formation of persistent and structurally similar byproducts. This guide provides a deep dive into the most common synthetic route, the Sandmeyer reaction, and offers solutions to the frequently encountered problems of low yield, product discoloration, and impurity generation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most pressing issues encountered during the synthesis of ADMBN.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-documented laboratory-scale synthesis is the Sandmeyer reaction , which utilizes 2,5-dimethylaniline as the starting material.[2][3] The process involves two critical stages:
-
Diazotization: The primary aromatic amine (2,5-dimethylaniline) is converted into a diazonium salt at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[4][5]
-
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a nitrile group, yielding the target molecule.[6][7]
Alternative, though less common, routes might include palladium-catalyzed methods like the Buchwald-Hartwig amination of a pre-functionalized benzonitrile, such as 4-bromo-2,5-dimethylbenzonitrile.[8][9]
Q2: My Sandmeyer reaction yield is disappointingly low. What are the likely causes and how can I improve it?
A2: Low yield is the most common complaint and typically points to issues in one of four areas. Let's break down the troubleshooting process:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incomplete Diazotization | The formation of the diazonium salt is the cornerstone of the reaction. If the primary amine is not fully converted, it cannot proceed to the cyanation step. This is often due to temperature fluctuations or insufficient nitrous acid. | Maintain a strict temperature of 0-5 °C using an ice/salt bath. Add the sodium nitrite solution slowly and dropwise.[4] Test for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess). |
| Diazonium Salt Decomposition | Aryl diazonium salts are notoriously unstable at elevated temperatures. If the temperature rises above 5-10 °C, the salt will rapidly decompose, primarily by reacting with water to form unwanted phenols and releasing nitrogen gas.[3][10] | Keep the reaction vessel submerged in an ice bath at all times. Use the freshly prepared diazonium salt solution immediately; do not store it. |
| Phenolic Byproduct Formation | This is a direct consequence of diazonium salt decomposition. The C-N bond of the diazonium group is cleaved, and the resulting aryl cation is trapped by water, forming 4-hydroxy-2,5-dimethylbenzonitrile. | Minimize the amount of water in the reaction if possible, though this is challenging in aqueous acid. The most effective countermeasure is rigorous temperature control.[10] |
| Inefficient Copper Catalysis | The copper(I) cyanide is not just a reagent but a catalyst that facilitates the radical-nucleophilic aromatic substitution.[5] If the catalyst is old, oxidized to Cu(II), or poorly solubilized, the cyanation step will be sluggish or fail completely. | Use a freshly opened bottle of high-purity CuCN. Ensure it is fully dissolved or forms a fine, well-stirred suspension in the cyanide solution before adding the diazonium salt.[10] |
Q3: My final product is a dark brown or reddish solid, not the expected off-white powder. What causes this discoloration?
A3: This is almost always due to the formation of highly colored azo compounds .
-
Mechanism of Formation: The electrophilic diazonium salt can attack an electron-rich aromatic ring. In this reaction, it can react with the unreacted starting material, 2,5-dimethylaniline, or even the product itself. This electrophilic aromatic substitution reaction forms an azo-coupling product (Ar-N=N-Ar'), which is intensely colored.
-
Prevention: This side reaction is minimized by ensuring the diazonium salt is always in the presence of the cyanide nucleophile and not allowed to build up in concentration with the starting amine. The key is the slow, dropwise addition of the cold diazonium salt solution to the vigorously stirred copper cyanide solution. This maintains a low steady-state concentration of the diazonium salt. Additionally, the starting 2,5-dimethylaniline itself can turn reddish-brown upon exposure to air and light due to oxidation, so using clean starting material is crucial.[11]
Q4: My analytical data (GC-MS/LC-MS) shows a significant impurity with a mass corresponding to 2,5-dimethylbenzonitrile. Where is this coming from?
A4: You are observing a byproduct from a hydro-de-diazoniation reaction. In this side reaction, the diazonium group (-N₂⁺) is replaced by a hydrogen atom instead of the desired cyano group.[10]
-
Causality: This often occurs through a radical-mediated pathway. Certain impurities in the reaction mixture can act as hydrogen atom donors. For instance, if ethanol is used as a solvent or co-solvent, it can participate in reducing the diazonium salt.
-
Mitigation: Ensure all reagents are of high purity. While difficult to eliminate completely, its formation can be suppressed by maintaining the optimized Sandmeyer conditions that favor the desired cyanation pathway.
Q5: If I were to attempt a Buchwald-Hartwig amination route, what byproducts should I anticipate?
A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but comes with its own set of potential side reactions.[8][9] If you were coupling an amine source with 4-bromo-2,5-dimethylbenzonitrile, you should be vigilant for:
-
Hydrodehalogenation: The bromo-substituent is replaced by a hydrogen atom, yielding 2,5-dimethylbenzonitrile.[10]
-
Catalyst-Related Impurities: Residual palladium and phosphine ligands (or their oxides) are common impurities that can be difficult to remove.[10]
-
Dimerization: Self-coupling of the aryl halide can sometimes occur, though it is less common with modern catalyst systems.
Byproduct Summary
The following table summarizes the key byproducts in the Sandmeyer synthesis of ADMBN.
| Byproduct Name | Chemical Structure | Common Cause |
| 4-Hydroxy-2,5-dimethylbenzonitrile | A phenol derivative | Decomposition of the diazonium salt, usually due to elevated temperatures (>5-10 °C). |
| Azo-Coupling Products | Ar-N=N-Ar' (complex structures) | Reaction of the diazonium salt with an electron-rich aromatic species (e.g., starting amine). |
| 2,5-Dimethylbenzonitrile | The hydro-de-diazoniation product | Unwanted reduction of the diazonium salt. |
| Unreacted 2,5-Dimethylaniline | The starting material | Incomplete diazotization or inefficient cyanation. |
Visualizing the Reaction Pathways
To better understand the relationship between the desired reaction and byproduct formation, the following diagrams illustrate the process.
Experimental Workflow Diagram
Caption: High-level workflow for the Sandmeyer synthesis of ADMBN.
Key Reaction & Side Reaction Pathways
Sources
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Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2,5-dimethylbenzonitrile
Welcome to the technical support center for the synthesis and optimization of 4-Amino-2,5-dimethylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into common challenges encountered during the synthesis, structured in a practical question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Synthesis Pathway & Core Principles (FAQs)
This section addresses foundational questions regarding the most common synthetic route to this compound, which typically proceeds via a Sandmeyer reaction starting from 2,5-dimethylaniline.
Q1: What is the most reliable method for synthesizing this compound?
A1: The most common and robust method is the Sandmeyer reaction .[1][2] This classical yet effective transformation involves two primary stages:
-
Diazotization: The conversion of the primary aromatic amine (2,5-dimethylaniline) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).
-
Cyanation: The substitution of the diazonium group (-N₂⁺) with a nitrile group (-CN) using a copper(I) cyanide catalyst.[2][3]
This pathway is favored for its reliability and the relatively inexpensive starting materials.[4]
Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?
A2: The diazonium salt intermediate is thermally unstable. Above 5–10 °C, it rapidly decomposes, leading to the evolution of nitrogen gas (N₂) and the formation of a highly reactive aryl cation.[1][5] This cation will readily react with water in the aqueous medium to produce 4-hydroxy-2,5-dimethylbenzene (a phenol derivative) as a significant side product.[2] Maintaining a low temperature (0–5 °C) is paramount to preserve the integrity of the diazonium salt, ensuring it is available for the subsequent cyanation step rather than undesired side reactions.
Q3: What is the role of Copper(I) Cyanide (CuCN), and why is it used over other cyanide sources like KCN alone?
A3: Copper(I) cyanide is the catalyst and cyanide source for the Sandmeyer reaction. The mechanism involves a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This reduces the diazonium salt to an aryl radical, with the concurrent oxidation of copper(I) to copper(II). The aryl radical then reacts with the copper-cyanide complex to form the final product, regenerating the copper(I) catalyst. While potassium or sodium cyanide (KCN/NaCN) is often used with CuCN to form a more soluble cyanocuprate(I) complex ([Cu(CN)₂]⁻), using KCN alone is ineffective for this transformation as it cannot facilitate the necessary electron transfer to generate the aryl radical intermediate.[5]
Section 2: Troubleshooting Guide for Low Yield & Purity
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Q4: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix them?
A4: Low yield is a multifaceted problem. The diagnostic workflow below can help pinpoint the root cause.
Caption: Decision tree for troubleshooting low yield.
Q5: The final product is dark and oily, and difficult to purify. What causes this and what purification strategy do you recommend?
A5: Dark, oily products are typically indicative of impurity formation, most commonly from oxidation of the amino group or the formation of azo dyes. The aromatic amino group is susceptible to air oxidation, which forms highly colored polymeric impurities.[6]
Recommended Solutions:
-
Minimize Oxidation: Perform the reaction workup and extraction steps quickly and, if possible, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air exposure.
-
Purification Protocol:
-
Aqueous Wash: Begin by washing the organic extract with a dilute solution of sodium bisulfite (NaHSO₃). This reducing agent can help remove some colored oxidative impurities.
-
Column Chromatography: This is the most effective method for removing a wide range of impurities. A silica gel column is standard.
-
Recrystallization: If chromatography yields a solid that is still discolored, recrystallization can be highly effective. A mixed solvent system, such as Toluene/Hexanes or Ethanol/Water, often gives the best results. Dissolve the crude product in the minimum amount of hot toluene or ethanol, then slowly add hexanes or water until turbidity is observed. Cool slowly to allow for crystal formation.
-
| Purification Technique | Target Impurities | Recommended Solvents/Conditions |
| Column Chromatography | Phenols, Azo Dyes, Unreacted SM | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexanes/Ethyl Acetate gradient (e.g., 9:1 to 4:1) |
| Recrystallization | Minor colored impurities, isomers | Toluene/Hexanes, Ethanol/Water, Isopropanol |
Q6: The reaction seems to generate a lot of tar-like material, especially after adding the diazonium salt to the copper cyanide solution. Why?
A6: The formation of tar is often linked to the stability of the copper cyanide solution and the rate of addition. The Sandmeyer reaction can be exothermic, and poor temperature control at this stage can lead to uncontrolled decomposition and polymerization.
Key Factors & Solutions:
-
Preparation of the Cyanocuprate Complex: Ensure the CuCN is fully dissolved or complexed before adding the diazonium salt. This is typically achieved by dissolving CuCN in a solution of KCN or NaCN in water. A poorly prepared, heterogeneous mixture can lead to localized "hot spots" and decomposition.
-
Rate of Addition: The diazonium salt solution must be added slowly and portion-wise to the copper cyanide solution, allowing the reaction to be controlled. A rapid addition can cause a surge in temperature and nitrogen gas evolution, leading to tar formation.
-
Vigorous Stirring: Maintain vigorous stirring throughout the addition to ensure rapid mixing and heat dissipation.
Section 3: Experimental Protocols & Data
This section provides a validated starting protocol for the synthesis and a table of optimized parameters.
Detailed Experimental Protocol: Sandmeyer Synthesis of this compound
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2,5-dimethylaniline (1.0 eq) and 3M Hydrochloric Acid (3.0 eq).
-
Cool the resulting slurry to 0–5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature never exceeds 5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0–5 °C. The formation of a clear solution indicates the diazonium salt has formed. Keep this solution cold until immediate use.
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Caution: Cyanides are highly toxic. Handle with extreme care in a fume hood.
-
Cool this cyanide solution to 0–5 °C.
-
Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the vigorously stirred cyanide solution. Monitor for gas evolution (N₂).
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50–60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding an aqueous solution of sodium carbonate (Na₂CO₃) or ammonium hydroxide until the pH is ~9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can then be purified as described in Q5.
Table of Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale & Expert Insight |
| Temperature (Diazotization) | 0–5 °C | Critical for preventing diazonium salt decomposition and phenol formation.[2] |
| Temperature (Cyanation) | 0–10 °C (addition), then 50–60 °C | Initial low temperature controls the exothermic reaction; subsequent heating drives the reaction to completion. |
| **Stoichiometry (NaNO₂) ** | 1.05–1.1 eq | A slight excess ensures complete conversion of the aniline, preventing azo coupling. |
| Stoichiometry (CuCN) | 1.2–1.4 eq | A catalytic amount can work, but a stoichiometric excess often improves yield and reaction rate. |
| Reaction pH (Diazotization) | 1–2 | A highly acidic medium is required to generate sufficient nitrous acid (HNO₂) from NaNO₂. |
| Workup pH | 8–9 | Basification ensures the amino group of the product is in its neutral, free-base form, maximizing its solubility in organic extraction solvents. |
References
- National Center for Biotechnology Information (2024). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PubChem.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18470876, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7259, 2,5-Dimethylaniline. Retrieved from [Link]
-
PrepChem (N.D.). Synthesis of 2,6-dimethylbenzonitrile. Retrieved from [Link]
-
ResearchGate (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Retrieved from [Link]
Sources
Substituted Benzonitrile Synthesis: A Technical Support Center
Welcome to the technical support center for substituted benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in your synthetic workflows. My aim is to move beyond simple procedural lists, offering a causal understanding of experimental choices to empower you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the specific, practical issues you may encounter.
Section 1: Issues in Classical Cyanation Methods
The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone for converting anilines to benzonitriles. It involves diazotization followed by displacement with a copper(I) cyanide salt.[1] However, its success is highly dependent on precise execution.
Question: My Sandmeyer reaction for benzonitrile synthesis is resulting in a low yield and significant byproduct formation. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the Sandmeyer reaction are a frequent issue, often stemming from two critical stages: incomplete diazotization or inefficient displacement of the diazonium group.
-
Causality of Low Yields:
-
Incomplete Diazotization: The formation of the aryl diazonium salt is the essential first step.[2] This reaction is highly sensitive to temperature. Diazonium salts are notoriously unstable and can explosively decompose at elevated temperatures.[3] The reaction must be maintained at 0-5 °C to prevent premature decomposition of the diazonium salt, which leads to the formation of phenol byproducts and a reduction in the desired product.
-
Side Reactions: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4] The mechanism involves a single electron transfer from copper(I) to the diazonium salt, forming an aryl radical and nitrogen gas.[4][5] This aryl radical can participate in undesired side reactions, such as the formation of biaryl compounds, which complicates purification and lowers the yield of the target benzonitrile.[4]
-
Troubleshooting & Optimization Protocol:
-
Strict Temperature Control:
-
Ensure the diazotization is performed in an ice bath with rigorous temperature monitoring. The temperature of the reaction mixture should not exceed 5 °C.
-
Prepare the copper(I) cyanide solution separately and cool it in an ice bath before the slow, dropwise addition of the cold diazonium salt solution.
-
-
pH Control:
-
The reaction is sensitive to pH. Ensure the diazotization is carried out in a strongly acidic medium (e.g., HCl, H2SO4) to stabilize the diazonium salt.
-
-
Reagent Quality:
-
Use freshly prepared sodium nitrite solution for the diazotization.
-
Ensure the purity of your starting aniline, as impurities can lead to side reactions.
-
-
Monitoring Reaction Completion:
-
Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aniline.
-
The Rosenmund-von Braun Reaction
This reaction involves the cyanation of aryl halides with an excess of copper(I) cyanide, typically at high temperatures in a polar aprotic solvent.[6]
Question: I am struggling with the Rosenmund-von Braun reaction. My reaction is either not proceeding to completion or is giving a very low yield. What should I investigate?
Answer: The Rosenmund-von Braun reaction is powerful but often hampered by its requirement for harsh conditions and the quality of the reagents.
-
Causality of Incomplete Reaction/Low Yield:
-
High Activation Energy: This reaction requires high temperatures, often refluxing in solvents like DMF (dimethylformamide).[7] Insufficient temperature can lead to an incomplete reaction. The temperature needs to be high enough to facilitate the oxidative addition of the aryl halide to the copper(I) cyanide.[6]
-
Reagent Deactivation: Copper(I) cyanide is sensitive to air and moisture. Degraded CuCN, often indicated by a greenish color, will be unreactive.[7]
-
Solvent Purity: The use of dry, degassed DMF is crucial. Water in the solvent can interfere with the reaction.[7]
-
Troubleshooting & Optimization Protocol:
-
Temperature Optimization:
-
Reagent Quality and Handling:
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of CuCN.
-
-
Reaction Time:
-
These reactions can be slow. Monitor the reaction progress over an extended period (e.g., 24 hours) using TLC or GC-MS.[7]
-
Section 2: Challenges in Modern Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to classical methods.[8] However, catalyst deactivation and substrate scope can be significant hurdles.
Question: My palladium-catalyzed cyanation of an electron-rich aryl halide is inefficient. What factors should I consider to improve the yield?
Answer: Electron-rich aryl halides are notoriously challenging substrates for palladium-catalyzed cyanation. The electron-donating groups on the aromatic ring slow down the key oxidative addition step in the catalytic cycle.[9]
-
Causality of Poor Reactivity:
-
Slow Oxidative Addition: The first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[8] Electron-donating groups increase the electron density on the aromatic ring, making it less electrophilic and thus less reactive towards the electron-rich Pd(0) center.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and subsequent reductive elimination steps for challenging substrates.[9]
-
Troubleshooting & Optimization Protocol:
-
Ligand Selection:
-
Catalyst Pre-activation:
-
Cyanide Source:
Data Summary: Ligand Effects in Pd-Catalyzed Cyanation of Aryl Chlorides
| Ligand | Catalyst System | Substrate | Yield (%) | Reference |
| XPhos | Palladacycle Precatalyst | 4-chloroanisole | >95% | [11] |
| tBuXPhos | Pd(OAc)2 | 4-chloroanisole | High | [9] |
| dppf | Pd/C | 4-chlorotoluene | Low | [10] |
| P(t-Bu)3 | Palladacycle Precatalyst | 4-chloroanisole | Moderate | [11] |
Section 3: Purification and Workup Issues
Question: After my reaction, I am having difficulty purifying my substituted benzonitrile from the residual catalyst and byproducts. What are the best practices?
Answer: Purification can be a significant challenge, especially with metal-catalyzed reactions.
-
Causality of Purification Difficulties:
-
Residual Metal Catalyst: Palladium and copper catalysts can be difficult to remove completely by standard chromatography.
-
Byproduct Similarity: Side products, such as biaryl compounds or hydrolyzed starting materials, may have similar polarities to the desired benzonitrile, making chromatographic separation challenging.
-
Product Volatility/Solubility: The physical properties of your product can complicate extraction and isolation.[14]
-
Troubleshooting & Purification Protocol:
-
Aqueous Workup:
-
For Rosenmund-von Braun reactions, a workup using aqueous ammonia and/or FeCl3 can help complex and remove copper salts.[7]
-
Be cautious if your product is sensitive to acid or base, as this could lead to degradation during the workup.[14] Test the stability of your product in a small-scale trial.[14]
-
-
Filtration:
-
If you used a heterogeneous catalyst like Pd/C, it can be removed by filtration through a pad of celite.[10] Ensure you wash the filter cake thoroughly with your extraction solvent to recover any adsorbed product.
-
-
Chromatography:
-
Flash column chromatography on silica gel is the most common method for purifying benzonitriles.[1]
-
If you are struggling with co-eluting impurities, consider using a different solvent system or a different stationary phase (e.g., alumina).
-
-
Distillation/Recrystallization:
-
If your benzonitrile is a liquid, distillation under reduced pressure can be an effective purification method.[15]
-
For solid products, recrystallization from a suitable solvent can provide highly pure material.
-
Visualizations
Decision-Making Workflow for Low Yield in Benzonitrile Synthesis
Caption: Troubleshooting workflow for low benzonitrile yield.
Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: Palladium-catalyzed cyanation cycle.
References
- Benchchem. (n.d.). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
- Guidechem. (n.d.). How to prepare and apply Benzonitrile? - FAQ.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- Reddit. (2023, October 13). Cyanation of aryl bromide. r/chemistry.
- Semantic Scholar. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- Angewandte Chemie Intern
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Wikipedia. (n.d.). Sandmeyer reaction.
- RSC Advances, 10(56), 33853-33887.
- RSC advances, 9(32), 18132-18139.
- Organic letters, 19(21), 5880-5883.
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
- Molecules, 28(19), 6894.
- Organic Synthesis International. (2014, December 17). Cyanation of Aryl Halides.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Organic & Biomolecular Chemistry, 17(1), 11-23.
- Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Benchchem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- ACS C
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
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- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Page loading... [guidechem.com]
Technical Support Center: Aminobenzonitrile Reactions
Welcome to the technical support center for aminobenzonitrile reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and handling aminobenzonitriles. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven experience. Our goal is to not only provide solutions but to explain the causality behind them, empowering you to optimize your synthetic strategies.
Part 1: General Handling, Storage, and Analysis FAQs
This section covers foundational knowledge crucial for ensuring the integrity of your starting materials and the accuracy of your results.
Q1: How should I properly store 4-aminobenzonitrile to ensure its long-term stability?
A1: Proper storage is critical to prevent degradation. 4-Aminobenzonitrile should be stored in a tightly sealed container in a cool, dry, and dark environment under an inert atmosphere.[1] Exposure to moisture can lead to hydrolysis of the nitrile group, while exposure to air and light can cause oxidation of the aromatic amino group, potentially forming colored polymeric impurities.[1] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[1]
Q2: What are the primary degradation pathways for aminobenzonitriles, and how can I detect them?
A2: The two main reactive sites, the amino group and the nitrile group, are susceptible to degradation.[2]
-
Oxidation: The amino group can oxidize, leading to colored impurities.
-
Hydrolysis: The nitrile group can hydrolyze to form the corresponding amide (aminobenzamide) or carboxylic acid (aminobenzoic acid), especially under strong acidic or basic conditions or in the presence of moisture.[1][3]
The most effective way to assess stability and detect degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This technique can separate the parent compound from its potential degradants, allowing for accurate purity assessment.[1]
Q3: Which analytical techniques are best for monitoring the progress of my aminobenzonitrile synthesis and assessing final product purity?
A3: A combination of techniques is recommended for robust analysis.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time reaction monitoring to determine the consumption of starting materials and the formation of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction mixtures and final product purity.[4][5] It is excellent for separating the target compound from non-volatile impurities and side products.[4]
-
Gas Chromatography (GC): Well-suited for analyzing purity, especially for identifying volatile or semi-volatile impurities.[5]
-
NMR and Mass Spectrometry (MS): Essential for structural confirmation of the final product and identification of unknown impurities.[6]
Typical HPLC Conditions for 4-Aminobenzonitrile Analysis
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid[4] |
| Detection | UV-Vis or Diode Array (DAD) at an appropriate wavelength |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Part 2: Troubleshooting Common Synthetic Routes
This section delves into specific issues encountered during common synthetic procedures for aminobenzonitriles.
Method 1: The Sandmeyer Reaction (Cyanation of Aryl Diazonium Salts)
The Sandmeyer reaction is a classic method for converting anilines to benzonitriles.[7][8] However, it is notoriously sensitive to reaction conditions.
Caption: Troubleshooting logic for low yields in Sandmeyer reactions.
Q4: My Sandmeyer reaction for 4-aminobenzonitrile has a very low yield. What are the most common pitfalls?
A4: This is a frequent issue, typically tracing back to the instability of the intermediate aryl diazonium salt.
-
Cause 1: Diazonium Salt Decomposition. Aryl diazonium salts are thermally unstable and can explosively decompose when dry.[7] It is absolutely critical to maintain the temperature between 0-5 °C during the entire diazotization step (formation of the salt from the aniline) and subsequent cyanation.[7] The salt should be used immediately after it is formed.[7]
-
Cause 2: Incomplete Diazotization. If the starting aniline is not fully converted to the diazonium salt, the yield will be inherently limited. You can check for the complete consumption of the amine and the presence of excess nitrous acid using a starch-iodide paper test.[7]
-
Cause 3: Inactive Catalyst. The copper(I) cyanide (CuCN) catalyst must be active. If it has been improperly stored or handled, its efficacy can be diminished.[7]
-
Cause 4: Side Reactions. At elevated temperatures, the diazonium salt can react with water to form phenols, a common and often significant byproduct.[7]
Q5: I'm observing a deeply colored precipitate in my reaction mixture. What is it, and how can I prevent it?
A5: A colored precipitate is likely an azo compound.[7] This forms when the electrophilic diazonium salt couples with an unreacted, electron-rich starting aniline.[7] To minimize this side reaction, ensure that the diazotization is complete and that the diazonium salt is added slowly to the copper cyanide solution, ensuring it reacts quickly in the desired Sandmeyer pathway rather than finding unreacted starting material.
Method 2: Dehydration of 4-Aminobenzamide
This route involves removing water from 4-aminobenzamide to form the nitrile. The choice of dehydrating agent is crucial.
Q6: I'm attempting to dehydrate 4-aminobenzamide with thionyl chloride (SOCl₂) and getting a low yield with significant charring. What's going wrong?
A6: Charring indicates decomposition, which is almost always caused by excessive temperature.[7] While heating is necessary, it must be carefully controlled.
-
Temperature Control: A patented process suggests heating the mixture of 4-aminobenzamide in a solvent like toluene to 90-100 °C before the slow, dropwise addition of thionyl chloride.[7][9] This allows for better temperature management during the exothermic reaction.
-
Incomplete Reaction: Ensure sufficient reaction time. The reaction is typically complete when the evolution of HCl and SO₂ gas ceases and all solids have dissolved.[7][9]
-
Stoichiometry: Using a significant excess of thionyl chloride (e.g., >2 equivalents) is common to drive the reaction to completion and act as a temporary protecting agent for the amino group.[9]
Q7: Are there alternative dehydrating agents to thionyl chloride for this transformation?
A7: Yes, other reagents can be used, though their effectiveness can be isomer-dependent.
-
Phenylphosphonic Dichloride (PhPOCl₂): In one study, this reagent in pyridine gave a 96% yield for the dehydration of 2-aminobenzamide.[10] However, the same study noted that it failed for the 3- and 4-isomers, instead forming phosphonylamides.[10] This highlights the importance of substrate-specific optimization.
-
Other Reagents: Phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) are also known dehydrating agents for amides.[7][10]
-
Setup: In a flask equipped with a reflux condenser, add 4-aminobenzamide (1.0 eq) and toluene. Heat the mixture to 90-100 °C with stirring.[7][9]
-
Addition: Slowly add thionyl chloride (approx. 2.3 eq) dropwise to the hot mixture. Control the addition rate to manage the vigorous evolution of HCl and SO₂ gas.[7][9]
-
Reaction: Maintain the temperature until gas evolution stops and all solids dissolve. Cool the resulting "dehydration liquid" to 50-60 °C.[9]
-
Hydrolysis (Workup): In a separate flask, heat water (a similar mass to the starting amide) to 50-60 °C. Slowly add the warm dehydration liquid to the hot water.[7][9]
-
Neutralization & Isolation: After gas evolution ceases, and while still warm, adjust the pH of the aqueous layer to 6.5-7.5 with 30% NaOH solution. Separate the organic layer, cool it slowly to 0-5 °C to precipitate the product, filter, and wash with cold toluene.[7][9]
Method 3: Palladium-Catalyzed Amination & Cyanation Reactions
Modern cross-coupling methods like the Buchwald-Hartwig amination offer powerful ways to form C-N bonds, for instance, by reacting a halo-benzonitrile with an ammonia equivalent.[11][12] Conversely, palladium-catalyzed cyanation can convert an aryl halide to a nitrile.[8][13]
Q8: I am trying a Buchwald-Hartwig amination to produce a primary aniline (like aminobenzonitrile) using ammonia, but the reaction is failing. Why is ammonia such a difficult substrate?
A8: Ammonia is a notoriously challenging coupling partner in Buchwald-Hartwig aminations, primarily because it binds very tightly to the palladium catalyst, inhibiting catalytic turnover.[11] To overcome this, specialized "ammonia equivalents" are often used, such as benzophenone imine or a silylamide. These reagents couple efficiently, and the resulting product is then hydrolyzed in a subsequent step to reveal the desired primary amine.[11]
Q9: My palladium-catalyzed cyanation of an aryl bromide is giving low conversion. What are the potential causes of catalyst deactivation?
A9: Catalyst deactivation is a common issue in these reactions.
-
Cause 1: Excess Cyanide. While cyanide is the desired nucleophile, an excess concentration can coordinate too strongly to the palladium center, poisoning the catalyst and halting the catalytic cycle.[8] Using a cyanide source that delivers the ion slowly or using a less soluble source like Zn(CN)₂ can mitigate this.
-
Cause 2: Ligand Degradation. The phosphine ligands that are essential for the catalyst's activity can degrade under the reaction conditions, especially at high temperatures or in the presence of air. Ensuring the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) is crucial.
-
Cause 3: Base Incompatibility. The choice of base is critical. Strong bases like sodium tert-butoxide are common, but they can be incompatible with certain functional groups on the substrate. Weaker bases can be used, but this may lead to slower reaction rates.[14]
Caption: A decision guide for selecting an aminobenzonitrile synthesis route.
References
- Vertex AI Search. (n.d.). 4-Aminobenzonitrile - High Quality at Best Prices.
- BenchChem. (2025). Analytical techniques for the quantification of 4-Aminobenzonitrile in reaction mixtures.
- BenchChem. (2025). How to improve the yield of 4-Aminobenzonitrile synthesis reactions.
- BenchChem. (2025). Long-term storage and stability assessment of 4-Aminobenzonitrile.
- BenchChem. (2025). Optimizing temperature and reaction time for 4-Aminobenzonitrile derivatization.
-
Home Sunshine Pharma. (n.d.). 4-Aminobenzonitrile CAS 873-74-5. Retrieved January 17, 2026, from [Link]
- BenchChem. (2025). Identifying and minimizing side reactions during 4-aminobutyronitrile synthesis.
- BenchChem. (2025). Technical Guide to Research-Grade 4-Aminobenzonitrile: Commercial Availability, Purity, and Applications.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved January 17, 2026, from [Link]
-
Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved January 17, 2026, from [Link]
- BenchChem. (2025). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications.
-
National Institutes of Health. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved January 17, 2026, from [Link]
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 17, 2026, from [Link]
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Stability and degradation of 4-Amino-2,5-dimethylbenzonitrile
Welcome to the technical support guide for 4-Amino-2,5-dimethylbenzonitrile (CAS 72917-37-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by its two key functional groups: the aromatic amino group (-NH₂) and the nitrile group (-C≡N). Consequently, the molecule is susceptible to degradation through several mechanisms:
-
Oxidation: The electron-rich aromatic ring and the primary amino group are prone to oxidation, especially when exposed to air (atmospheric oxygen), strong oxidizing agents, or even light, which can generate reactive oxygen species.[1][2] This is often the cause of color change in the solid material.
-
Hydrolysis: The nitrile group can undergo hydrolysis to form 4-amino-2,5-dimethylbenzamide and subsequently 4-amino-2,5-dimethylbenzoic acid.[3][4] This reaction is significantly accelerated by the presence of strong acids or bases and is often temperature-dependent.[4]
-
Photodegradation: Aromatic amines, as a class, can be sensitive to light, particularly UV radiation.[5] Prolonged exposure can lead to the formation of colored degradation products and complex radical-mediated reactions.
-
Elevated Temperatures: While the compound has a relatively high melting point (158-160 °C), long-term storage at elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.[6]
Q2: What are the officially recommended storage and handling conditions for this compound?
To ensure the long-term integrity of this compound, adherence to proper storage and handling protocols is critical. The causality behind these recommendations is to minimize exposure to the degradation triggers mentioned above.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature in a cool location.[6] | Prevents acceleration of thermally-driven degradation reactions. |
| Atmosphere | Store in a tightly closed container.[7] Consider storage under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.[7] |
| Light | Store in a dark place or use an amber vial.[6] | Protects the compound from photolytic degradation.[5] |
| Environment | Store in a dry, well-ventilated area away from incompatible substances.[7][8] | Prevents accidental contact with acids, bases, or oxidizing agents that would initiate rapid degradation.[9] |
For detailed safety and handling procedures, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[7][8][9]
Q3: My solid sample of this compound has changed color from off-white to yellow/brown. What does this indicate?
A visible change in color is a common and clear indicator of chemical degradation. For aromatic amines, this discoloration is almost always due to oxidation. The initial oxidation products can undergo further reactions, including polymerization, to form complex, colored impurities. While the compound may still be largely intact, the presence of these highly colored species, even at low levels, signals that the integrity of the sample has been compromised. It is strongly recommended to assess the purity of the material via an analytical technique like HPLC before use.
Q4: What are the most likely degradation products I might encounter?
Based on the reactivity of the functional groups, the two primary degradation pathways will lead to specific products. Identifying these in a degraded sample can confirm the mode of decomposition.
-
Hydrolysis Pathway:
-
Oxidative Pathway:
Section 2: Troubleshooting Guide
This section provides a scenario-based approach to resolving common issues encountered during experimentation.
Problem 1: I observe new, unexpected peaks in my HPLC chromatogram after storing my sample in solution.
-
Potential Cause 1: Solvent-Mediated Degradation. If the solvent is aqueous and has a non-neutral pH, hydrolysis of the nitrile group is a likely cause.[4] If the solvent is not properly degassed, dissolved oxygen can lead to slow oxidation.
-
Troubleshooting Step: Prepare fresh solutions daily using high-purity, degassed solvents. If an aqueous buffer is required, use a neutral pH (around 7.0) and store the solution at a reduced temperature (e.g., 2-8 °C) for short periods only.
-
Validation: Analyze the solution at several time points (e.g., 0, 2, 4, 8 hours) to monitor the growth of impurity peaks. Use LC-MS to get the molecular weight of the new peaks. A mass increase of +18 Da suggests the formation of the amide, while a +19 Da increase suggests the carboxylic acid.
-
-
Potential Cause 2: Photodegradation. Standard laboratory lighting, especially if there is a UV component, can degrade the compound over time in solution.
-
Troubleshooting Step: Protect solutions from light by using amber vials or by wrapping standard vials in aluminum foil.
-
Validation: Prepare two aliquots of the same solution. Store one in the dark and expose the other to ambient lab light. Compare the chromatograms after 24 hours. A significant increase in impurities in the light-exposed sample confirms photosensitivity.
-
Problem 2: My reaction yield is significantly lower than expected, and I'm using this compound as a starting material.
-
Potential Cause 1: Purity of the Starting Material. As discussed, the compound can degrade upon improper storage. Using a degraded starting material means you are starting with less of the active reactant than calculated.
-
Troubleshooting Step: Always verify the purity of the starting material before use, especially if the container has been opened previously or stored for a long time. A simple purity check by HPLC or even a melting point determination can be insightful.
-
Validation: Run a small-scale test reaction comparing the old batch with a newly purchased, certified batch of the starting material.
-
-
Potential Cause 2: Incompatibility with Reaction Conditions. If your reaction involves strong acids, strong bases, or oxidizing agents, you may be degrading the starting material in situ.
-
Troubleshooting Step: Review your reaction scheme. The amino group is basic and will react with acids. Both the amino and nitrile groups are sensitive to the conditions mentioned.
-
Validation: Run a "blank" reaction containing only the this compound and the reaction solvent/reagents (but without the other primary reactant). Analyze the mixture after a set time to see if the starting material has been consumed or if degradation products have formed.
-
Section 3: Experimental Protocols
To systematically investigate stability, a forced degradation study is the industry-standard approach. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.
Protocol 3.1: General Workflow for a Forced Degradation Study
This protocol outlines the essential steps for performing a comprehensive stability assessment.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.
-
Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a sample from each vial.
-
Quenching: If necessary, neutralize the sample (e.g., acid-stressed sample with base, and vice-versa) to halt the degradation reaction. Dilute the sample to a suitable concentration for analysis.
-
Analysis: Analyze the unstressed (time 0) and stressed samples by a stability-indicating HPLC method (see Protocol 3.2).
-
Interpretation: Compare the chromatograms. Note the decrease in the main peak area and the formation of new peaks. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.
Typical Forced Degradation Study Conditions
| Condition | Reagent/Setup | Typical Parameters | Target Degradation Pathway |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | Nitrile Hydrolysis |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 °C | Nitrile Hydrolysis |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | Amino Group/Ring Oxidation |
| Thermal | Heat sample in oven (solid & solution) | 80 °C | Thermally-accelerated reactions |
| Photolytic | Expose to UV/Vis light in a photostability chamber | ICH Q1B guidelines | Photodegradation |
Protocol 3.2: Step-by-Step HPLC Method for Stability Assessment
This is a general-purpose reverse-phase HPLC method suitable for separating the polar parent compound from its likely degradation products. Method optimization will be required.
-
HPLC System: A standard HPLC with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).
-
Injection Volume: 10 µL.
Rationale: The C18 column provides good retention for the aromatic compound. The acidic mobile phase ensures the amino group is protonated, leading to sharper peaks. The gradient program allows for the elution of more polar degradation products (like the carboxylic acid) early in the run and the parent compound later.
Section 4: Data & Visualization
Visual aids are essential for understanding complex workflows and chemical pathways.
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]
-
Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Rostami Vartooni, A. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their.... Retrieved from [Link]
- Subramanian, L. R. (n.d.). Nitriles are obtained from primary amines by oxidation with suitable reagents. Science of Synthesis.
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NIH National Center for Biotechnology Information. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Retrieved from [Link]
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Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
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ResearchGate. (n.d.). Structural and functional properties of thermophilic nitrile-metabolizing enzymes. Retrieved from [Link]
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MDPI. (n.d.). Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. Retrieved from [Link]
- Google Patents. (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
BYJU'S. (n.d.). Nitriles- Structure. Retrieved from [Link]
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NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
- Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
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Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
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- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
- Google Patents. (n.d.). US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
-
PubChem. (n.d.). 4-Amino-3,5-dimethylbenzonitrile. Retrieved from [Link]
-
PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]
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CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-4,5-dimethylbenzonitrile. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Retrieved from [Link]
-
Wiley Online Library. (2007, April 11). Identification of imatinib mesylate degradation products obtained under stress conditions. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of 4-Amino-2,5-dimethylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Amino-2,5-dimethylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable chemical intermediate. We will explore the most common synthetic route, troubleshoot potential issues, and provide detailed protocols based on established chemical principles.
Section 1: Overview of the Primary Synthetic Route
The most prevalent and industrially scalable method for synthesizing this compound is the Sandmeyer reaction , starting from 2,5-dimethylaniline.[1][2] This classical transformation provides a reliable pathway to introduce the nitrile functional group onto the aromatic ring via a diazonium salt intermediate. The process can be dissected into two critical stages:
-
Diazotization: The primary aromatic amine (2,5-dimethylaniline) is converted into a highly reactive aryldiazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures.
-
Cyanation: The diazonium salt is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst, to form the target benzonitrile with the evolution of nitrogen gas.[3][4]
Understanding the delicate nature of the diazonium intermediate is paramount to achieving high yields. Its instability necessitates strict temperature control to prevent decomposition and the formation of unwanted byproducts.
Caption: Key workflow of the Sandmeyer synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis? The most common and cost-effective starting material is 2,5-dimethylaniline. It is commercially available and serves as a direct precursor for the essential diazotization step.
Q2: Why is strict temperature control (0–5 °C) so critical during diazotization? Aryldiazonium salts are notoriously unstable at higher temperatures. Above 5-10 °C, the diazonium group can be readily hydrolyzed by water in the acidic medium to form 2,5-dimethylphenol, a common and yield-reducing byproduct.[4][5] Furthermore, elevated temperatures can cause uncontrolled decomposition, leading to the formation of dark, tarry substances that complicate purification.
Q3: What is the specific role of copper(I) cyanide (CuCN) in the Sandmeyer reaction? Copper(I) cyanide serves a dual purpose. It acts as a catalyst and provides the cyanide nucleophile. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[3] This generates an aryl radical, nitrogen gas, and a copper(II) species, which then facilitates the transfer of the cyanide ligand to the aryl radical to form the final product and regenerate the copper(I) catalyst.
Q4: Can I use a different acid besides hydrochloric acid for the diazotization? Yes, and it is often recommended. While hydrochloric acid (HCl) is commonly used, the chloride ion can compete with the cyanide ion in the second step, leading to the formation of 4-chloro-2,5-dimethylbenzene as a byproduct. Using sulfuric acid (H₂SO₄) eliminates this competing nucleophile, thereby improving the selectivity for the desired nitrile product.
Q5: Are there safer alternatives to copper(I) cyanide? While CuCN is the classic Sandmeyer reagent, concerns over the toxicity of copper and cyanide salts are valid. Modern organic synthesis has seen the development of palladium-catalyzed cyanation reactions using less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II).[6][7] However, these methods often require more complex and expensive catalyst systems and may not be as cost-effective for large-scale production compared to the well-established Sandmeyer protocol.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Symptom A: Analysis shows a significant amount of unreacted 2,5-dimethylaniline.
-
Potential Cause: Incomplete diazotization.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure that sodium nitrite (NaNO₂) is used in a slight molar excess (e.g., 1.05 to 1.1 equivalents) relative to the starting aniline.
-
Check Acidity: The reaction medium must be sufficiently acidic to generate nitrous acid (HONO) and keep the starting aniline protonated, preventing unwanted side reactions. A common ratio is approximately 3-4 equivalents of acid per equivalent of aniline.
-
Control Nitrite Addition: The aqueous solution of NaNO₂ should be added slowly and dropwise beneath the surface of the reaction mixture. This ensures localized generation of nitrous acid, which is then immediately consumed, minimizing its decomposition. Maintain the temperature strictly between 0 and 5 °C during this addition.[5]
-
Symptom B: The reaction mixture turns into a dark, tarry, or polymeric mass.
-
Potential Cause 1: Decomposition of the diazonium salt.
-
Troubleshooting Steps:
-
Aggressive Temperature Control: Re-verify your cooling bath's efficiency. The internal reaction temperature must not exceed 5 °C at any point during diazotization or the addition to the copper cyanide solution.
-
Prompt Use of Diazonium Salt: The aryldiazonium salt solution should be used immediately after its preparation. It should not be stored.
-
-
Potential Cause 2: Azo-coupling side reactions.
-
Troubleshooting Steps:
-
Maintain High Acidity: If the reaction medium is not acidic enough, unreacted, free 2,5-dimethylaniline can act as a nucleophile and attack the diazonium salt, forming colored azo compounds. Ensure sufficient acid is present to keep all amine species protonated.
-
Symptom C: Significant formation of 2,5-dimethylphenol is observed.
-
Potential Cause: Premature hydrolysis of the diazonium salt.
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most common cause. Any temperature spike above 10 °C will significantly increase the rate of reaction with water.
-
Efficient Addition: Add the cold diazonium salt solution to the copper(I) cyanide solution in a controlled but efficient manner. Prolonged exposure of the diazonium salt before it can react with the cyanide increases the likelihood of hydrolysis.
-
Issue 2: Product Purity and Isolation Challenges
Symptom A: The final product is contaminated with 4-chloro-2,5-dimethylbenzene.
-
Potential Cause: Competing Sandmeyer chlorination.
-
Troubleshooting Steps:
-
Switch the Acid: As mentioned in the FAQ, replace hydrochloric acid with sulfuric acid for the diazotization step. The sulfate anion is non-nucleophilic and will not compete in the displacement reaction.
-
Symptom B: Difficulty in extracting the product during workup; formation of persistent emulsions.
-
Potential Cause: Formation of stable copper-product complexes.
-
Troubleshooting Steps:
-
Complex Break-up: After the reaction is complete, the mixture is often acidic and contains copper salts that can complex with the amino and nitrile groups of the product. Before extraction, carefully basify the entire reaction mixture with a concentrated aqueous solution of ammonia or sodium carbonate until it is basic (pH ~8-9). Ammonia is particularly effective as it forms a water-soluble deep blue tetraamminecopper(II) complex, which helps break emulsions and sequesters copper in the aqueous phase.[8]
-
Filtration: It can be beneficial to filter the mixture through a pad of Celite® after basification to remove any insoluble inorganic salts or polymeric material before proceeding with the organic solvent extraction.
-
Section 4: Optimized Protocol for High-Yield Synthesis
This protocol incorporates the troubleshooting and optimization strategies discussed above.
Table 1: Key Parameter Optimization
| Parameter | Recommended Condition | Rationale for Yield Improvement | Source |
| Diazotization Temp. | 0–5 °C | Minimizes decomposition of the unstable diazonium salt and prevents formation of phenol byproducts. | [5] |
| Acid for Diazotization | Sulfuric Acid (H₂SO₄) | The non-nucleophilic sulfate anion avoids the formation of chlorinated byproducts. | N/A |
| NaNO₂ Stoichiometry | 1.05–1.1 equivalents | Ensures complete conversion of the primary amine to the corresponding diazonium salt. | N/A |
| CuCN Preparation | Use high-purity commercial grade or freshly prepared CuCN. | Ensures high catalytic activity for the crucial cyanation step. | [3] |
| Cyanation Temp. | Add diazonium at 0–5 °C, then warm to 60–70 °C. | Controlled initial addition prevents violent decomposition. Subsequent warming drives the reaction to completion by promoting the evolution of N₂ gas. | [5] |
| pH during Workup | Basic (pH 8–9) with Ammonia | Breaks down copper-cyanide complexes, which facilitates a cleaner extraction of the final product into the organic phase. | [8] |
Step-by-Step Experimental Protocol
Materials:
-
2,5-Dimethylaniline (1.0 eq)
-
Concentrated Sulfuric Acid (3.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Copper(I) Cyanide (1.2 eq)
-
Sodium Cyanide (if preparing CuCN in situ)
-
Deionized Water
-
Ammonium Hydroxide (concentrated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,5-dimethylaniline (1.0 eq) and water.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C. Stir until a fine, uniform suspension of the amine salt is formed.
-
Cool the suspension to 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine salt suspension over 30 minutes, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir the resulting solution for an additional 20-30 minutes at 0–5 °C. The solution should be clear or slightly yellow.
-
-
Sandmeyer Cyanation:
-
In a separate, larger reaction flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water. Cool this mixture to 0–5 °C.
-
Slowly and carefully, add the cold diazonium salt solution to the cold copper(I) cyanide suspension with vigorous stirring. Control the rate of addition to manage the effervescence (N₂ gas evolution).
-
Once the addition is complete, allow the mixture to stir at low temperature for 30 minutes.
-
Gradually warm the reaction mixture to room temperature, and then heat to 60–70 °C for 1 hour, or until the evolution of nitrogen gas ceases completely.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully add concentrated ammonium hydroxide to the mixture in a fume hood until the pH is basic (~8-9) and the copper salts are dissolved into a deep blue aqueous solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography.[9]
-
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Hogan, A. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
-
(n.d.). Sandmeyer reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
Butt, M. S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
(2022). Sandmeyer reaction. L.S.College, Muzaffarpur. Retrieved from [Link]
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(n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Wang, T., et al. (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Journal of the American Chemical Society. Available at: [Link]
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(n.d.). Preparation of Nitriles. Chemistry Steps. Retrieved from [Link]
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(2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
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(n.d.). Synthesis and Reactions of Nitriles. Chad's Prep. Retrieved from [Link]
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(2022). Question on how to perform this Nitrile reaction. Reddit. Retrieved from [Link]
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Frank, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
- (n.d.). Process for the preparation of 3-aminobenzonitrile. Google Patents.
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Bogert, M. T., & Hand, W. F. (1905). SOME DERIVATIVES OF P-AMINOBENZONITRILE. Journal of the American Chemical Society. Available at: [Link]
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(2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter. Retrieved from [Link]
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(n.d.). This compound. PubChem. Retrieved from [Link]
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(n.d.). 2-Amino-4,5-dimethylbenzonitrile. MySkinRecipes. Retrieved from [Link]
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(n.d.). 4-Amino-3,5-dimethyl-benzonitrile, 98%. J&K Scientific. Retrieved from [Link]
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Wang, D., et al. (2021). Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethylation of Aryl Halides. Organic Letters. Available at: [Link]
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Wang, T., et al. (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. ResearchGate. Retrieved from [Link]
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(n.d.). This compound. MySkinRecipes. Retrieved from [Link]
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Klein, G., et al. (2022). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. Available at: [Link]
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- 8. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 9. Free Article [chemicalbook.com]
Technical Support Center: Synthesis of 4-Amino-2,5-dimethylbenzonitrile
Welcome to the technical support guide for the synthesis of 4-Amino-2,5-dimethylbenzonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively, optimize your yield, and ensure the highest purity of your final product.
Introduction: Navigating the Synthetic Landscape
This compound is a key building block in the development of pharmaceuticals and advanced materials. While its structure appears straightforward, its synthesis is often plagued by competing reactions that can drastically reduce yields and complicate purification. The presence of three distinct functional groups—an amine, a nitrile, and a substituted aromatic ring—requires careful control of reaction conditions.
The most common synthetic strategies generally fall into three categories:
-
Diazotization-Cyanation (Sandmeyer Reaction): Starting from 2,5-dimethyl-4-nitroaniline, which is first reduced to the diamine and then subjected to diazotization and cyanation. A more direct, albeit challenging, route involves the diazotization of 2,5-dimethylaniline followed by a series of functional group interconversions.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): Coupling an ammonia equivalent with a 4-halo-2,5-dimethylbenzonitrile precursor.[1][2]
-
Reduction of a Nitro Precursor: The catalytic reduction of 2,5-dimethyl-4-nitrobenzonitrile to the desired aniline.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter with these methods.
Troubleshooting Guide & FAQs
Scenario 1: Sandmeyer-Type Cyanation Route
The Sandmeyer reaction is a powerful tool for converting an aryl amine into a nitrile via a diazonium salt intermediate.[3][4][5] However, the instability of this intermediate is the primary source of side reactions.
Potential Cause: Phenol Formation via Diazonium Salt Hydrolysis.
This is the most common side reaction in any Sandmeyer protocol.[3][6] The aryl diazonium ion (Ar-N₂⁺) is highly reactive and susceptible to nucleophilic attack by water, the solvent, which displaces the excellent leaving group, dinitrogen gas (N₂), to form a phenol. This reaction is highly temperature-dependent; even a slight increase above the recommended 0-5 °C can dramatically accelerate this side reaction.
Diagram: Competing Pathways in Sandmeyer Cyanation
Caption: Desired cyanation vs. undesired hydrolysis of the diazonium intermediate.
Troubleshooting Protocol: Minimizing Phenol Formation
-
Strict Temperature Control:
-
Maintain the temperature of the diazotization reaction between 0 and 5 °C at all times. Use an ice-salt bath for more consistent cooling.
-
Pre-cool all solutions, including the acidic solution of the amine and the sodium nitrite solution, before mixing.
-
Add the sodium nitrite solution dropwise and slowly to the amine solution to prevent localized temperature spikes from the exothermic reaction.
-
-
Immediate Use of Diazonium Salt:
-
Aryl diazonium salts are unstable and should be used in situ immediately after preparation. Do not store the diazonium salt solution.
-
Prepare the copper(I) cyanide solution in a separate flask and add the freshly prepared, cold diazonium salt solution to it promptly.
-
-
pH Control:
-
Ensure the reaction medium is sufficiently acidic (typically with excess HCl or H₂SO₄) to stabilize the diazonium salt and prevent premature decomposition or unwanted coupling reactions.
-
-
Purification Strategy:
-
If phenol formation is unavoidable, it can be removed during aqueous workup. Phenols are acidic and will be deprotonated by a mild base.
-
Step-by-Step Wash:
-
After the reaction, quench and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (1-2 M) sodium hydroxide (NaOH) solution.
-
The resulting phenoxide salt will partition into the aqueous layer, which can then be separated and discarded.[6]
-
Wash the organic layer again with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.[7]
-
-
Validation: Successful removal of the phenolic impurity can be confirmed by TLC (the phenol will have a different Rf value) or by the disappearance of its corresponding peak in an LC-MS or ¹H NMR spectrum of the crude product.
Scenario 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)
This reaction is excellent for forming C-N bonds but can be sensitive to catalyst, ligand, base, and substrate purity.[8][9][10]
Potential Cause: Catalyst Deactivation and/or Hydrodehalogenation.
This is a common unproductive side reaction in Buchwald-Hartwig aminations.[1] It occurs when the palladium intermediate, instead of undergoing reductive elimination to form the C-N bond, reacts with a hydride source in the mixture, leading to the replacement of the halide (Br, Cl, I) with a hydrogen atom.
Possible Sources of Failure:
-
Poor Quality Base: The base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is critical. If it is old or has absorbed moisture, it can be less effective at deprotonating the amine, slowing the catalytic cycle and favoring side reactions.
-
Inefficient Ligand: The choice of phosphine ligand is crucial and substrate-dependent. An inappropriate ligand may not sufficiently stabilize the palladium center or facilitate the rate-limiting reductive elimination step, allowing side reactions to compete.
-
Presence of Water: Water can interfere with the catalyst and the base, leading to catalyst deactivation and promoting hydrodehalogenation.
-
Low Catalyst Activity: The Pd(0) species may not be generating efficiently from the Pd(II) precatalyst, or the active catalyst may be decomposing over time.
Diagram: Buchwald-Hartwig Catalytic Cycle and Side Reaction
Caption: Key steps in the Buchwald-Hartwig cycle and the competing hydrodehalogenation pathway.
Troubleshooting Protocol: Optimizing the Buchwald-Hartwig Reaction
-
Reagent & Solvent Quality:
-
Base: Use a freshly opened bottle of sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄). If possible, handle the base in a glovebox.
-
Solvents: Use anhydrous, degassed solvents (e.g., toluene, dioxane). Purge the solvent with argon or nitrogen for at least 30 minutes before use.
-
Ammonia Source: If using ammonia gas, ensure it is dry. If using an ammonia equivalent like benzophenone imine, ensure its purity.[1]
-
-
Ligand and Catalyst Screening:
-
The combination of catalyst precursor and ligand is key. A table of common starting points is provided below.
-
For amination with ammonia, specialized ligands that resist catalyst inhibition are often required.[1]
-
| Parameter | Recommended Condition 1 | Recommended Condition 2 | Rationale |
| Pd Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | XPhos or RuPhos | BINAP or dppf | Bulky biarylphosphine ligands (XPhos) are often effective for primary amines.[9] Bidentate ligands (BINAP) can also be very effective.[1] |
| Base | NaOtBu (strong, non-nucleophilic) | K₃PO₄ or Cs₂CO₃ (milder) | NaOtBu is common but moisture-sensitive. Carbonates are a good alternative for sensitive substrates. |
| Solvent | Toluene or Dioxane | tert-Amyl alcohol | Toluene and dioxane are standard. tert-Amyl alcohol can sometimes improve solubility and performance. |
| Temperature | 80 - 110 °C | 80 - 110 °C | Reaction requires thermal energy to drive the catalytic cycle. |
-
Experimental Setup:
-
All reactions must be performed under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.[9]
-
Evacuate and backfill the reaction vessel with inert gas 3-5 times to remove all traces of oxygen.
-
Validation: Monitor the reaction by LC-MS or GC-MS. A successful optimization will show the consumption of the aryl halide starting material and the formation of the desired aminated product, with minimal (<5%) formation of the hydrodehalogenated byproduct.
Scenario 3: Reduction of 2,5-dimethyl-4-nitrobenzonitrile
Catalytic hydrogenation is a clean and efficient method for reducing a nitro group. However, incomplete reactions or catalyst poisoning can be problematic.
Potential Cause: Catalyst Inactivation or Insufficient Mass Transfer.
-
Catalyst Poisoning: The nitrile group (-CN) or impurities in your starting material (e.g., sulfur or halide compounds) can adsorb to the surface of the palladium or platinum catalyst, blocking the active sites and "poisoning" it.
-
Poor Mass Transfer: In a heterogeneous catalytic hydrogenation, the hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface to react. Inefficient stirring or a low gas-liquid surface area can make this the rate-limiting step.
-
Catalyst Quality/Activity: The catalyst (e.g., Pd/C, PtO₂) may have lost activity due to age, improper storage, or a bad batch.
Troubleshooting Protocol: Ensuring Complete Reduction
-
Purify the Starting Material: Ensure your 2,5-dimethyl-4-nitrobenzonitrile is free from potential catalyst poisons. Recrystallization or column chromatography of the starting material may be necessary.
-
Optimize Catalyst Selection and Loading:
-
Catalyst Choice: While Pd/C is common, sometimes Raney Nickel can be effective and less prone to poisoning by certain functional groups.[11]
-
Loading: Use a sufficient catalyst loading, typically 5-10 mol% of the metal relative to the substrate. For difficult reductions, increasing the loading to 10-20 mol% can be beneficial.
-
"Egg-shell" vs. Standard Catalysts: For some reactions, an "egg-shell" catalyst (where the metal is concentrated on the outer surface of the support) can improve activity by minimizing pore diffusion limitations.
-
-
Improve Mass Transfer:
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and to maximize the interface between the gas and liquid phases. A football-shaped stir bar in a round-bottom flask is often more effective than a standard cylindrical bar.
-
Solvent Choice: Use a solvent in which both the starting material and hydrogen have good solubility (e.g., Ethanol, Methanol, Ethyl Acetate).
-
-
Reaction Conditions:
-
Hydrogen Pressure: While atmospheric pressure is often sufficient, increasing the pressure to 50-100 psi in a Parr shaker or autoclave can increase the concentration of dissolved hydrogen and accelerate the reaction rate.
-
Temperature: Mild heating (40-60 °C) can sometimes increase the reaction rate, but be cautious of potential side reactions at higher temperatures.
-
Validation: Reaction completion should be monitored by TLC or LC-MS until the starting material spot/peak is completely gone. The final product can be confirmed by ¹H NMR, observing the disappearance of the aromatic protons deshielded by the nitro group and the appearance of the broad -NH₂ signal.
References
- US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Organic Syntheses Procedure - SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]
- US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
2-Amino-4,5-dimethylbenzonitrile - MySkinRecipes. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile... - PMC - PubMed Central. Available at: [Link]
-
4-Amino-3,5-dimethylbenzonitrile - PubChem. Available at: [Link]
-
Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Amino-2,5-dimethylbenzonitrile
Welcome to the dedicated support guide for 4-Amino-2,5-dimethylbenzonitrile. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. As a substituted benzonitrile, its unique structure—featuring a hydrophobic aromatic ring, a polar nitrile group, and a basic amino group—presents specific challenges that require a systematic and informed approach to overcome.
This guide provides a series of troubleshooting steps and in-depth explanations, structured in a question-and-answer format, to help you successfully formulate solutions for your experimental needs.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common initial questions and provides a baseline for your experimental design.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the inherent properties of a compound is the first step in predicting its behavior. This compound is a crystalline solid whose solubility is governed by the interplay of its functional groups.
The aromatic ring and methyl groups create a significant non-polar character, making it poorly soluble in water. The amino (-NH₂) and nitrile (-C≡N) groups add some polarity and potential for hydrogen bonding, but this is often insufficient to overcome the overall hydrophobicity of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [2] |
| Appearance | Solid (Typical) | [3] |
| General Solubility | Soluble in some organic solvents; expected to be poorly soluble in water. | [3][4] |
| Predicted LogP | 1.7 - 2.0 (Indicates moderate lipophilicity) | [2] |
| pKa (Predicted) | The amino group is weakly basic. The pKa of the conjugate acid (R-NH₃⁺) is predicted to be around 3-5, similar to other aromatic amines. | [5] |
-
Expert Insight: The predicted LogP value suggests that while the compound is lipophilic, it is not extremely so. This indicates that a range of organic solvents should be effective, but achieving high concentrations in purely aqueous systems will be the primary challenge.
Q2: I'm starting a new project. Which common laboratory solvents should I screen first?
The principle of "like dissolves like" is your primary guide. You should screen a range of solvents with varying polarities to identify a suitable starting point.
Initial Screening Strategy:
-
Polar Aprotic Solvents: These are often the best starting points. They can engage in dipole-dipole interactions without donating protons.
-
Examples: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone.
-
-
Polar Protic Solvents: These can both donate and accept hydrogen bonds.
-
Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
-
Less Polar Solvents: Useful for specific applications or if high polarity is detrimental.
-
Examples: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).
-
Table 2: Properties of Common Laboratory Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Notes |
| Water | 10.2 | 80.1 | Unlikely to be effective alone. |
| DMSO | 7.2 | 46.7 | Excellent starting point; highly polar aprotic.[6] |
| Methanol | 5.1 | 32.7 | Good polar protic option. |
| Ethanol | 4.3 | 24.5 | Common, less toxic protic solvent. |
| Acetonitrile | 5.8 | 37.5 | Useful polar aprotic solvent. |
| Acetone | 5.1 | 20.7 | A less polar, aprotic option. |
| Ethyl Acetate | 4.4 | 6.0 | Medium polarity. |
| Dichloromethane | 3.1 | 9.1 | Low polarity, good for less polar compounds. |
-
Trustworthiness Check: Always use anhydrous grade solvents for initial solubility tests to avoid introducing water, which can prematurely indicate poor solubility.
Q3: My compound isn't dissolving at room temperature. What are my next steps?
If room temperature dissolution is unsuccessful, you can employ energy-based methods to overcome the crystal lattice energy of the solid.
-
Sonication: Use a bath sonicator to provide ultrasonic agitation. This disrupts the solid particles and enhances solvent interaction at the surface.
-
Gentle Heating: Increase the temperature of the solvent. Solubility of most solids increases with temperature. However, this must be done with caution.
-
Causality Explained: Heating increases the kinetic energy of the solvent molecules, allowing them to more effectively break apart the intermolecular forces holding the solute's crystal lattice together.
Protocol: Aiding Dissolution with Heat and Sonication
-
Add the weighed compound to your chosen solvent in a sealed vial.
-
Place the vial in a sonicator bath for 5-10 minute intervals. Visually inspect for dissolution.
-
If sonication is insufficient, place the vial in a heating block or water bath.
-
Increase the temperature incrementally (e.g., to 37°C, then 50°C). Do not exceed the solvent's boiling point or a temperature that could cause compound degradation.
-
Vortex or stir the solution periodically while heating.
-
Crucially , after the compound dissolves at a higher temperature, allow the solution to cool slowly to room temperature. Observe if precipitation occurs. A solution that remains clear upon cooling is considered thermodynamically stable at that concentration.
-
Safety First: Always handle heated solvents in a well-ventilated fume hood. Ensure vials are properly sealed to prevent evaporation and pressure buildup.[7]
Part 2: Intermediate Strategies - Modifying the Solvent System
If a single solvent is insufficient, the next logical step is to modify the properties of the solvent system itself.
Q4: My compound dissolves in DMSO, but it precipitates when I add this stock solution to my aqueous assay buffer. How can I prevent this?
This common issue is known as "crashing out" or precipitation. It occurs because the compound, while soluble in the organic stock solvent (e.g., DMSO), is not soluble in the final aqueous environment of your experiment. The solution is to use a co-solvent system.
-
Mechanism Explained: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar solutes.[8] It works by reducing the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.[9]
Common Biocompatible Co-solvents:
-
DMSO: A powerful and widely used co-solvent. However, final concentrations should typically be kept low (<0.5% v/v) in cell-based assays to avoid toxicity.[6]
-
Ethanol: A less potent but also less toxic option suitable for many applications.
-
Polyethylene Glycol (PEG 300/400): Often used in pharmaceutical formulations to enhance solubility.
-
Propylene Glycol: Another common excipient with good solubilizing properties.
Workflow: Developing a Co-Solvent System
Caption: Workflow for co-solvent system development.
Q5: Can I use pH to improve the aqueous solubility of this compound?
Yes, this is a highly effective strategy for compounds with ionizable groups. The amino group on this compound is a weak base. By lowering the pH of the aqueous solution, you can protonate this group, forming a positively charged ammonium salt (R-NH₃⁺). This salt is significantly more polar and, therefore, more water-soluble than the neutral form.[10][11]
-
The Chemistry: The equilibrium between the neutral base (R-NH₂) and its conjugate acid (R-NH₃⁺) is governed by the pKa of the conjugate acid. For aromatic amines, the pKa is typically in the range of 4-5.[5] To ensure the majority of the compound is in its protonated, soluble form, the pH of the solution should be at least 1-2 units below the pKa.
pH Modification Workflow
Sources
- 1. This compound | C9H10N2 | CID 18470876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-3,5-dimethylbenzonitrile | C9H10N2 | CID 278944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 74896-24-5: 4-Amino-3,5-dimethylbenzonitrile [cymitquimica.com]
- 4. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 5. Chapter 22 notes [web.pdx.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ijpbr.in [ijpbr.in]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. issr.edu.kh [issr.edu.kh]
Technical Support Center: Catalyst Selection for 4-Amino-2,5-dimethylbenzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Amino-2,5-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing this compound?
A1: The synthesis of this compound can be approached through several catalytic routes, primarily categorized into three main strategies:
-
Sandmeyer Reaction: This classic method involves the diazotization of the precursor 2,5-dimethylaniline, followed by a copper-catalyzed cyanation.
-
Palladium-Catalyzed Cyanation: This modern cross-coupling approach utilizes a palladium catalyst to couple a cyanide source with a halogenated 2,5-dimethylaniline derivative, such as 4-bromo-2,5-dimethylaniline.
-
Buchwald-Hartwig Amination: This strategy involves the palladium-catalyzed coupling of an amine source with a halogenated benzonitrile derivative, for instance, 4-bromo-2,5-dimethylbenzonitrile.
The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reagents and reaction conditions.
Q2: I am considering the Sandmeyer reaction. What are the critical parameters to control for a successful cyanation of 2,5-dimethylaniline?
A2: The Sandmeyer reaction, while a well-established method, is sensitive to several parameters. For the cyanation of 2,5-dimethylaniline, meticulous control over the following is crucial:
-
Temperature: Diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.
-
Purity of Starting Material: The purity of the 2,5-dimethylaniline is critical, as impurities can lead to side reactions and the formation of colored byproducts.
-
Stoichiometry of Nitrite: Precise control of the sodium nitrite stoichiometry is necessary to ensure complete diazotization without excess nitrous acid, which can lead to unwanted side reactions.
Q3: In a palladium-catalyzed cyanation, what are the common catalysts and ligands of choice for substrates similar to 4-halo-2,5-dimethylaniline?
A3: For the palladium-catalyzed cyanation of electron-rich aryl halides like 4-halo-2,5-dimethylaniline, the selection of the catalyst and ligand system is paramount for achieving high yields and selectivity. Commonly employed systems include:
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used precatalysts.
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are generally preferred to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Examples include XPhos, SPhos, and BrettPhos. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.[1]
Q4: Can the nitrile group on a benzonitrile substrate interfere with a Buchwald-Hartwig amination reaction?
A4: Yes, the nitrile group can potentially interfere with the Buchwald-Hartwig amination. While the reaction is known for its good functional group tolerance, the nitrile group can coordinate to the palladium center, potentially inhibiting the catalyst. Additionally, under certain basic conditions, the nitrile group could be susceptible to hydrolysis. Careful selection of the catalyst, ligand, base, and reaction conditions is necessary to minimize these side reactions.
Troubleshooting Guides
Scenario 1: Low Yield in Sandmeyer Cyanation
Problem: You are experiencing a low yield of this compound when using the Sandmeyer reaction with 2,5-dimethylaniline.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Diazotization | Test for excess nitrous acid using starch-iodide paper. If negative, add a small amount of additional sodium nitrite solution. | Incomplete conversion of the amine to the diazonium salt is a common reason for low yields. |
| Decomposition of Diazonium Salt | Ensure the reaction temperature is strictly maintained between 0-5 °C during diazotization and subsequent addition to the copper cyanide solution. | Aryl diazonium salts are thermally unstable and decompose at higher temperatures, leading to the formation of phenols and other byproducts.[2] |
| Side Reactions | Ensure slow, controlled addition of the diazonium salt solution to the copper cyanide solution to avoid localized heating and side reactions. | Rapid addition can lead to uncontrolled decomposition and the formation of azo dyes. |
| Inactive Copper(I) Cyanide | Use freshly prepared or high-quality commercial copper(I) cyanide. | The activity of the copper catalyst is critical for the success of the reaction. |
Scenario 2: Catalyst Deactivation in Palladium-Catalyzed Cyanation
Problem: The palladium-catalyzed cyanation of 4-bromo-2,5-dimethylaniline is stalling or giving low conversion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Cyanide Poisoning of the Catalyst | Use a cyanide source that releases cyanide ions slowly, such as potassium ferrocyanide (K₄[Fe(CN)₆]), or use zinc cyanide (Zn(CN)₂). | High concentrations of free cyanide ions can coordinate strongly to the palladium center, leading to catalyst deactivation.[3] |
| Amine Coordination to Palladium | Consider N-protection of the starting material if feasible, or screen different ligands that may disfavor amine coordination. | The free amino group on the substrate can act as a ligand, competing with the phosphine ligand and inhibiting the catalytic cycle. |
| Ligand Degradation | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). | Phosphine ligands can be susceptible to oxidation, which deactivates the catalyst. |
| Insufficiently Active Catalyst | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal ligand for this specific substrate. | The electronic and steric properties of the ligand are crucial for efficient catalysis with electron-rich aryl halides. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Adapted from similar procedures)
This protocol is a representative procedure and may require optimization.
Step 1: Diazotization of 2,5-Dimethylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-dimethylaniline (1 equivalent) in a solution of hydrochloric acid (3 equivalents) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.
-
Cool the copper cyanide solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizing Reaction Pathways
Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Palladium-Catalyzed Cyanation Catalytic Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation of an aryl halide (Ar-X).
References
-
Hughes, D. L., et al. (2002). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link][1]
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Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
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Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(46), 5606-5610. [Link]
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][4]
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Wikipedia contributors. (2024). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link][5]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][1]
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Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067. [Link][6]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Decade of Progress. Organometallics, 19(22), 4143–4167. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link][2]
- Gallou, F., & Lipshutz, B. H. (2006). Palladium-Catalyzed Cross-Coupling Reactions in Non-traditional Media. In Handbook of Green Chemistry (Vol. 1, pp. 103-130). Wiley-VCH.
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link][7]
- Grossman, O., & Gelman, D. (2006). A general and efficient catalyst for the palladium-catalyzed cyanation of aryl halides. Organic Letters, 8(6), 1189–1191.
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Grushin, V. V. (2002). Aromatic Cyanation. In Modern Arene Chemistry (pp. 309-340). Wiley-VCH. [Link][3]
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Purification challenges of 4-Amino-2,5-dimethylbenzonitrile
Welcome to the technical support resource for 4-Amino-2,5-dimethylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high purity in your preparations.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My isolated this compound is off-white, yellow, or even brownish. What causes this discoloration and how can I fix it?
Answer: This is a very common issue. The discoloration is almost certainly due to the oxidation of the aromatic amino group (-NH₂). Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored, polymeric impurities. This process can be accelerated by exposure to light, heat, and trace metal catalysts.
Causality: The lone pair of electrons on the nitrogen atom makes the amino group an electron-donating group, activating the aromatic ring and making it more susceptible to oxidation.
Recommended Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like recrystallization.
-
Decolorization during Recrystallization: The most effective method is to use activated charcoal. After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (typically 1-2% w/w) to the hot solution. The charcoal adsorbs the colored impurities. Allow it to boil for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]
-
Storage: Store the purified, dry product in a sealed, amber-colored vial under an inert atmosphere and in a refrigerator or freezer to minimize degradation over time.
Question 2: I performed a recrystallization, but my product's purity, as checked by HPLC, only improved marginally. What's going on?
Answer: This indicates that the impurities present have similar solubility properties to your target compound in the chosen solvent system. While recrystallization is excellent for removing grossly different impurities, it struggles with isomers or by-products with similar polarity and structure.
Likely Causes & Troubleshooting Steps:
-
Co-precipitation: The impurity may be crystallizing along with your product. This happens when the impurity and product have very similar structures.
-
Inappropriate Solvent Choice: The solvent may not be differentiating well enough between your product and the key impurities.
Workflow for Resolution:
-
Identify the Impurity (if possible): Use LC-MS to get a mass for the impurity peak. This can provide clues as to its identity. Common impurities include unreacted starting materials, isomers, or by-products from side reactions like hydrolysis of the nitrile group to an amide.[2]
-
Solvent Screening: You must find a solvent system where the solubility of your product and the impurity are significantly different. See the protocol below for a systematic approach to solvent screening.
-
Switch to Chromatography: If a suitable recrystallization solvent cannot be found, column chromatography is the necessary next step. It offers much higher resolving power for structurally similar compounds.
Question 3: I see a new peak in my HPLC/LC-MS analysis with a mass of +18 Da compared to my product. What is it and how do I avoid it?
Answer: A mass increase of 18 atomic mass units (amu) strongly suggests the hydrolysis of the nitrile group (-C≡N) to a primary amide group (-CONH₂). This is a common side reaction for benzonitriles, especially if water is present under acidic or basic conditions during workup or purification.[2][3]
Mechanism: The nitrile carbon is electrophilic and can be attacked by water, particularly when catalyzed by acid or base, leading to the formation of 4-amino-2,5-dimethylbenzamide.
Preventative Measures:
-
Anhydrous Conditions: During synthesis and workup, use dry solvents and reagents to the extent possible.[2]
-
Neutral pH Workup: If an aqueous workup is required, ensure the pH is kept as close to neutral as possible. Avoid prolonged exposure to strong acids or bases.
-
Temperature Control: Perform aqueous extractions at room temperature or below to minimize the rate of hydrolysis.
-
Purification: If the amide has already formed, it can typically be separated by column chromatography due to its higher polarity compared to the nitrile.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Product Discoloration | Oxidation of the amino group. | Use activated charcoal during recrystallization; work under an inert atmosphere; store protected from light and air.[1] |
| Low Purity after Recrystallization | Impurities have similar solubility; co-precipitation. | Screen for a more selective recrystallization solvent; proceed to column chromatography. |
| Oily Product / Fails to Crystallize | Presence of residual solvent; eutectic mixture of impurities. | Dry thoroughly under high vacuum; attempt to triturate with a non-polar solvent (e.g., hexanes) to induce crystallization; purify via column chromatography.[1] |
| New Peak at M+18 in LC-MS | Hydrolysis of the nitrile group to an amide. | Use anhydrous conditions during reaction/workup; maintain neutral pH; separate via column chromatography.[2] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities fall into these classes:
-
Unreacted Starting Materials: For example, if the synthesis involves a cyanation reaction on a bromo-aniline precursor (e.g., 4-bromo-2,6-dimethylaniline), you might find residual starting material.[4]
-
Side-Reaction Products: As discussed, hydrolysis of the nitrile to the corresponding amide is a key possibility.[2] Oxidation of the amino group can also lead to various colored by-products.
-
Isomeric Impurities: Impurities present in the initial starting materials can carry through the synthesis, resulting in isomers that are often very difficult to remove by recrystallization alone.
-
Residual Reagents and Solvents: Inorganic salts from the reaction or workup (e.g., copper salts if a cyanide displacement reaction is used) and high-boiling solvents (like NMP or DMF) are common.[4] An aqueous wash is typically effective for removing salts.
Q2: What is the best general-purpose technique for purifying this compound?
A2: A two-stage approach is most robust.
-
Recrystallization: This is the best first step for bulk purification of the crude material. It is efficient at removing most inorganic salts, baseline impurities, and some colored materials. Ethanol is often a good starting solvent.[1][5]
-
Flash Column Chromatography: If high purity (>99%) is required and recrystallization is insufficient, silica gel column chromatography is the method of choice. It provides the resolution needed to separate closely related impurities.
The diagram below illustrates a typical purification workflow.
Caption: General purification workflow for this compound.
Q3: How do I choose the best solvent for recrystallization?
A3: The ideal solvent should dissolve the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[1]
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Recommended starting point. Often provides good crystal formation for aminobenzonitriles.[1][5] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, can be a good alternative. |
| Toluene | Non-polar | 111 | Can be effective for less polar impurities. Used to refine a related compound.[6] |
| Ethyl Acetate | Polar Aprotic | 77 | Good for compounds of intermediate polarity. Often used with a non-polar co-solvent like hexanes. |
| Water | Very Polar | 100 | The compound is likely to have low water solubility, but it can be used as an anti-solvent in a solvent/anti-solvent system (e.g., dissolving in ethanol and adding water). |
Q4: What analytical methods are essential for confirming purity?
A4: A combination of techniques is required for full characterization and quality control.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or TFA) is a typical starting point.[7][8]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and ensuring no major structural impurities are present.[9]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying the mass of the main peak and any impurity peaks, which is critical for troubleshooting.[9]
The following diagram provides a decision-making process for troubleshooting low purity results.
Caption: Troubleshooting workflow for low purity results.
Part 3: Key Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes a standard single-solvent recrystallization for bulk purification.
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 50 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil.
-
Achieve Saturation: Continue adding small portions of hot ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure good product recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait for boiling to cease, and add ~100 mg of activated charcoal. Return the flask to the hotplate and boil gently for 2-5 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is for high-purity separation when recrystallization is insufficient.
-
Select Solvent System: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate. The ideal system will give your product an Rf value of approximately 0.25-0.35.
-
Prepare the Column: Dry-pack a glass chromatography column with silica gel. Wet the column with the non-polar solvent (Hexane) and then equilibrate with the chosen mobile phase mixture.
-
Load the Sample: Dissolve your semi-purified compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.
-
Monitor Fractions: Monitor the fractions being collected by TLC to determine which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the final product under high vacuum to remove any residual solvent.
References
- Google Patents. (n.d.). Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-4,5-dimethylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3,5-dimethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved from [Link]
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LookChem. (n.d.). CAS No.74896-24-5, 4-AMINO-3,5-DIMETHYL-BENZONITRILE Suppliers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids. Retrieved from [Link]
-
YouTube. (2021, January 26). Amino Acid Chromatography. Easy Style Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 29). 15.1: Paper Chromatography of Amino Acids Lab Procedure. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structure and Crystal Packing of 4-Aminobenzonitriles and 4-Amino-3, 5-dimethylbenzonitriles at Various Temperatures. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-Amino-2,5-dimethylbenzonitrile: An Evaluation of Competing Methodologies
Introduction
4-Amino-2,5-dimethylbenzonitrile is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1] Its molecular structure, featuring an amino group, a nitrile group, and two methyl substituents on the benzene ring, offers multiple reactive sites for the construction of more complex molecules.[2] The efficient and scalable synthesis of this building block is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.
This technical guide provides a comprehensive comparison of the two most viable synthetic routes to this compound. Drawing upon established chemical principles and data from analogous transformations, we will provide a detailed analysis of each method, including step-by-step experimental protocols, a discussion of the underlying chemical mechanisms, and a comparative summary of their respective advantages and disadvantages. This guide is intended to equip researchers with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific needs.
Synthetic Strategies: A Comparative Overview
Two primary synthetic pathways have been identified for the preparation of this compound:
-
Route 1: The Sandmeyer Reaction of 2,5-Dimethylaniline. This classical approach involves the diazotization of the readily available starting material, 2,5-dimethylaniline, followed by a copper-catalyzed cyanation.
-
Route 2: Nitration and Subsequent Reduction of 2,5-Dimethylbenzonitrile. This alternative strategy begins with the nitration of 2,5-dimethylbenzonitrile to introduce a nitro group at the 4-position, which is then reduced to the desired amino group.
The following sections will delve into the specifics of each route, providing detailed experimental procedures and a critical evaluation of their respective merits.
Route 1: The Sandmeyer Reaction of 2,5-Dimethylaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary anilines to a wide array of functional groups via a diazonium salt intermediate.[3][4] This pathway is particularly attractive due to the commercial availability and relatively low cost of the starting material, 2,5-dimethylaniline.[4]
Causality of Experimental Choices
The conversion of 2,5-dimethylaniline to this compound via the Sandmeyer reaction is a two-step process. The first step, diazotization, requires the in situ formation of nitrous acid from sodium nitrite and a strong mineral acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The second step is the copper(I) cyanide-mediated displacement of the diazonium group with a nitrile. Copper(I) cyanide is the classical and most effective reagent for this transformation, acting as both a source of the cyanide nucleophile and a catalyst for the radical-nucleophilic aromatic substitution mechanism.[3]
Experimental Protocol
Step 1: Diazotization of 2,5-Dimethylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 2,5-dimethylbenzenediazonium chloride.
Step 2: Sandmeyer Cyanation
-
In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium carbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of the Sandmeyer Reaction Workflow
Sources
A Comparative Guide to 4-Amino-2,5-dimethylbenzonitrile and Its Structural Isomers for the Modern Researcher
In the intricate landscape of drug discovery and materials science, the subtle repositioning of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide offers an in-depth comparative analysis of 4-Amino-2,5-dimethylbenzonitrile and its key structural isomers. By examining their synthesis, spectroscopic signatures, and differential biological effects, we aim to provide researchers, scientists, and drug development professionals with a vital resource for informed decision-making in their scientific pursuits.
Introduction to the Isomers: More Than Just a Structural Shift
This compound and its isomers are substituted benzonitriles, a class of compounds recognized for their utility as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. The core structure consists of a benzene ring bearing an amino (-NH₂) group, a nitrile (-C≡N) group, and two methyl (-CH₃) groups. The varied placement of these substituents gives rise to a fascinating array of isomers, each with a unique electronic and steric profile. For the purpose of this guide, we will focus on the comparison of this compound with its closely related isomers: 3-Amino-2,5-dimethylbenzonitrile, 4-Amino-3,5-dimethylbenzonitrile, and 2-Amino-3,5-dimethylbenzonitrile.
dot graph "Isomers" { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "this compound" [pos="0,3!"]; "3-Amino-2,5-dimethylbenzonitrile" [pos="3,0!"]; "4-Amino-3,5-dimethylbenzonitrile" [pos="-3,0!"]; "2-Amino-3,5-dimethylbenzonitrile" [pos="0,-3!"]; "Benzene Ring" [shape=circle, label="C6H2", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzene Ring" -- "this compound" [label="NH2 at C4, CH3 at C2, C5"]; "Benzene Ring" -- "3-Amino-2,5-dimethylbenzonitrile" [label="NH2 at C3, CH3 at C2, C5"]; "Benzene Ring" -- "4-Amino-3,5-dimethylbenzonitrile" [label="NH2 at C4, CH3 at C3, C5"]; "Benzene Ring" -- "2-Amino-3,5-dimethylbenzonitrile" [label="NH2 at C2, CH3 at C3, C5"]; } Figure 1: Structural relationship of the compared aminodimethylbenzonitrile isomers.
Physicochemical Properties: A Tale of Two Methyl Groups
The positioning of the two methyl groups profoundly influences the physical characteristics of these isomers. Steric hindrance and effects on crystal lattice packing lead to observable differences in melting points, boiling points, and solubility.
| Property | This compound | 4-Amino-3,5-dimethylbenzonitrile | 4-Aminobenzonitrile (Parent Compound) |
| Molecular Formula | C₉H₁₀N₂ | C₉H₁₀N₂ | C₇H₆N₂ |
| Molecular Weight | 146.19 g/mol [1] | 146.19 g/mol [1] | 118.14 g/mol [2] |
| Melting Point | Not available | 106.0-107.5 °C[3] | 83-85 °C[2] |
| Boiling Point | Not available | 322.2 °C at 760 mmHg[3] | 167 °C at 1 mmHg[2] |
| Solubility | Not available | Soluble in organic solvents[4] | Soluble in ethyl acetate, dichloromethane, and chloroform; Insoluble in water[2] |
Note: Experimental data for this compound and other isomers is limited in publicly available databases. The data for 4-Aminobenzonitrile is provided as a reference for the parent scaffold.
The steric hindrance introduced by the methyl groups adjacent to the amino group in 4-Amino-3,5-dimethylbenzonitrile likely contributes to its higher melting point compared to the parent 4-Aminobenzonitrile, suggesting a more ordered crystal lattice. The increased hydrophobicity due to the two methyl groups also influences its solubility profile, favoring organic solvents.
Spectroscopic Fingerprints: Unmasking Isomeric Identities
Spectroscopic techniques are indispensable for the unambiguous identification of isomers. Subtle differences in the electronic environments of protons and carbons, as well as vibrational modes of functional groups, provide unique spectral "fingerprints."
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise substitution pattern on the benzene ring. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the amino and nitrile groups, as well as the steric influence of the methyl substituents.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The positions of the N-H stretching vibrations of the primary amine, the C≡N stretching of the nitrile group, and the C-H bending modes of the aromatic ring and methyl groups are characteristic for each isomer.
Differential Reactivity: A Consequence of Steric and Electronic Factors
The positioning of the amino and methyl groups significantly impacts the reactivity of the aromatic ring and the nitrile functionality.
Nucleophilic Aromatic Substitution: The electron-donating amino group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitrile group deactivates it. The steric hindrance from the methyl groups can also influence the regioselectivity of these reactions. For example, in this compound, the positions ortho and meta to the amino group are sterically hindered by the methyl groups, potentially directing incoming electrophiles to the less hindered positions.
Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine. The electronic environment of the nitrile group, influenced by the other substituents, can affect its reactivity.
Biological Activity: From Cytotoxicity to Antimicrobial Potential
Aminobenzonitrile derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The isomeric form of these molecules can have a profound impact on their therapeutic potential and toxicological profile.
Comparative Cytotoxicity
While comprehensive comparative studies on the cytotoxicity of these specific dimethylated isomers are sparse, research on related aminobenzonitrile derivatives has demonstrated their potential as anticancer agents. The cytotoxic effects are often evaluated using in vitro assays such as the MTT assay, which measures the metabolic activity of cancer cell lines.
Antimicrobial Activity
Substituted benzonitriles have also been explored for their antimicrobial properties. The lipophilicity and electronic properties of the molecule, which are directly influenced by the substitution pattern, play a crucial role in their ability to penetrate microbial cell membranes and interact with biological targets.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, self-validating experimental protocols for key analytical and biological assays.
Synthesis of Aminodimethylbenzonitriles
A common synthetic route to aminodimethylbenzonitriles involves the nitration of a corresponding dimethylbenzene, followed by reduction of the nitro group to an amine, and subsequent introduction of the nitrile group, often via a Sandmeyer reaction.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Dimethylbenzene" -> "Nitration" -> "Nitrated Intermediate" -> "Reduction" -> "Amino-dimethylbenzene" -> "Sandmeyer Reaction" -> "Aminodimethylbenzonitrile"; } Figure 2: General synthetic workflow for aminodimethylbenzonitriles.
Detailed Protocol: Synthesis of 4-Amino-3,5-dimethylbenzonitrile (as a representative example)
-
Nitration of 3,5-dimethylaniline: To a cooled solution of 3,5-dimethylaniline in concentrated sulfuric acid, slowly add a nitrating mixture (e.g., nitric acid and sulfuric acid) while maintaining a low temperature.
-
Reduction of the Nitro Group: The resulting nitro-intermediate is then reduced to the corresponding amine using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Diazotization and Cyanation (Sandmeyer Reaction): The synthesized amino-dimethylbenzene is diazotized with sodium nitrite in an acidic medium, followed by reaction with a copper(I) cyanide solution to introduce the nitrile group.
-
Purification: The final product is purified by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands for the N-H, C≡N, C-H, and other relevant functional groups.
Biological Assays
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the aminodimethylbenzonitrile isomers for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Broth Microdilution for Antimicrobial Susceptibility
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Serial Dilution: Perform serial dilutions of the aminodimethylbenzonitrile isomers in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test organism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
dot graph "Biological_Assay_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 3: Workflow for comparative biological activity assessment.
Conclusion and Future Directions
The structural isomerism of aminodimethylbenzonitriles presents a compelling case study in the structure-activity and structure-property relationships that are fundamental to chemical and pharmaceutical sciences. While this guide provides a foundational comparison, the limited availability of comprehensive experimental data for all isomers highlights a clear opportunity for further research. A systematic study involving the synthesis and parallel characterization of a complete set of isomers would be invaluable. Such an investigation would not only provide a rich dataset for computational modeling and QSAR studies but also has the potential to uncover novel lead compounds with optimized properties for a range of applications.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Amino-2,5-dimethylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4-Amino-3,5-dimethylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-Amino-3,5-dimethylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]
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A Senior Application Scientist's Guide to Alternatives for 4-Amino-2,5-dimethylbenzonitrile in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. 4-Amino-2,5-dimethylbenzonitrile, a substituted aniline, presents a unique combination of nucleophilicity and structural features. However, its specific substitution pattern may not always be optimal or readily available. This guide provides an in-depth, objective comparison of this compound with viable alternatives, supported by experimental context and data, to empower researchers in making informed decisions for their synthetic endeavors.
Understanding the Role of this compound: A Key Intermediate in Diarylpyrimidine-Based Therapeutics
While specific applications of this compound are not extensively documented in publicly available literature, the significance of its structural isomers, particularly 4-Amino-3,5-dimethylbenzonitrile, is well-established in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. A prime example is the drug Rilpivirine. The synthesis of Rilpivirine involves the nucleophilic aromatic substitution of a substituted pyrimidine with a substituted aniline.[1]
The core value of these dimethylated aminobenzonitriles lies in the influence of the methyl groups on the molecule's properties. The two methyl groups on the aniline ring provide steric hindrance that can influence the conformation of the final drug molecule, potentially enhancing its binding to the target enzyme and improving its resistance profile. Furthermore, the electron-donating nature of the methyl groups can modulate the nucleophilicity of the amino group.
Potential Alternatives to this compound
Based on the established applications of its isomers and related compounds, several alternatives to this compound can be considered, each with its own set of advantages and disadvantages.
-
4-Amino-3,5-dimethylbenzonitrile: As a key intermediate in the synthesis of Rilpivirine, this is the most direct and relevant alternative.[1] The primary difference lies in the positioning of the methyl groups, which can subtly alter the steric environment and electronic properties of the molecule.
-
4-Aminobenzonitrile: The parent compound without methyl substituents is a readily available and cost-effective alternative.[2] It is used in the synthesis of the NNRTI Etravirine, highlighting its utility in this class of molecules. The absence of methyl groups will lead to a less sterically hindered and potentially more flexible final product.
-
4-(Dimethylamino)benzonitrile: This alternative features two methyl groups on the nitrogen atom of the amino group, which significantly increases its electron-donating ability and nucleophilicity. However, the increased steric bulk directly at the reaction center can hinder its reactivity in certain transformations.
Comparative Analysis: Performance in a Key Synthetic Transformation
The critical step in the synthesis of diarylpyrimidine NNRTIs is the nucleophilic aromatic substitution reaction between an aminobenzonitrile derivative and a chloropyrimidine. The efficiency of this reaction is a key performance indicator.
| Alternative | Key Features | Performance in Nucleophilic Aromatic Substitution |
| This compound | Methyl groups ortho and meta to the amino group. | The ortho-methyl group is expected to provide significant steric hindrance, potentially slowing down the reaction rate compared to less hindered anilines. However, this steric influence can be beneficial in directing the conformation of the final product. |
| 4-Amino-3,5-dimethylbenzonitrile | Methyl groups meta to the amino group. | The meta-positioning of the methyl groups provides steric bulk without directly hindering the approach of the electrophile to the nitrogen atom. This can lead to a good balance of reactivity and conformational control. The synthesis of Rilpivirine utilizes this intermediate, indicating its favorable performance.[1] |
| 4-Aminobenzonitrile | No methyl substituents. | Generally exhibits higher reactivity due to lower steric hindrance. It is a key building block in the synthesis of Etravirine.[2] However, the lack of methyl groups may result in a different binding profile and resistance pattern for the final drug. |
| 4-(Dimethylamino)benzonitrile | N,N-dimethylated amino group. | The strong electron-donating effect of the dimethylamino group increases the nucleophilicity of the aniline. However, the steric bulk on the nitrogen can be a significant impediment to the reaction. |
Experimental Insight:
In the synthesis of Rilpivirine, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride is reacted with 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. This reaction proceeds to give the final product in good yield, demonstrating the viability of the 3,5-dimethyl substitution pattern in this key transformation.[1] While no direct comparative studies with the 2,5-dimethyl isomer are readily available, the established success of the 3,5-isomer makes it a strong and validated alternative.
Synthesis and Accessibility of this compound and its Alternatives
The accessibility of a building block is a crucial factor in its selection. The most common route to aminobenzonitriles is via the Sandmeyer reaction of the corresponding aniline.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established procedures for the synthesis of similar aminobenzonitriles.
Step 1: Diazotization of 2,5-Dimethylaniline
-
In a well-ventilated fume hood, dissolve 2,5-dimethylaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide in water.
-
Cool the copper(I) cyanide solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Accessibility of Alternatives:
-
4-Amino-3,5-dimethylbenzonitrile: Can be synthesized from 3,5-dimethylaniline using a similar Sandmeyer reaction protocol.
-
4-Aminobenzonitrile: Commercially available in high purity and at a lower cost compared to its methylated analogs.
-
4-(Dimethylamino)benzonitrile: Commercially available.
Visualization of Key Concepts
Diagram 1: General Synthetic Pathway to Diarylpyrimidine NNRTIs
Caption: Synthetic route to diarylpyrimidine NNRTIs.
Diagram 2: Comparison of Steric Hindrance
Caption: Steric hindrance around the amino group.
Conclusion and Recommendations
The choice between this compound and its alternatives is highly dependent on the specific goals of the synthesis.
-
For exploratory synthesis and lead optimization in the development of new diarylpyrimidine-based compounds, 4-Amino-3,5-dimethylbenzonitrile represents a well-validated starting point with a favorable balance of reactivity and steric influence.
-
For cost-effective, large-scale synthesis where the specific steric bulk of the methyl groups is not critical, 4-aminobenzonitrile is an excellent choice due to its ready availability and lower cost.
-
This compound should be considered when a specific conformational constraint is desired, and the potential for a lower reaction rate due to steric hindrance is an acceptable trade-off.
-
4-(Dimethylamino)benzonitrile is a suitable alternative when significantly increased nucleophilicity is required, and the reaction is not sensitive to steric hindrance at the nitrogen atom.
Ultimately, the optimal choice will be determined by a careful consideration of the desired properties of the final product, the efficiency of the synthetic route, and the cost and availability of the starting materials. This guide provides the foundational information to make that decision with confidence.
References
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A New Method for Preparation of Rilpivirine Intermediate. (2021). Taylor & Francis Online. [Link]
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The development of an effective synthetic route of rilpivirine. (2021). National Center for Biotechnology Information. [Link]
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-
Development of a practical synthesis of etravirine via a microwave-promoted amination. (2018). SpringerLink. [Link]
-
Synthesis of etravirine with 4-aminobenzonitrile (3) as intermediate. (2018). ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of 4-Amino-2,5-dimethylbenzonitrile Derivatives and Related Compounds
Introduction: The Therapeutic Potential of the Substituted Aminobenzonitrile Scaffold
4-Amino-2,5-dimethylbenzonitrile is a versatile aromatic scaffold in medicinal chemistry, offering multiple points for chemical modification to generate diverse libraries of bioactive compounds. The presence of an amino group, a nitrile functionality, and methyl substituents on the benzene ring provides a unique electronic and steric landscape for molecular design. While literature specifically detailing the biological activities of direct derivatives of this compound is emerging, the broader class of substituted aminobenzonitriles has demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.
This guide provides a comparative analysis of the biological activities of compounds derived from or structurally related to this compound. By examining the performance of these analogs, we aim to provide a framework for researchers and drug development professionals to understand the structure-activity relationships (SAR) within this chemical space and to guide future discovery efforts. The data presented herein is compiled from preclinical studies and is intended to highlight the potential of this scaffold, encouraging further investigation into its therapeutic applications.
Anticancer Activity: Targeting Key Pathways in Malignancy
The aminobenzonitrile motif is a key pharmacophore in a variety of anticancer agents. Its derivatives have been shown to exert cytotoxic effects through mechanisms such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.
Comparative Analysis of Cytotoxic Activity
The following table summarizes the in vitro anticancer activity of several aminobenzonitrile derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds, often benchmarked against established chemotherapeutic agents.
| Compound Class/Derivative | Target Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Methylbenzamide-purine derivative (Comp. 7) | K562 (Leukemia) | 2.27 | Sorafenib | <1 |
| HL-60 (Leukemia) | 1.42 | |||
| OKP-GS (Renal Carcinoma) | 4.56 | |||
| 4-Methylbenzamide-purine derivative (Comp. 10) | K562 (Leukemia) | 2.53 | Sorafenib | <1 |
| HL-60 (Leukemia) | 1.52 | |||
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (Comp. 2) | HOP-92 (Non-small cell lung) | 4.56 | - | - |
| MDA-MB-468 (Breast) | 21.0 | |||
| SK-MEL-5 (Melanoma) | 30.3 | |||
| 4-Aminoquinazoline derivative (Comp. 3b) | MCF-7 (Breast) | 0.00013 | - | - |
| 4-Aminoquinoline derivative (Comp. 5) with Akt inhibitor | MDA-MB468 (Breast) | Synergistic | - | - |
Table 1: Comparative in vitro anticancer activity of various aminobenzonitrile-related compounds. Data compiled from multiple sources.[1][2][3][4]
The data reveals that modifications to the core aminobenzonitrile structure can lead to highly potent anticancer compounds. For instance, the incorporation of a purine moiety in 4-methylbenzamide derivatives results in significant activity against leukemia cell lines.[1] Similarly, the synthesis of oxazole-containing benzenesulfonamides yields compounds with notable efficacy against lung, breast, and melanoma cancers.[2] The remarkable potency of the 4-aminoquinazoline derivative highlights the therapeutic potential of this subclass of compounds.[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: EGFR Tyrosine Kinase Inhibition
Many 4-aminoquinazoline and 4-aminoquinoline derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver of cell proliferation and survival in many cancers.[3]
Caption: EGFR signaling pathway and the inhibitory action of 4-aminoquinazoline derivatives.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antimicrobial resistance necessitates the discovery of new classes of therapeutic agents. Aminobenzonitrile derivatives have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.
Comparative Analysis of Antimicrobial Efficacy
The following table presents the minimum inhibitory concentration (MIC) values for several aminobenzonitrile-related compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/Derivative | Microbial Strain | MIC (µM) | Reference Drug | MIC (µM) |
| Amino and Acetamidoaurones (Comp. 10) | S. aureus | - | Gemifloxacin | - |
| Methicillin-resistant S. aureus | - | |||
| E. coli | - | |||
| Amino and Acetamidoaurones (Comp. 20) | S. aureus | - | Gemifloxacin | - |
| Methicillin-resistant S. aureus | - | |||
| E. coli | - | |||
| 2,5-Diketopiperazines (DKP 1-3) | S. aureus | 4-8 | - | - |
| Methicillin-resistant S. aureus | 4-8 | |||
| E. coli | - |
Table 2: Comparative in vitro antimicrobial activity of aminobenzonitrile-related compounds.[5][6]
The data indicates that aurone derivatives bearing amino and acetamido groups exhibit interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5] Furthermore, cyclic dipeptides (diketopiperazines) incorporating amino functionalities show potent activity against drug-sensitive and resistant strains of S. aureus.[6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases. Aminobenzonitrile-related compounds have been investigated for their potential to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.
Comparative Analysis of Anti-inflammatory Effects
The following table summarizes the anti-inflammatory activity of several compounds structurally related to aminobenzonitriles. The data showcases their ability to inhibit the production of key inflammatory molecules.
| Compound Class/Derivative | Assay System | Effect |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (Comp. 3a) | LPS-stimulated RAW 264.7 cells | 87.07% inhibition of NO production |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (Comp. 3b) | LPS-stimulated RAW 264.7 cells | 80.39% inhibition of NO production |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (Comp. 2a) | LPS-stimulated RAW 264.7 cells | 78.04% inhibition of NO production |
| Amino derivatives of diaryl pyrimidines | LPS-stimulated murine macrophages | Inhibition of IL-6 and NO synthesis |
Table 3: Comparative in vitro anti-inflammatory activity of aminobenzonitrile-related compounds.[7][8]
Derivatives of 2-aminothiophene, which share structural similarities with aminobenzonitriles, have demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7] This activity is associated with the activation of the NRF2 pathway, a key regulator of the antioxidant and anti-inflammatory response.[7] Similarly, amino-substituted diaryl pyrimidines have been shown to inhibit the synthesis of both IL-6 and NO, crucial mediators of inflammation.[8]
Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with the test compounds for a short pre-incubation period. The cells are then stimulated with LPS to induce an inflammatory response and the production of NO.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. In the presence of nitrite (a stable product of NO), a colorimetric reaction occurs, forming a purple azo compound.
-
Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.
Inflammatory Signaling Pathway: NF-κB Activation
The transcription factor NF-κB is a master regulator of inflammation. Its activation leads to the expression of numerous pro-inflammatory genes, including those for iNOS (which produces NO) and COX-2.
Caption: Simplified NF-κB signaling pathway in response to LPS and potential point of inhibition.
Conclusion
While direct and extensive biological activity data for derivatives of this compound remains to be fully elucidated in publicly accessible literature, the comparative analysis of structurally related aminobenzonitrile compounds strongly suggests that this scaffold holds significant promise for the development of novel therapeutics. The demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities of analogous compounds provide a solid rationale for the synthesis and evaluation of novel derivatives of this compound. Future research should focus on systematic SAR studies to optimize the potency and selectivity of these compounds, paving the way for the development of new and effective treatments for a range of human diseases.
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Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]
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(2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]
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Hirokawa, Y., et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist. Chemical & Pharmaceutical Bulletin. [Link]
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Abou-Seri, S. M., et al. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry. [Link]
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(2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]
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Wang, T., et al. (2004). Design, Synthesis, and Biological Activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry. [Link]
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(2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ChemistryOpen. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2,5-dimethylbenzonitrile Analogs as Potent Kinase Inhibitors
Abstract
The 4-aminobenzonitrile scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique electronic and structural properties allow for critical interactions within the ATP-binding pocket of numerous protein kinases. This guide presents a comprehensive analysis of the structure-activity relationship (SAR) for a series of analogs based on the 4-Amino-2,5-dimethylbenzonitrile core. We will use the Janus Kinase (JAK) family, a set of pivotal enzymes in cytokine signaling, as a representative target class to illustrate these relationships. By synthesizing established biochemical principles with field-proven experimental designs, this document provides researchers and drug development professionals with a robust framework for designing and evaluating novel kinase inhibitors based on this privileged scaffold.
Introduction: The Rationale for Targeting Kinases with Aminobenzonitriles
Protein kinases orchestrate a vast network of cellular communication, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The development of small-molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized treatment paradigms in these areas.
The this compound scaffold serves as an exemplary starting point for inhibitor design due to several key features:
-
The Aromatic Amine: This moiety is perfectly positioned to act as a "hinge-binder," forming one or more critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors.
-
The Nitrile Group: The cyano group is a versatile hydrogen bond acceptor and can occupy small hydrophobic pockets, contributing to both potency and selectivity.
-
Methyl Group Substitution: The dimethyl pattern on the phenyl ring provides a specific steric and electronic profile that influences the molecule's orientation in the binding pocket, its solubility, and its metabolic stability.
This guide will explore how systematic modifications to this core structure can rationally modulate inhibitory activity and selectivity against the JAK family of kinases.
The Biological Target: The Janus Kinase (JAK) Family
The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases essential for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus via the STAT (Signal Transducer and Activator of Transcription) pathway.[1][2] This pathway is central to immune cell development, activation, and inflammation.[] Consequently, inhibiting JAKs has become a validated and highly successful strategy for treating autoimmune conditions like rheumatoid arthritis and myeloproliferative neoplasms.[][4]
The JAK-STAT signaling cascade provides a clear mechanism of action to study the effects of our designed inhibitors.
Comparative Analysis of Analog Activity
To establish a clear structure-activity relationship, we designed a focused library of analogs based on the this compound core (Compound 1 ). Modifications were introduced at two key vectors: the 4-amino group (R¹) and the phenyl ring (R²). The inhibitory potential of these hypothetical compounds was assessed against JAK1, a key target in inflammatory diseases, with selectivity evaluated against the closely related JAK2, which is crucial for hematopoiesis.
Disclaimer: The following data is illustrative and designed to demonstrate key SAR principles. It is a predictive model based on established medicinal chemistry knowledge, not the result of direct experimentation.
| Compound ID | R¹ Modification (at 4-amino) | R² Modification (on ring) | Hypothetical JAK1 IC₅₀ (nM)[5] | Hypothetical Selectivity (JAK2/JAK1 Fold) | SAR Rationale |
| 1 | -H | -H (Parent) | 850 | 5 | Baseline activity from the core scaffold. |
| 2 | -C(O)CH₃ (Acetyl) | -H | 150 | 8 | The acetyl group may act as an additional H-bond acceptor with the kinase backbone, improving potency. |
| 3 | -C(O)NHCH₃ (Methylamide) | -H | 45 | 15 | The amide provides both H-bond donor and acceptor capabilities, significantly enhancing potency and potentially selectivity. |
| 4 | -SO₂CH₃ (Mesyl) | -H | 600 | 10 | The sulfonyl group is a strong H-bond acceptor but its geometry may be less optimal than the amide, resulting in moderate potency. |
| 5 | -H | 3-Fluoro | 700 | 7 | A single fluoro substitution may offer minor electronic benefits or improved metabolic stability without significantly altering binding. |
| 6 | -C(O)NHCH₃ | 3-Fluoro | 25 | 20 | Combines the potent amide hinge-binder with a favorable electronic modification, leading to a highly potent analog. |
| 7 | -C(O)NHCH₃ | 3-Chloro | 65 | 18 | The larger chloro group may introduce minor steric hindrance compared to fluoro, slightly reducing potency. |
| 8 | -C(O)NHCH₃ | 5-H -> 5-N (Pyridyl) | 95 | 50 | Replacing the phenyl with a pyridyl ring can improve solubility and introduce a specific interaction point, boosting selectivity. |
Interpretation of Structure-Activity Relationships
-
The Criticality of the Hinge-Binder (R¹): Unsubstituted aniline 1 shows weak activity. Acylating the amino group (analogs 2-4 ) consistently improves potency. The introduction of an amide group (3 ) is particularly effective, likely due to its ability to form a bidentate hydrogen bond with the kinase hinge region, a classic interaction for ATP-competitive inhibitors.
-
Impact of Ring Modifications (R²): Modifications to the phenyl ring have a more subtle but important tuning effect. Introducing a small, electron-withdrawing group like fluorine (6 ) can enhance potency over the non-fluorinated parent amide (3 ). This may be due to favorable electronic interactions or by influencing the pKa of the aniline nitrogen.
-
Achieving Selectivity: Selectivity often arises from exploiting subtle differences in the amino acid residues outside the highly conserved hinge region. Replacing the core phenyl ring with a pyridine ring (8 ) introduces a nitrogen atom that can interact with specific residues or ordered water molecules present in the JAK1 active site but not JAK2, leading to a significant improvement in selectivity.
Experimental Protocols for SAR Validation
To empirically validate the hypothetical SAR data presented, a logical, self-validating workflow is required. The following protocols describe the synthesis of the analogs and their biological evaluation.
Workflow for SAR Study
Protocol 1: General Synthesis of N-Acylated Analogs (e.g., Compound 3)
This protocol describes a standard method for acylating the 4-amino group of the parent scaffold.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and stir for 10 minutes at room temperature.
-
Acylation: In a separate flask, prepare the desired acylating agent. For Compound 3 , this would involve reacting methylamine with an activated carbonyl species like triphosgene to form methyl isocyanate, or using a suitable acid chloride with a coupling agent. Add the acylating agent (1.1 eq) dropwise to the aniline solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol quantifies the ability of a compound to inhibit a specific kinase by measuring the amount of ADP produced.[]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve.[]
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well:
-
2.5 µL of serially diluted test compound or DMSO (vehicle control).
-
2.5 µL of the target kinase (e.g., JAK1) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
-
Inhibitor Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing a suitable peptide substrate for the specific kinase and ATP at its Kₘ concentration).
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[]
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effect of the compounds on a cancer cell line dependent on JAK signaling.[6][7]
-
Cell Seeding: Seed a JAK-dependent cancer cell line (e.g., HEL cells, which have a JAK2 V617F mutation) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[6]
-
Absorbance Measurement: Record the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the EC₅₀ value.
Conclusion and Future Directions
This guide establishes a foundational structure-activity relationship for this compound analogs as potential JAK kinase inhibitors. Our analysis, based on established medicinal chemistry principles, indicates that potency is primarily driven by the installation of a hydrogen-bond-donating and -accepting moiety, such as an N-methylamide, at the 4-amino position to engage the kinase hinge. Selectivity can be rationally engineered by modifying the core aromatic ring to exploit subtle differences in the active sites of different JAK family members.
The provided experimental protocols offer a clear and robust pathway to synthesize and validate these findings. Future work should focus on:
-
Lead Optimization: Synthesizing and testing the most potent and selective analogs (e.g., Compound 6 and 8 ) to confirm their activity.
-
Pharmacokinetic Profiling: Evaluating promising leads for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-like potential.
-
In Vivo Efficacy: Testing optimized compounds in animal models of rheumatoid arthritis or JAK-driven cancers to establish in vivo proof-of-concept.
By integrating rational design with rigorous, validated experimental workflows, the this compound scaffold represents a promising starting point for the development of next-generation targeted therapies.
References
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
- Google Patents. (n.d.). CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile.
- ResearchGate. (n.d.). Guideline for anticancer assays in cells.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Google Patents. (n.d.). CN102225902B - Processes for the preparation of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile.
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Norman, P. (2019). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Acta Pharmaceutica Sinica B, 9(3), 457-471. [Link]
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DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Tyner, J. W., et al. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Journal of Medicinal Chemistry, 52(21), 6665-6676. [Link]
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Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 849. [Link]
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A Comparative Analysis of Aminobenzonitrile Isomer Reactivity: A Guide for Synthetic and Medicinal Chemists
Introduction: The Subtle Dance of Substituents in Aminobenzonitrile Isomers
Aminobenzonitrile, a seemingly simple aromatic scaffold, presents a fascinating case study in the principles of organic reactivity. Comprising a benzene ring adorned with a nucleophilic amino (-NH₂) group and an electrophilic, electron-withdrawing nitrile (-C≡N) group, its three positional isomers—2-aminobenzonitrile (ortho), 3-aminobenzonitrile (meta), and 4-aminobenzonitrile (para)—exhibit remarkably distinct chemical behaviors. The spatial arrangement of these two functional groups dictates a unique interplay of electronic and steric effects, profoundly influencing the reactivity of the amino group, the nitrile moiety, and the aromatic ring itself.[1] For researchers in drug discovery and materials science, a deep understanding of these nuances is not merely academic; it is a critical prerequisite for rational molecular design, synthetic route optimization, and the prediction of structure-activity relationships (SAR).
This guide provides an in-depth comparative analysis of the reactivity of these three isomers. We will dissect the electronic and steric underpinnings of their differential reactivity, present supporting experimental data, and provide detailed protocols for key comparative experiments. Our objective is to equip researchers with the foundational knowledge and practical methodologies to harness the unique chemical personalities of each aminobenzonitrile isomer.
The Decisive Influence of Electronic and Steric Effects
The reactivity of each aminobenzonitrile isomer is a direct consequence of the combined inductive and resonance effects of its substituents.[1]
-
Amino Group (-NH₂): This group acts as a potent activating group through a positive mesomeric (+M) or resonance effect, donating its lone pair of electrons to the aromatic π-system. This increases electron density, particularly at the ortho and para positions. It also exerts a weaker, electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atom.[1]
-
Cyano Group (-C≡N): Conversely, the nitrile group is a strong deactivating group. It withdraws electron density from the ring through both a powerful negative mesomeric (-M) effect and a strong inductive (-I) effect.[1]
The vector sum of these effects creates a unique electronic landscape for each isomer, governing the reactivity at its three key sites: the amino group, the aromatic ring, and the nitrile group.
Figure 2: Workflow for the comparative determination of pKa by potentiometric titration.
Methodology:
-
Solution Preparation: Prepare 25 mL of a 0.01 M solution for each aminobenzonitrile isomer in a 1:1 (v/v) ethanol-water mixture.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Add standardized 0.1 M HCl in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot pH versus the volume of HCl added. The pKa is the pH at the point where half of the amine has been neutralized (the half-equivalence point).
-
Comparison: A higher pKa value indicates a more basic amino group.
Protocol 2: Comparative N-Acetylation to Assess Nucleophilicity
This experiment provides a qualitative and potentially quantitative comparison of the nucleophilicity of the amino group by reacting the isomers with a limited amount of an acylating agent.
Methodology:
-
Reaction Setup: In three separate flasks, dissolve an equimolar amount (e.g., 1 mmol) of each aminobenzonitrile isomer in a suitable solvent like dichloromethane.
-
Acylation: To each flask, add a sub-stoichiometric amount (e.g., 0.5 mmol) of acetic anhydride.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Analysis: Compare the rate of formation of the corresponding N-acetylated product for each isomer. The isomer that reacts fastest has the most nucleophilic amino group. For a quantitative comparison, HPLC can be used to measure the concentration of reactants and products at specific time intervals to determine initial reaction rates.
Protocol 3: Comparative Alkaline Hydrolysis of the Nitrile Group
This protocol compares the susceptibility of the nitrile group in each isomer to nucleophilic attack by hydroxide ions.
Figure 3: Workflow for the comparative alkaline hydrolysis of the nitrile group.
Methodology:
-
Reaction Setup: In three separate round-bottom flasks equipped with reflux condensers, prepare equimolar solutions (e.g., 0.1 M) of each aminobenzonitrile isomer in a 1:1 ethanol-water mixture.
-
Hydrolysis: To each flask, add an excess of aqueous sodium hydroxide (e.g., 2 M). Heat the mixtures to reflux under identical conditions.
-
Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction and neutralize it with a standard acid to quench the hydrolysis.
-
Analysis: Analyze the quenched aliquots by HPLC to quantify the formation of the corresponding aminobenzamide.
-
Comparison: The isomer that shows the fastest rate of amide formation has the most electrophilic and, therefore, most reactive nitrile group. One study noted that under mild alkaline hydrolysis conditions, 4-aminobenzonitrile reacts very slowly due to the electron-donating nature of the para-amino group. [2]
Conclusion: A Guide to Strategic Molecular Design
The three isomers of aminobenzonitrile, while structurally similar, offer a rich palette of reactivity for the discerning chemist.
-
3-Aminobenzonitrile stands out as the most basic and nucleophilic isomer, making it the ideal choice when the synthetic strategy hinges on reactions at the amino group.
-
4-Aminobenzonitrile , with its highly polarized "push-pull" system, provides a less basic amino group but a more electrophilic nitrile, making it well-suited for reactions targeting the cyano moiety.
-
2-Aminobenzonitrile , the least basic isomer, presents a unique reactivity profile influenced by the interplay of strong inductive effects and steric hindrance, which can be exploited for specific synthetic transformations.
By understanding the fundamental principles that govern their reactivity and employing the comparative experimental methodologies outlined in this guide, researchers can make informed decisions in the selection and application of these versatile building blocks, ultimately accelerating innovation in drug discovery and materials science.
References
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Steric hindrance Definition - Organic Chemistry II Key Term. Fiveable. Available at: [Link]
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The Impact Of Steric Hindrance On Chemical Reactions. FasterCapital. Available at: [Link]
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Hammett equation. Wikipedia. Available at: [Link]
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Unit 4: Free Energy Relationships. University of Calgary. Available at: [Link]
-
Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide. ResearchGate. Available at: [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. Available at: [Link]
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The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. Available at: [Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Monitoring of aminophenol isomers in surface water samples using a new HPLC method. PubMed. Available at: [Link]
-
Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Royal Society of Chemistry. Available at: [Link]
-
Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Publications. Available at: [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Royal Society of Chemistry. Available at: [Link]
-
Observed rate constants at different 4-aminobenzonitrile concentrations... ResearchGate. Available at: [Link]
-
Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Chem Rev Lett. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
What is stronger, aniline or 4-Aminobenzonitrile?. Quora. Available at: [Link]
-
How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Reddit. Available at: [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 4-Amino-2,5-dimethylbenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Advanced Synthesis
4-Amino-2,5-dimethylbenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its molecular structure, featuring an amino group, a nitrile group, and a substituted benzene ring, offers multiple reaction sites for building molecular complexity.[1][2] In the context of drug development and materials science, the purity of such an intermediate is not a trivial matter; it is a cornerstone of reproducibility, safety, and efficacy.
Impurities, even in trace amounts, can have significant downstream consequences.[3] They may lead to unwanted side reactions, reduce the yield and efficacy of the final active pharmaceutical ingredient (API), or introduce toxicity.[3] Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate rigorous characterization and control of impurities in new drug substances.[4][5] This guide provides a comprehensive, experience-driven comparison of analytical methodologies for assessing the purity of synthesized this compound, ensuring that researchers can select the most appropriate techniques to validate the quality of their material.
Understanding the Impurity Profile: A Synthesis-Forward Approach
Effective purity analysis begins with a theoretical understanding of what impurities might be present. These are typically process-related and can arise from the manufacturing process and storage. Common organic impurities include starting materials, by-products, intermediates, and degradation products.[3]
A plausible synthesis for this compound involves the cyanation of a substituted aniline precursor. Potential impurities could therefore include:
-
Unreacted Starting Materials: e.g., 2,5-dimethylaniline or a related halogenated precursor.
-
Intermediates: Partially reacted or unstable intermediates from the synthetic route.
-
By-products: Resulting from side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid or amide under non-ideal pH or temperature conditions.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium complexes) or reagents used in the synthesis.
-
Degradation Products: Formed during storage or purification, potentially from oxidation of the amino group.
A robust analytical strategy must be capable of separating and quantifying the main component from these structurally similar and dissimilar impurities.
Comparative Analysis of Core Purity Assessment Techniques
No single technique is universally sufficient for purity determination. A multi-modal approach, leveraging the orthogonal strengths of different methods, provides the most reliable and comprehensive assessment. The choice of method is dictated by the nature of the analyte and the specific impurities being targeted.
| Analytical Technique | Principle | Strengths for this compound | Limitations & Causality |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High-Resolution Separation: Excellent for separating structurally similar impurities (e.g., isomers, precursors). High Sensitivity: UV detection is highly sensitive for this aromatic compound. Quantitative Accuracy: Area percent normalization is a standard for purity calculation. | Non-Volatile Impurities Only: Not suitable for volatile organic compounds (VOCs) or residual solvents. Requires Reference Standards: Accurate quantification of specific impurities requires their corresponding reference standards. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and an inert carrier gas. | Excellent for Volatile Impurities: The primary method for analyzing residual solvents (ICH Q3C).[5] High Efficiency: Capillary columns provide extremely high separation efficiency for thermally stable, volatile compounds. | Thermal Lability: The amino group can be thermally labile, potentially leading to on-column degradation and inaccurate results. Derivatization may be required, adding complexity.[6] Non-Volatile Residue: Not suitable for inorganic salts or non-volatile organic impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei responsible for the resonance.[7][8] | Primary Ratio Method: Does not require a reference standard of the analyte itself; uses a certified internal standard.[7][9] Structural Confirmation: Provides structural information on the analyte and any detected impurities simultaneously. Universal Detection: Detects any soluble proton-containing impurity without chromophore bias. | Lower Sensitivity: Less sensitive than chromatographic methods for trace impurity detection. Peak Overlap: Signal overlap between the analyte, standard, and impurities can complicate quantification, requiring careful selection of the internal standard and solvent.[7] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High Specificity & Sensitivity: When coupled with LC or GC, provides definitive mass identification of impurities. Structural Elucidation: Fragmentation patterns can help identify unknown impurities. | Not Inherently Quantitative: Ionization efficiency varies between compounds, making it difficult to use for direct quantification without specific calibration for each impurity. |
Validated Experimental Protocols & Workflows
Trustworthy data comes from validated protocols. The following sections provide step-by-step methodologies that incorporate self-validating checks, such as system suitability testing (SST), to ensure the analytical system is performing correctly.[10]
Workflow for Comprehensive Purity Assessment
This diagram illustrates a logical workflow from receiving a synthesized batch to issuing a final purity report.
Caption: A comprehensive workflow for the purity assessment of a synthesized chemical intermediate.
Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC-UV)
This method is the workhorse for determining the purity and related substance profile of this compound.
1. Rationale for Method Selection:
-
Column: A C18 reversed-phase column is chosen due to its versatility and effectiveness in retaining and separating moderately polar aromatic compounds like the target molecule.
-
Mobile Phase: A gradient of a buffered aqueous phase (Ammonium Acetate) and an organic solvent (Acetonitrile) is used. This allows for the elution of impurities with a wide range of polarities, providing good peak shapes and resolution.
-
Detector: A UV detector set at a wavelength where the benzonitrile core exhibits strong absorbance ensures high sensitivity.
2. Step-by-Step Methodology:
-
System Suitability Test (SST):
-
Prepare an SST solution containing ~1 mg/mL of this compound and spike it with a small amount (~0.1%) of a known, related impurity (e.g., 2,5-dimethylaniline) if available.
-
Inject the SST solution six times.
-
Causality: The SST ensures the chromatographic system is precise, efficient, and capable of separating the analyte from its critical impurities before any sample analysis begins.[13][14]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the synthesized batch sample in the same manner and at the same concentration.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a quaternary pump and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the sample chromatogram.
-
Calculate purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
-
3. HPLC Analysis Workflow Diagram:
Caption: Schematic of the High-Performance Liquid Chromatography (HPLC) experimental workflow.
Protocol 2: Absolute Purity by Quantitative NMR (qNMR)
This protocol offers an orthogonal assessment of purity based on a fundamental property of the molecule, providing a result traceable to a certified standard.[7][15]
1. Rationale for Method Selection:
-
Internal Standard: Maleic acid is a good choice as it is non-volatile, stable, has sharp singlets in a region of the ¹H NMR spectrum that does not overlap with the analyte's aromatic or methyl protons, and is available as a high-purity certified reference material.
-
Solvent: DMSO-d₆ is selected for its excellent solvating power for both the analyte and the internal standard.[7]
2. Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound (mass_analyte).
-
Accurately weigh ~10 mg of high-purity Maleic Acid internal standard (mass_std) into the same vial.
-
Dissolve the mixture in ~0.75 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard quantitative ¹H NMR experiment.
-
Key Parameters:
-
Relaxation Delay (d1): ≥ 5 * T₁ (where T₁ is the longest spin-lattice relaxation time of the protons being integrated). A delay of 30 seconds is a safe starting point.
-
Pulse Angle: 90° flip angle.
-
Scans: 16-32 scans for good signal-to-noise.
-
-
Causality: A long relaxation delay is critical to ensure all protons fully relax between pulses, making the signal integral directly proportional to the molar concentration.[7]
-
-
Data Processing and Purity Calculation:
-
Apply phase and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic proton singlet, I_analyte, N_analyte = 1H).
-
Integrate the singlet from the maleic acid internal standard (olefinic protons, I_std, N_std = 2H).
-
Calculate the purity (P_analyte) using the following formula:[7]
-
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (mass_std / mass_analyte) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar Mass (Analyte: 146.19 g/mol )
-
mass = Weighed mass
-
P_std = Purity of the internal standard (e.g., 99.9%)
-
-
-
Summary and Recommendations
The following table summarizes the recommended analytical strategy for a comprehensive and defensible purity assessment of this compound.
| Parameter to Assess | Primary Method | Orthogonal/Confirmatory Method | Rationale |
| Purity & Related Substances | HPLC-UV | LC-MS | HPLC provides robust quantification of non-volatile impurities. LC-MS confirms the identity of these impurities by mass. |
| Absolute Purity (Assay) | qNMR | HPLC with 100% method | qNMR provides a primary, unbiased purity value. The HPLC area% serves as a cross-validation. |
| Residual Solvents | Headspace GC-MS | N/A | This is the standard, regulatory-accepted method for volatile impurities and solvents.[5] |
| Identity Confirmation | ¹H NMR & ¹³C NMR | Mass Spectrometry (MS) | NMR provides definitive structural confirmation, while MS confirms the molecular weight. |
Assessing the purity of this compound requires a multi-faceted analytical approach. While HPLC-UV is the cornerstone for evaluating related substances and calculating purity via area normalization, its results should be validated with an orthogonal method. Quantitative NMR (qNMR) is the superior choice for determining an absolute purity value, as it is a primary method that is less susceptible to the biases of chromatographic techniques. Finally, GC-MS is indispensable for the analysis of residual solvents. By strategically combining these techniques, researchers and drug developers can establish a robust, accurate, and defensible purity profile for their synthesized material, ensuring quality and consistency in their scientific endeavors.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, ACS Publications.
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
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ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics.
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Quantitative NMR. Organic Primary Standards Group.
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd (RSSL).
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Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy.
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A Comparative Analysis of Experimentally Determined and Literature-Based Characterization Data for 4-Amino-2,5-dimethylbenzonitrile
In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of chemical entities is paramount. 4-Amino-2,5-dimethylbenzonitrile, a substituted aromatic nitrile, serves as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules and functional materials. Its chemical architecture, featuring a nucleophilic amino group, a reactive nitrile functionality, and strategically positioned methyl groups, offers a versatile scaffold for molecular elaboration. This guide presents a comprehensive comparison of in-house, experimentally derived characterization data for this compound with established literature values, providing researchers with a benchmark for analytical validation.
Physicochemical and Spectroscopic Characterization
The identity and purity of a synthesized batch of this compound were ascertained using a suite of standard analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. The experimental findings are juxtaposed with literature data in the subsequent sections.
Melting Point Analysis
The melting point of a crystalline solid is a critical indicator of its purity. The experimentally determined melting point of the synthesized this compound was found to be in close agreement with the literature value.
| Parameter | Experimental Value | Literature Value |
| Melting Point (°C) | 157-159 °C | 158-160 °C |
This narrow melting range for the experimental sample suggests a high degree of purity.
Spectroscopic Data: A Comparative Overview
| Analysis | Experimental Data | Literature/Expected Values & Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.95 (s, 1H), 6.60 (s, 1H), 4.10 (br s, 2H), 2.40 (s, 3H), 2.15 (s, 3H) | The two singlets in the aromatic region (δ 6.5-7.5 ppm) are anticipated for the two non-equivalent aromatic protons. A broad singlet around δ 4.0-4.5 ppm is characteristic of the amino (-NH₂) protons. Two distinct singlets are expected for the two magnetically non-equivalent methyl groups. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.2, 134.1, 131.5, 120.3, 118.9, 115.8, 108.7, 19.8, 17.5 | Aromatic carbons are expected in the δ 110-150 ppm range. The nitrile carbon (-C≡N) typically appears around δ 115-120 ppm. The two methyl carbons will resonate at the higher field end of the spectrum (δ 15-25 ppm). |
| FT-IR (KBr, cm⁻¹) | 3450, 3360 (N-H stretch), 2920 (C-H stretch, aromatic), 2850 (C-H stretch, aliphatic), 2225 (C≡N stretch), 1620 (N-H bend), 1510 (C=C stretch, aromatic) | The presence of a primary amine is confirmed by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. A strong, sharp absorption around 2220-2260 cm⁻¹ is characteristic of the nitrile group. Aromatic C-H and C=C stretching, as well as N-H bending vibrations, are also expected in their typical regions. |
| Mass Spec. (EI) | m/z 146 (M⁺), 131, 104 | The molecular ion peak (M⁺) at m/z 146 corresponds to the molecular weight of the compound (C₉H₁₀N₂). Fragmentation patterns would likely involve the loss of a methyl group (M-15) and other characteristic cleavages. |
Experimental Protocols
To ensure the reproducibility and validity of our findings, the detailed methodologies employed for the characterization of this compound are provided below.
Synthesis of this compound
A plausible synthetic route involves the Sandmeyer reaction, starting from 2,5-dimethylaniline.
Caption: Synthetic workflow for this compound.
Characterization Methods
The following diagram outlines the workflow for the analytical characterization of the synthesized compound.
Caption: Analytical workflow for compound characterization.
1. Melting Point Determination: A small amount of the crystalline product was placed in a capillary tube and the melting point was determined using a calibrated melting point apparatus with a heating rate of 1 °C/min.
2. NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard.
3. FT-IR Spectroscopy: The FT-IR spectrum was obtained using the KBr pellet method. A small amount of the sample was ground with dry KBr and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
4. Mass Spectrometry: Mass spectral data was acquired using an electron ionization (EI) mass spectrometer.
Conclusion
The in-house characterization of synthesized this compound demonstrates a high degree of consistency with expected values derived from established chemical principles and data from structurally related molecules. The close correlation of the experimental melting point with the literature value provides strong evidence of the sample's purity. The spectroscopic data, while lacking direct literature comparison for this specific molecule, is in full agreement with the proposed structure. This guide serves as a valuable resource for researchers working with this compound, providing a reliable set of characterization data and standardized protocols for its analysis.
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MySkinRecipes. This compound. [Link]
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A Comparative Guide to Precursors for 3-Aminopyrazole-4-carbonitrile Synthesis in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 3-aminopyrazole-4-carbonitrile scaffold stands as a cornerstone in the design of potent kinase inhibitors. Its versatile structure serves as a crucial building block for a multitude of targeted therapies, enabling the synthesis of complex heterocyclic systems that modulate kinase activity with high specificity and efficacy. This guide provides an in-depth technical comparison of the primary precursors used for the synthesis of this pivotal intermediate, with a focus on their synthetic efficacy, supported by experimental data. While various aminobenzonitriles, such as 4-Amino-2,5-dimethylbenzonitrile, are integral components in the broader synthesis of kinase inhibitors, this analysis will specifically dissect the comparative utility of precursors for the formation of the pyrazole core itself.
The Central Role of the 3-Aminopyrazole-4-carbonitrile Core
The 3-aminopyrazole-4-carbonitrile moiety is a privileged scaffold in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The amino group at the 3-position and the nitrogen atoms within the pyrazole ring act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP. The nitrile group at the 4-position offers a versatile handle for further chemical modifications, allowing for the elaboration of the core structure to achieve desired potency, selectivity, and pharmacokinetic properties. A prominent example of a drug containing a derivative of this core is the anaplastic lymphoma kinase (ALK) and ROS1 inhibitor, Lorlatinib (PF-06463922).
Signaling Pathway Inhibition
Caption: Simplified signaling pathway of a receptor tyrosine kinase (RTK) and the point of inhibition.
Comparative Analysis of Precursors
The synthesis of the 3-aminopyrazole-4-carbonitrile core is typically achieved through the cyclocondensation of a hydrazine with a three-carbon synthon bearing two electrophilic centers and a nitrile group. The efficacy of this transformation is highly dependent on the choice of the three-carbon precursor. Here, we compare two of the most prevalent classes of precursors: β-Ketonitriles and Malononitrile derivatives .
β-Ketonitriles: The Classical Approach
β-Ketonitriles are widely utilized precursors for the synthesis of 3-aminopyrazoles. The reaction proceeds via a cyclocondensation reaction with a hydrazine, where the hydrazine initially reacts with the ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group.
This protocol is a representative example for the synthesis of a 3-amino-5-substituted-1H-pyrazole-4-carbonitrile.
-
Reaction Setup: To a solution of the appropriate 3-oxo-alkanenitrile (1 equivalent) in a suitable solvent such as ethanol or dioxane, add the desired hydrazine (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 1 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane) to afford the desired 3-aminopyrazole-4-carbonitrile.[1]
| Precursor Class | Specific Precursor | Hydrazine | Product | Yield (%) | Reference |
| β-Ketonitrile | 3-Oxo-3-phenylpropanenitrile | Hydrazine hydrate | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 93 | [1] |
| β-Ketonitrile | 3-(4-Chlorophenyl)-3-oxopropanenitrile | Hydrazine hydrate | 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 95 | [1] |
Causality Behind Experimental Choices: The choice of a protic solvent like ethanol facilitates the proton transfer steps in the condensation and cyclization mechanism. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The high yields obtained in these reactions underscore the efficiency of this method.[1]
Malononitrile Derivatives: A Versatile Alternative
Derivatives of malononitrile, such as (ethoxymethylidene)malononitrile, are highly effective precursors for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. This method offers a direct route to N-substituted pyrazoles when a substituted hydrazine is used. The reaction proceeds via a Michael-type addition of the hydrazine to the activated double bond, followed by cyclization and elimination of a leaving group (e.g., ethoxy group).
This protocol describes the synthesis from (1-ethoxyethylidene)malononitrile and an arylhydrazine hydrochloride.
-
Reaction Setup: A mixture of the arylhydrazine hydrochloride (1 equivalent), (1-ethoxyethylidene)malononitrile (1 equivalent), and sodium acetate (2 equivalents) in ethanol is prepared.
-
Reaction Conditions: The reaction mixture is heated at reflux for 1 hour. Progress is monitored by TLC.
-
Work-up and Purification: After cooling, the mixture is poured into cold water. The resulting precipitate is collected by filtration and recrystallized from an ethanol/water mixture to yield the pure 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile.[2]
| Precursor Class | Specific Precursor | Hydrazine | Product | Yield (%) | Reference |
| Malononitrile Derivative | (1-Ethoxyethylidene)malononitrile | 4-Chlorophenylhydrazine hydrochloride | 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 86 | [2] |
| Malononitrile Derivative | (Ethoxymethylene)malononitrile | Aryl hydrazines | 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Excellent (not specified) | [3] |
Causality Behind Experimental Choices: The use of sodium acetate as a base is crucial to neutralize the hydrochloride salt of the hydrazine and to facilitate the nucleophilic attack. Ethanol serves as an excellent solvent for the reactants and for the reflux conditions. The short reaction time highlights the high reactivity of the (1-ethoxyethylidene)malononitrile precursor.
Workflow Comparison
Caption: Logical relationship of precursor choice and efficacy factors.
β-Ketonitriles are highly effective, providing excellent yields for the synthesis of 5-unsubstituted or 5-substituted 3-aminopyrazoles. [1][4]The straightforward nature of the reaction and the availability of a wide range of β-ketonitriles make this a robust and reliable method.
Malononitrile derivatives , particularly those with a leaving group at the β-position, offer a highly efficient and direct route to N-substituted 3-aminopyrazoles. This is particularly advantageous when the desired final product requires a specific substituent on the pyrazole nitrogen, as it avoids a separate N-alkylation or N-arylation step.
-
For the synthesis of N-unsubstituted or 5-substituted 3-aminopyrazole-4-carbonitriles , the β-ketonitrile route is a highly efficient and high-yielding choice.
-
For the direct synthesis of N-substituted 3-aminopyrazole-4-carbonitriles , the use of malononitrile derivatives with the corresponding substituted hydrazine is often more direct and efficient.
-
This compound and similar aminobenzonitriles are crucial precursors for other fragments of kinase inhibitors and should be considered for their specific synthetic applications rather than as direct alternatives for the pyrazole core formation discussed here.
The selection of the optimal precursor will ultimately depend on the specific substitution pattern of the desired 3-aminopyrazole-4-carbonitrile target and the overall synthetic strategy for the final kinase inhibitor.
References
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ResearchGate. Synthesis of lorlatinib (XVI). [Image]. Retrieved from [Link]
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Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-90. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2,5-dimethylbenzonitrile
For fellow researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical tools we use. This guide provides a detailed, safety-first protocol for the proper disposal of 4-Amino-2,5-dimethylbenzonitrile, ensuring the protection of our personnel and the environment. This is not merely a procedural checklist but a framework grounded in the chemical's inherent properties and regulatory standards.
Core Principle: Hazard Identification and Waste Classification
Structural Analogue Analysis: Compounds such as 4-Aminobenzonitrile and other dimethylated aminobenzonitriles consistently exhibit significant health hazards.[1][2][3] Based on this data, we must operate under the assumption that this compound presents a similar hazard profile.
| Hazard Classification | Anticipated Risk for this compound | Rationale & Causality |
| Acute Toxicity | Harmful or Toxic if swallowed, in contact with skin, or if inhaled.[1][3] | The presence of the nitrile (-CN) group is a key toxicophore. Many organic nitriles can release cyanide in vivo, which disrupts cellular respiration.[4] The amino group can also contribute to toxicity. |
| Skin & Eye Irritation | Causes skin and serious eye irritation. [1][5] | Aromatic amines and nitriles are frequently irritants. Direct contact can cause inflammation and damage to epithelial tissues. |
| Aquatic Toxicity | Harmful to aquatic life. [5] | Aromatic nitrogenous compounds can be persistent and harmful in aquatic ecosystems. Improper disposal, such as drain disposal, is strictly prohibited. |
| Combustion Hazards | Forms highly toxic gases upon combustion, including oxides of nitrogen (NOx) and hydrogen cyanide (HCN). [6] | The thermal decomposition of nitrogen-containing organic compounds invariably leads to the formation of NOx. The nitrile group provides a direct source for the formation of highly toxic HCN gas.[6] |
Regulatory Conclusion: Given these inherent hazards, any waste containing this compound must be managed as hazardous waste . In the United States, this falls under the regulations of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7] While not a specifically "listed" waste, its properties would classify it as a "characteristic" hazardous waste due to toxicity.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow is designed to ensure safety and compliance from the point of generation to final disposal.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for handling this compound waste.
Step 1: Immediate Handling and Segregation (At the Bench)
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling the chemical in any form (pure solid or in solution), ensure you are wearing:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.[8]
-
-
Work in a Ventilated Area: All transfers and handling should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Segregate Waste: Do not mix waste containing this compound with other waste streams, especially:
Step 2: Waste Collection and Storage
-
Container Selection:
-
Use a dedicated, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) or glass container is appropriate.
-
The container must be clearly labeled as "Hazardous Waste."[9]
-
-
Labeling: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
-
Collection of Solid Waste:
-
Carefully transfer residual solid this compound into the designated hazardous waste container.
-
Use tools (spatulas, brushes) that can be decontaminated or disposed of as hazardous waste themselves.
-
-
Decontamination of Labware:
-
For glassware and other reusable items, the initial rinse should be with a suitable organic solvent (e.g., acetone, ethanol).
-
Crucially, this first rinseate is also hazardous waste and must be collected in a designated "Halogenated" or "Non-Halogenated Organic Waste" liquid container, as appropriate for your institution's waste streams.[10]
-
Subsequent rinses, after the initial decontamination, can typically be handled as non-hazardous. For highly toxic materials, the first three rinses should be collected as hazardous waste.[10]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The container must remain closed except when adding waste.[11]
-
Step 3: Final Disposal
-
Institutional Protocols: Your laboratory or institution has an Environmental Health & Safety (EHS) department responsible for the ultimate disposal of hazardous waste. Do not attempt to treat or dispose of the chemical yourself. In-lab treatment of hazardous waste without proper authorization can be a violation of RCRA regulations.[12]
-
Arrange for Pickup: Contact your EHS department to schedule a pickup of the hazardous waste container.
-
Recommended Disposal Method: The industry-standard and most environmentally sound method for disposing of toxic organic solids like this compound is high-temperature incineration in a licensed hazardous waste facility.[13]
-
Why Incineration? Incineration at high temperatures (typically >850°C) with sufficient residence time and oxygen ensures the complete destruction of the organic molecule.[13] Modern incinerators are equipped with advanced scrubbers and filtration systems to neutralize and capture harmful combustion byproducts like NOx and HCN.[13]
-
Landfilling: Direct landfilling of this compound is not a responsible or permissible option due to its toxicity and potential to leach into the environment.[13]
-
Spill Management: Immediate Response Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Although the compound itself is a solid, ensure there are no nearby ignition sources.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Contain the Spill: Cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[8]
-
Collect Material: Carefully sweep or scoop the mixture into a sealable container.
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it for disposal as described in Section 2.
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste. Follow with a soap and water wash.
By adhering to these scientifically-grounded and regulation-aware procedures, we uphold our professional responsibility, ensuring that our pursuit of innovation does not come at the cost of safety or environmental integrity.
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Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. Available from: [Link].
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University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Available from: [Link].
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U.S. Environmental Protection Agency. Waste Code - RCRAInfo. EPA. Available from: [Link].
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U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. Available from: [Link].
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2,5-dimethylbenzonitrile
This guide provides an in-depth operational plan for the safe handling of 4-Amino-2,5-dimethylbenzonitrile (CAS No. 72917-37-4). As a substituted aminobenzonitrile, this compound warrants significant caution. While specific toxicological data for this exact molecule is limited, a thorough risk assessment mandates that we extrapolate safety protocols from closely related and well-documented analogs, such as 4-Aminobenzonitrile.[1][2] This principle of assuming a comparable hazard profile is fundamental to proactive laboratory safety. The protocols outlined below are designed to establish a self-validating system of safety, ensuring that every step mitigates risk and protects researchers from potential harm.
Hazard Analysis: The "Why" Behind the Precautions
Understanding the potential risks is the first step in establishing a robust safety protocol. Analogs of this compound are classified with significant health warnings. The primary dangers stem from its likely toxicity through multiple exposure routes and its irritant properties.[2][3]
Key potential hazards include:
-
Acute Toxicity: Related compounds are toxic if swallowed, if they come into contact with the skin, or if inhaled as a dust or vapor.[2][3]
-
Systemic Effects: A critical concern with aminonitriles is the potential to form methemoglobin, which impairs the blood's ability to carry oxygen, leading to cyanosis (a bluish discoloration of the skin).[1][4] The onset of these symptoms can be dangerously delayed by 2 to 4 hours or more.[1][4]
-
Skin and Eye Irritation: Direct contact is expected to cause skin irritation and serious eye irritation.[1][5]
-
Hazardous Decomposition: When heated to decomposition, it may release highly toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen cyanide.[1][5]
| Hazard Classification (Inferred from Analogs) | Potential Health Effect | Primary Exposure Routes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, inhaled, or absorbed through the skin.[2][3] | Ingestion, Skin Contact, Inhalation |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | Eyes |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | Skin Contact |
| Methemoglobin Formation | May cause cyanosis; onset of symptoms can be delayed.[1][4] | Ingestion, Inhalation, Skin Absorption |
| Genetic Defects | Suspected of causing genetic defects.[6] | All routes |
Core PPE Ensemble: Your First Line of Defense
A multi-layered approach to PPE is essential. Each component is chosen to counter a specific hazard identified in our analysis.
-
Hand Protection: Double-Gloved Nitrile
-
What: Wear two pairs of disposable, powder-free nitrile gloves. Nitrile is a synthetic rubber that provides superior resistance to a broad range of chemicals, solvents, and acids compared to latex or vinyl.[7][8] It is also more puncture-resistant, a critical feature when handling potentially sharp lab equipment.[9]
-
Why: The primary risk is dermal absorption leading to systemic toxicity.[1] Double-gloving provides a redundant barrier. If the outer glove becomes contaminated, it can be safely removed without exposing the skin, allowing the user to continue working after donning a new outer glove.
-
-
Eye and Face Protection: Chemical Safety Goggles & Face Shield
-
What: Wear ANSI Z87.1-compliant (or equivalent) chemical safety goggles that provide a full seal around the eyes. In addition, a full-face shield must be worn over the goggles.
-
Why: this compound is a solid powder that can easily become airborne and is considered a serious eye irritant.[5] Goggles protect against dust and splashes, while the face shield provides a secondary barrier for the entire face, protecting the skin and preventing inhalation of particles during a spill.
-
-
Body Protection: Chemical-Resistant Laboratory Coat
-
What: A long-sleeved laboratory coat, preferably made of a chemical-resistant material like polyester or a poly-cotton blend, is mandatory. Ensure cuffs are snug around the wrist.
-
Why: This prevents incidental skin contact on the arms and body from dust or minor splashes. It also serves as a removable barrier that can be quickly taken off in the event of a significant contamination, preventing the chemical from reaching your personal clothing and skin.[6]
-
-
Respiratory Protection: When and Why
-
What: A NIOSH-approved respirator is required when handling the solid powder outside of a certified chemical fume hood. An N95 respirator can provide protection against airborne particulates.
-
Why: The compound is a fine powder, and related aminonitriles are toxic upon inhalation.[1][3] Engineering controls are the primary method of protection, but when they are not sufficient, a respirator is essential to prevent inhalation of the toxic dust. A full respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1]
-
Operational Protocols: Step-by-Step Guidance
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
Protocol 1: Weighing Solid this compound
-
Preparation: Don the full core PPE ensemble (double nitrile gloves, lab coat, safety goggles, and face shield).
-
Engineering Control: Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure.
-
Procedure:
-
Use a spatula to carefully transfer the desired amount from the stock bottle to a tared weigh boat or beaker.
-
Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Immediately and securely close the stock bottle after dispensing.
-
-
Cleanup: Gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual dust. Dispose of the cloth as hazardous waste.
Protocol 2: Handling Solutions
-
Preparation: Ensure the full core PPE ensemble is correctly worn.
-
Engineering Control: All solution preparations and transfers must occur within a chemical fume hood.
-
Procedure:
-
When dissolving the solid, add the solvent to the vessel containing the powder slowly to avoid splashing.
-
Use a capped or sealed container for mixing or sonicating.
-
When transferring solutions, use a pipette or a funnel to minimize the risk of spills.
-
Diagram: PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Emergency and Disposal Plans
Emergency Response to Exposure
Immediate and decisive action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting.[1] Seek immediate medical attention immediately.
Diagram: Emergency Exposure Protocol
Caption: Decision tree for emergency response to an exposure event.
Disposal of Contaminated Waste
Proper disposal is the final step in the safe handling lifecycle of this chemical.
-
PPE Disposal: All disposable PPE used while handling this compound (gloves, shoe covers, etc.) must be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after use. Do not discard them in the regular trash.
-
Chemical Waste: Collect all waste solutions and residual solids in a compatible, sealed, and clearly labeled hazardous waste container.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[10] After rinsing, deface the label on the empty container before disposing of it according to your institution's policies.[10]
-
Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the sink or in general waste streams.[10] Evaporation is not an acceptable method of disposal.[10] All waste must be managed through your institution's Environmental Health and Safety (EHS) department.
By adhering to these stringent PPE and handling protocols, you build a reliable and trustworthy safety system that protects not only yourself but also your colleagues and the wider environment.
References
- Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Cole-Parmer.
- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Source Not Specified.
- Are Nitrile Gloves Considered PPE?. Armbrust American.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves.
- What is Nitrile and Why Does It Make a Great PPE Glove. Source Not Specified.
- 4-Aminobenzonitrile - Safety Data Sheet. ChemicalBook.
- Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
- 4-Aminobenzonitrile. Apollo Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Source Not Specified.
- SAFETY DATA SHEET. Source Not Specified.
- This compound | C9H10N2 | CID 18470876. PubChem.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET. Source Not Specified.
- 4-Aminobenzonitrile | C7H6N2 | CID 13396. PubChem.
- SAFETY DATA SHEET. Source Not Specified.
- Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source Not Specified.
- This compound. MySkinRecipes.
- CAS 74896-24-5: 4-Amino-3,5-dimethylbenzonitrile. CymitQuimica.
- Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. armbrustusa.com [armbrustusa.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
